molecular formula C10H7BrFN B1379347 3-Bromo-8-fluoro-6-methylquinoline CAS No. 1352443-19-6

3-Bromo-8-fluoro-6-methylquinoline

Cat. No.: B1379347
CAS No.: 1352443-19-6
M. Wt: 240.07 g/mol
InChI Key: FODFXMHHVCMWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-fluoro-6-methylquinoline is a high-value halogenated quinoline derivative with the molecular formula C10H7BrFN. This compound serves as a versatile chemical building block (synthon) in organic synthesis and medicinal chemistry research, particularly for the development of novel antimicrobial and antitubercular agents . Quinoline scaffolds, especially those featuring halogen and methyl substituents, are of significant research interest due to their broad biological activities . Recent studies on structurally similar 8-fluoro-2-methylquinoline derivatives have demonstrated potent in vitro antibacterial activity against pathogens like Proteus mirabilis and Bacillus subtilis , as well as excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain . These derivatives have shown a promising mechanism of action as ATP synthase inhibitors , as confirmed by in silico molecular docking studies, which disrupts energy production in bacterial cells . The specific substitution pattern of bromo, fluoro, and methyl groups on the quinoline core makes this compound a critical intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex, bioactive molecules, such as oxetanyl-quinoline hybrids . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-bromo-8-fluoro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODFXMHHVCMWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-fluoro-6-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore in numerous approved drugs, valued for its ability to intercalate with DNA and interact with various enzymatic targets. The specific substitutions of a bromine atom, a fluorine atom, and a methyl group on the quinoline core are anticipated to modulate its physicochemical and biological properties significantly. These modifications can influence metabolic stability, membrane permeability, and target-binding affinity, making a thorough understanding of its physical properties essential for its application in drug discovery and development.

This guide provides a comprehensive overview of the physical properties of this compound. In the absence of direct experimental data for this specific molecule, this document presents computationally predicted properties, alongside a comparative analysis of experimentally determined data for structurally related analogues. Furthermore, it outlines the standard methodologies for the experimental determination of these key physical parameters, offering a framework for the empirical validation of the predicted values.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₁₀H₇BrFN-
Molecular Weight 240.07 g/mol -
Melting Point Not available-
Boiling Point ~300-320 °CEstimation based on analogues
Solubility Low in water; Soluble in organic solvents like DMSO, ethanol[1]
pKa Not available-
LogP ~3.5Estimation based on analogues

Comparative Analysis with Related Quinoline Derivatives

To contextualize the predicted properties of this compound, it is instructive to examine the experimentally determined physical properties of its structural analogues. The presence of bromo, fluoro, and methyl groups each imparts distinct effects on the molecule's properties.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Bromo-6-methylquinoline 222.0878-80294.4 ± 20.0 (Predicted)[2]
3-Bromo-8-fluoroquinoline 226.04Not availableNot available
6-Bromo-2-methylquinoline 222.08101-105299.7 ± 20.0 (Predicted)[3]
6-Methylquinoline 143.19-22259-261[4]
3-Bromo-8-(trifluoromethyl)quinoline 276.05Not available284.0 ± 35.0 (Predicted)[5]
  • The data illustrates that halogenation generally increases both the melting and boiling points compared to the parent 6-methylquinoline, which is attributable to increased molecular weight and stronger intermolecular forces.

  • The solid state of the bromo- and methyl-substituted quinolines at room temperature suggests that this compound is also likely to be a solid.

Experimental Determination of Physical Properties

The following section details the standard experimental protocols for the characterization of a novel compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities tend to depress and broaden the melting range.[6][7]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

MeltingPointWorkflow A Crush dry sample B Pack capillary tube A->B C Place in apparatus B->C D Heat slowly (1-2°C/min) C->D E Record T1 (first liquid) D->E Observe F Record T2 (all liquid) E->F Continue heating G Report melting range F->G

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Distillation is a common method for both purification and boiling point determination.[8]

Protocol: Micro-Boiling Point Determination

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated gently in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

BoilingPointWorkflow A Place liquid in test tube B Add inverted capillary A->B C Attach to thermometer B->C D Heat gently C->D E Observe bubble stream D->E F Remove heat E->F G Record temperature at liquid entry F->G

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Assessment

Understanding a compound's solubility is crucial for its formulation and delivery in drug development.[1] Quinoline derivatives are often poorly soluble in water, necessitating the use of co-solvents.[1]

Protocol: Solubility Screening

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).[1]

  • Serial Dilution: The stock solution is serially diluted into a series of aqueous buffers (e.g., phosphate-buffered saline at various pH values) and co-solvent mixtures (e.g., ethanol/water).[1]

  • Equilibration: The samples are agitated at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Separation of Undissolved Solid: The samples are centrifuged to pellet any undissolved compound.[1]

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using an analytical technique such as HPLC-UV or LC-MS.[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.[9] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: The aromatic region (typically 7.0-9.0 ppm for quinolines) will show a distinct set of signals for the protons on the quinoline core.[10] The methyl group will appear as a singlet in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The spectrum will show ten distinct signals for the ten carbon atoms of the quinoline core. The positions of these signals are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

  • ¹⁹F NMR: This will show a singlet for the fluorine atom at the 8-position, providing unambiguous confirmation of its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak in the mass spectrum that is of nearly equal intensity to the molecular ion peak.[11][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound with high accuracy.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] For this compound, the IR spectrum is expected to show:

  • Aromatic C-H stretching vibrations around 3030 cm⁻¹.[15]

  • C=C and C=N stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.[15][16]

  • C-Br and C-F stretching vibrations, which are typically found in the fingerprint region below 1300 cm⁻¹.

Conclusion

While experimental data for this compound is yet to be published, this guide provides a robust framework for its initial characterization. The predicted physicochemical properties, in conjunction with comparative data from related analogues, offer valuable insights for researchers. The detailed experimental protocols outlined herein provide a clear path for the empirical determination of the compound's key physical characteristics. This foundational knowledge is paramount for the rational design and development of novel therapeutic agents and functional materials based on this promising quinoline scaffold.

References

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-8-methylquinoline. Retrieved from [Link]

  • University of Toronto. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • IEREK. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • PubChem. (2026). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • ACS Publications. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-8-fluoro-6-methylquinoline, a halogenated and methylated quinoline derivative. While direct literature on this specific compound is sparse, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the rich chemistry of related quinoline analogs to propose its synthesis, predict its properties, and explore its potential applications in medicinal chemistry and materials science.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of a bromine atom, a fluorine atom, and a methyl group, as in the case of this compound, is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Safety Data

Based on data from analogous compounds, the following properties for this compound can be predicted.

PropertyPredicted ValueSource
Molecular Formula C10H7BrFN-
Molecular Weight 240.07 g/mol -
CAS Number Not available-
Appearance Off-white to yellow solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred

Safety and Handling: As with related halogenated aromatic compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[3][4]

Proposed Synthesis Pathway

While a specific synthesis for this compound has not been reported, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Combes or Doebner-von Miller reactions, followed by regioselective bromination. A potential synthetic approach starting from a substituted aniline is outlined below.

Synthesis_of_this compound A 2-Fluoro-4-methylaniline B Combes Reaction (with acetylacetone) A->B 1. C 8-Fluoro-2,4-dimethylquinoline B->C 2. D Selective Bromination (e.g., with NBS) C->D 3. E 3-Bromo-8-fluoro-2,4-dimethylquinoline D->E 4. F Oxidation & Decarboxylation E->F 5. G 3-Bromo-8-fluoro-4-methylquinoline-2-carboxylic acid F->G 6. H Decarboxylation G->H 7. I 3-Bromo-8-fluoro-4-methylquinoline H->I 8. J Further Functionalization I->J 9. K Target Molecule: This compound J->K 10.

Figure 1: A proposed multi-step synthesis pathway for this compound.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 8-Fluoro-6-methylquinoline

A plausible starting point is the synthesis of the quinoline core. This could be achieved via a Skraup or Doebner-von Miller reaction using 2-fluoro-4-methylaniline as the starting material.

  • To a stirred solution of 2-fluoro-4-methylaniline in a suitable solvent (e.g., ethanol), add glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the crude 8-fluoro-6-methylquinoline by recrystallization or column chromatography.

Step 2: Bromination of 8-Fluoro-6-methylquinoline

The next step involves the regioselective bromination of the quinoline ring. The directing effects of the fluorine and methyl groups, as well as the nitrogen atom in the ring, will influence the position of bromination. Electrophilic bromination is expected to occur at the C3 position.

  • Dissolve 8-fluoro-6-methylquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature. The use of a catalyst, such as a Lewis acid, may be necessary.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the crude this compound by column chromatography to obtain the final product.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring system, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the bromine and fluorine atoms. A singlet corresponding to the methyl group protons.
¹³C NMR Distinct signals for the ten carbon atoms of the quinoline core, with the carbons attached to bromine and fluorine showing characteristic shifts. A signal for the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
FT-IR Characteristic absorption bands for C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations within the quinoline ring. C-Br and C-F stretching vibrations would also be present.

Potential Applications in Drug Development and Research

The unique combination of substituents in this compound makes it a promising scaffold for the development of novel bioactive molecules.

Intermediate for Kinase Inhibitors

The quinoline core is a common feature in many kinase inhibitors. The bromine atom at the 8-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various aryl or heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) to target specific kinases involved in cancer and other diseases.[5]

Precursor for Novel Antibacterial Agents

Quinolone-based compounds are a well-established class of antibiotics.[5] The this compound scaffold could be modified to develop new antibacterial agents with potentially improved efficacy or a broader spectrum of activity against resistant bacterial strains.

Building Block for Materials Science

Functionalized quinolines have applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes. The specific substitution pattern of this molecule could lead to interesting photophysical properties.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established chemical transformations. Its predicted physicochemical properties and the strategic placement of its functional groups make it a highly attractive building block for medicinal chemistry and materials science. This guide provides a foundational framework for researchers interested in the synthesis and exploration of this and related novel quinoline derivatives. Further experimental work is required to validate the proposed synthesis and fully characterize the properties and potential of this promising molecule.

References

  • PubChem. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. [Link]

  • PubChem. 8-Bromo-6-fluoro-3-methoxy-quinoline | C10H7BrFNO | CID 134174766. [Link]

  • PubChem. 6-Bromo-8-fluoro-5-methyl-quinolin-3-ol | C10H7BrFNO | CID 130562804. [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

  • PubChem. 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline | C11H9BrFNO | CID 134174592. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016-09-12). [Link]

  • National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. [Link]

  • The Good Scents Company. 6-methyl quinoline. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026-01-12). [Link]

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115). (2010-04-08). [Link]

  • PubChem. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410. [Link]

Sources

Foreword: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Synthesis, Characterization, and Therapeutic Potential

The quinoline ring system, a fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its recurring presence in a multitude of compounds exhibiting a vast spectrum of pharmacological activities.[1][2] From the historic anti-malarial drug quinine to modern anti-cancer agents, quinoline derivatives have proven to be exceptionally versatile building blocks in the development of new therapeutics.[1][3][4] Their rigid, planar structure and the nitrogen atom's ability to act as a hydrogen bond acceptor provide an ideal framework for interacting with various biological targets.

This guide focuses on a novel, specifically substituted quinoline: This compound . A thorough search of chemical databases indicates that this compound is not widely cataloged and does not have a readily available CAS number, highlighting its status as a frontier molecule for research and development. The strategic placement of bromo, fluoro, and methyl groups on the quinoline core suggests a compound designed for specific purposes in drug development, offering unique properties for potency, selectivity, and metabolic stability.

For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide. It outlines the predicted physicochemical properties of this novel compound, proposes a robust and logical synthetic pathway, and explores its potential therapeutic applications based on established structure-activity relationships (SAR) within the quinoline family.

Physicochemical Profile and Structural Attributes

The precise combination of substituents on the quinoline core dictates the molecule's electronic, steric, and lipophilic properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

Predicted Molecular Properties

While experimental data for this compound is not available, its key physicochemical properties can be reliably predicted based on its constituent parts. For context, the properties of a closely related, commercially available compound, 3-Bromo-6-methylquinoline, are included for comparison.

PropertyPredicted: this compoundKnown: 3-Bromo-6-methylquinoline[5][6]Rationale for Prediction
CAS Number Not Assigned66438-78-6The absence of a CAS number in major databases underscores the novelty of the target compound.
Molecular Formula C₁₀H₇BrFNC₁₀H₈BrNCalculated by summing the atoms in the structure.
Molecular Weight 240.07 g/mol 222.08 g/mol The addition of a fluorine atom increases the molecular weight compared to its non-fluorinated counterpart.
InChI Key (Predicted)(Varies by database)A hashed version of the InChI string, providing a unique identifier.
SMILES Cc1cc2c(c(F)c1)n=cc(Br)c2Cc1ccc2n=cc(Br)cc2c1A standard line notation representing the molecular structure.
Predicted LogP ~3.5 - 4.0~3.2The fluorine atom at position 8 is expected to increase lipophilicity, leading to a higher predicted LogP value, which can influence membrane permeability and solubility.
Predicted pKa ~2.5 - 3.0~3.0 - 3.5The electron-withdrawing effects of both the fluorine and bromine atoms are expected to decrease the basicity of the quinoline nitrogen, resulting in a lower pKa.
The Strategic Role of Each Substituent:
  • Bromine (Position 3): The bromine atom is a versatile functional handle. Its presence allows for further molecular elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functional groups to explore the chemical space around the core.[7] Furthermore, halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a biological target.

  • Fluorine (Position 8): The introduction of a fluorine atom is a common strategy in medicinal chemistry. It can block metabolic oxidation at that position, thereby improving the compound's metabolic stability and half-life. The high electronegativity of fluorine can also alter the electronic properties of the ring and modulate the pKa of the quinoline nitrogen, influencing binding interactions and solubility.

  • Methyl (Position 6): The methyl group provides a point of steric bulk and can occupy hydrophobic pockets within a target's binding site. Its position on the benzene ring can influence the overall electronic distribution and provides a simple modification point to probe structure-activity relationships.

Proposed Synthesis Strategy: A Field-Proven Approach

Synthesizing a multi-substituted quinoline requires a robust and logical pathway that allows for the precise installation of each functional group. While several classical methods for quinoline synthesis exist (e.g., Skraup, Friedländer), a modern approach leveraging a Gould-Jacobs reaction followed by subsequent functionalization offers superior control and versatility.[3]

The proposed multi-step synthesis is designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of intermediates and the final product.

Overall Synthetic Workflow

G A 2-Fluoro-4-methylaniline C Intermediate (I) (Anilinomethylene malonate) A->C Condensation B Diethyl (ethoxymethylene)malonate B->C E Intermediate (II) (Ethyl 4-hydroxy-8-fluoro-6-methylquinoline-3-carboxylate) C->E Heat (e.g., Dowtherm A) D Thermal Cyclization (Gould-Jacobs Reaction) G Intermediate (III) (8-Fluoro-6-methylquinolin-4-ol) E->G NaOH, H2O, Heat F Hydrolysis & Decarboxylation I Intermediate (IV) (4-Chloro-8-fluoro-6-methylquinoline) G->I POCl3, Heat H Chlorination (POCl3) K Final Product (this compound) I->K NBS, Acetonitrile J Bromination (NBS)

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-8-fluoro-6-methylquinoline-3-carboxylate (Intermediate II)

  • Rationale: This step employs the Gould-Jacobs reaction, a reliable method for constructing the quinoline core. It begins with the condensation of a substituted aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization. The choice of 2-fluoro-4-methylaniline as the starting material strategically places the fluorine and methyl groups at the desired final positions (8 and 6, respectively).

  • Protocol:

    • To a round-bottom flask, add 2-fluoro-4-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture at 110-120 °C for 2 hours with stirring. Monitor the reaction by TLC or LC-MS for the formation of the anilinomethylene malonate intermediate.

    • Once the initial condensation is complete, add the reaction mixture to a high-boiling solvent such as Dowtherm A.

    • Heat the solution to 240-250 °C for 30-60 minutes to induce thermal cyclization.

    • Cool the reaction mixture and dilute with hexane or petroleum ether to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum.

    • Validation: Characterize the product (Intermediate II) using ¹H NMR to confirm the formation of the quinoline ring and the presence of the ethyl ester group.

Step 2: Synthesis of 8-Fluoro-6-methylquinolin-4-ol (Intermediate III)

  • Rationale: The ethyl ester at position 3 is removed via saponification followed by decarboxylation to simplify the molecule in preparation for subsequent halogenation steps.

  • Protocol:

    • Suspend Intermediate II (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours until the solid dissolves and the ester is fully hydrolyzed (monitor by TLC).

    • Cool the solution to room temperature and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid intermediate.

    • Continue heating the acidic mixture at reflux for an additional 1-2 hours to effect decarboxylation.

    • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash with cold water, and dry.

    • Validation: Confirm the structure of Intermediate III by ¹H NMR (disappearance of the ethyl ester signals) and Mass Spectrometry to verify the expected molecular weight.

Step 3: Synthesis of 4-Chloro-8-fluoro-6-methylquinoline (Intermediate IV)

  • Rationale: The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride (POCl₃). This is a standard transformation that activates the 4-position and prepares the molecule for the final bromination step, which is often more selective on an electron-deficient ring.

  • Protocol:

    • Carefully add Intermediate III (1.0 eq) to phosphorus oxychloride (5-10 eq) in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with aqueous ammonia or sodium carbonate until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Validation: Characterize Intermediate IV by ¹H NMR and ¹³C NMR to confirm the replacement of the hydroxyl group with chlorine.

Step 4: Synthesis of this compound (Final Product)

  • Rationale: The final step is the regioselective bromination at the 3-position. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic systems. The electron-withdrawing nature of the quinoline nitrogen and the chloro group directs the bromination to the C3 position.

  • Protocol:

    • Dissolve Intermediate IV (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, wash with aqueous sodium thiosulfate solution to quench any remaining NBS, and then with brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

    • Final Validation: Obtain a full characterization of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to unequivocally confirm the structure of this compound.

Potential Therapeutic Applications and Biological Rationale

The specific substitution pattern of this compound suggests its potential utility in several therapeutic areas, particularly oncology and infectious diseases, where quinoline scaffolds have shown significant promise.[1][4]

Anticancer Potential

Many substituted quinolines exert their anticancer effects by inhibiting key cellular enzymes.[8][9] Bromo- and nitro-substituted quinolines, for instance, have demonstrated significant antiproliferative activity against various cancer cell lines, including glioblastoma and colon carcinoma.[8][9] The mechanism often involves the induction of apoptosis (programmed cell death).[9][10]

A plausible hypothesis is that this compound could function as an inhibitor of enzymes critical for cancer cell survival, such as:

  • Tyrosine Kinases: Many successful cancer drugs are kinase inhibitors, and the quinoline scaffold is a common feature in these molecules.

  • Topoisomerases: These enzymes are crucial for DNA replication and repair. Bromo-substituted quinolines have been identified as potential topoisomerase inhibitors.[8]

G cluster_0 Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activates Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Phosphorylates Proliferation Cell Proliferation & Survival Pathway->Proliferation Molecule 3-Bromo-8-fluoro- 6-methylquinoline Molecule->Kinase Inhibits

Caption: Hypothetical mechanism: Inhibition of a receptor tyrosine kinase signaling pathway.

Anti-inflammatory and Antimicrobial Activity

The quinoline core is also present in agents developed for inflammatory diseases and infections.[4][7]

  • Anti-inflammatory: Certain quinoline derivatives can target enzymes like COX or PDE4, which are involved in the inflammatory cascade.[7]

  • Antimicrobial: Fluoroquinolones are a well-known class of antibiotics. While the subject molecule is not a classic fluoroquinolone, the presence of the quinoline core and halogen substituents suggests that it could be explored for antibacterial or antifungal properties.[11][12]

Conclusion and Future Directions

This compound stands as a promising yet unexplored molecule at the intersection of several key areas of medicinal chemistry. This guide provides the foundational knowledge required to approach its synthesis and evaluation in a structured, scientifically rigorous manner. The proposed synthetic route is logical and relies on well-established chemical transformations, providing a high probability of success for experienced chemists.

The true value of this compound will be unlocked through its synthesis and subsequent biological evaluation. Researchers are encouraged to use the protocols and rationale presented here as a starting point for their investigations. The versatile bromine handle at the 3-position is a particularly attractive feature, opening the door to the creation of a focused library of analogues for comprehensive structure-activity relationship studies. Such studies will be crucial in determining whether this compound or its derivatives can be developed into the next generation of targeted therapeutics.

References

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • PubMed. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

  • PubChem. 8-Bromo-6-fluoro-3-methoxy-quinoline. [Link]

  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • Journal of the American Chemical Society. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. [Link]

  • Hindawi. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • ScienceScholar. Quinoline derivative and their pharmacological & medicinal potential. [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • PubMed. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. [Link]

  • PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

Sources

"3-Bromo-8-fluoro-6-methylquinoline" solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-8-fluoro-6-methylquinoline

Abstract

Introduction: The Significance of Substituted Quinolines

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone pharmacophore in drug discovery.[1][4] Its derivatives exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of a quinoline-based drug candidate is not solely dependent on its interaction with a biological target; it is also governed by its drug-like properties, where solubility plays a pivotal role. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of an otherwise potent compound.

This compound is a multi-substituted quinoline. The introduction of bromo, fluoro, and methyl groups onto the quinoline core is a common strategy to modulate electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning the compound's biological activity and pharmacokinetic profile. However, these substitutions also significantly alter its physical properties, making a thorough solubility assessment essential. This guide provides the necessary theoretical grounding and practical methodologies to perform this characterization.

Physicochemical Profile and Solubility Prediction

Direct experimental data for this compound is scarce.[3] Therefore, a predictive analysis based on its structure and the properties of related analogs is the logical starting point.

Core Molecular Properties

The fundamental properties of the molecule are calculated based on its chemical structure (C₁₀H₇BrFN). These values are foundational for all subsequent experimental work.

PropertyValueSource/Method
Chemical Formula C₁₀H₇BrFNCalculation
Molecular Weight 240.08 g/mol Calculation
IUPAC Name This compound---
Impact of Substituents on Solubility

The solubility of this compound is dictated by the interplay of its quinoline core and its three substituents.

  • Quinoline Core: The parent quinoline molecule is a weak base that is slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[5][6] Its basicity is attributed to the lone pair of electrons on the nitrogen atom.

  • Bromo Group (-Br): The bromine atom is a halogen that significantly increases the molecule's molecular weight and size. It is an electron-withdrawing group via induction but also contributes to lipophilicity, generally decreasing aqueous solubility.

  • Fluoro Group (-F): As the most electronegative element, fluorine is a strong electron-withdrawing group. This effect is expected to reduce the basicity of the quinoline nitrogen, thereby decreasing its solubility in acidic aqueous media.

  • Methyl Group (-CH₃): The methyl group is a small, non-polar alkyl group that increases the lipophilicity of the molecule, which typically leads to lower solubility in aqueous solutions.

Predicted Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences solubility and membrane permeability.[2] While no experimental logP exists for the target compound, we can infer its properties from a close analog, 3-bromo-8-fluoroquinoline (lacking the methyl group), which has a calculated XLogP3 of 2.9.[7] The addition of a lipophilic methyl group is expected to increase this value, suggesting that This compound is a lipophilic compound with a predicted logP > 3.0 , pointing towards low intrinsic aqueous solubility.

Predicted Acidity (pKa)

The conjugate acid of the parent quinoline has a pKa of approximately 4.85.[4] The potent electron-withdrawing effects of the bromo and fluoro substituents will likely decrease the electron density on the nitrogen atom, making it a weaker base. Consequently, the pKa of protonated this compound is predicted to be lower than 4.85. This reduced basicity implies that pH-dependent solubility enhancement in acidic conditions may be less pronounced compared to unsubstituted quinoline.

Prediction Summary: Based on its structural features, this compound is predicted to be a lipophilic compound with low aqueous solubility. It is expected to be more soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).

Methodologies for Experimental Solubility Determination

Given the lack of published data, experimental determination is required. We present protocols for two distinct types of solubility measurements: thermodynamic and kinetic. Both are critical in drug discovery for different applications.

Thermodynamic Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining intrinsic, equilibrium solubility. It measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of solid material.

Causality Behind Experimental Choices: The shake-flask method's reliability stems from allowing the system to reach its lowest energy state (equilibrium). Using a buffer (e.g., PBS pH 7.4) mimics physiological conditions. The extended incubation period ensures that the dissolution and precipitation rates are equal. Quantification via a validated HPLC method provides specificity and accuracy, separating the analyte from any potential impurities or degradants.

Experimental Protocol: Shake-Flask (Thermodynamic)

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be visually confirmed at the end of the incubation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the solid material settle.

  • Sample Collection: Carefully collect an aliquot of the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, see Section 3.3) to determine the compound's concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Test Solvent (e.g., PBS) B Seal and Shake at Constant Temperature (24-48 hours) A->B Incubate C Filter Supernatant (0.22 µm filter) B->C Collect Supernatant D Dilute Filtrate C->D E Quantify Concentration (HPLC-UV) D->E F Calculate Solubility (µg/mL or µM) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: The Precipitation Method

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a high-throughput method relevant for early discovery, as it mimics the conditions compounds experience in many in-vitro biological assays.

Causality Behind Experimental Choices: This method is designed to identify compounds that might precipitate under assay conditions. DMSO is used as the universal solvent for compound libraries. The rapid dilution into an aqueous buffer creates a supersaturated state, and the subsequent measurement of the soluble fraction (often by light scattering) provides a rapid assessment of precipitation risk.

Experimental Protocol: Turbidimetric (Kinetic)

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation: Add the aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler or multichannel pipette, rapidly add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 100 µM, with a final DMSO concentration of 1-2%).

  • Incubation: Shake the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620-750 nm).

  • Data Analysis: The concentration at which significant precipitation (a sharp increase in turbidity) is observed is defined as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare High-Concentration Stock in 100% DMSO (e.g., 10 mM) C Rapidly Dilute DMSO Stock into Buffer A->C B Dispense Aqueous Buffer into 96-well Plate B->C D Incubate at Room Temp (1-2 hours) C->D E Measure Turbidity (Nephelometry) D->E F Determine Precipitation Concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Analytical Quantification Techniques

Accurate quantification is the cornerstone of any solubility measurement. Spectrophotometric and chromatographic methods are most common.[8]

Protocol: HPLC-UV Method Development

  • Solvent Selection: Determine a suitable solvent that completely dissolves the compound. Acetonitrile or methanol are common starting points.

  • Wavelength (λmax) Determination: Prepare a dilute solution of the compound and scan its absorbance across the UV spectrum (e.g., 200-400 nm) using a spectrophotometer or a Diode Array Detector (DAD) in an HPLC system to find the wavelength of maximum absorbance (λmax).[8]

  • Column and Mobile Phase Selection:

    • Select a reverse-phase column (e.g., C18).

    • Develop an isocratic or gradient mobile phase system (e.g., Acetonitrile:Water or Methanol:Water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). The goal is to achieve a sharp, symmetric peak with a reasonable retention time.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from a primary stock.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot peak area versus concentration to generate a calibration curve. The curve must demonstrate linearity (R² > 0.99) over the desired concentration range.

  • Validation: The method should be validated for accuracy, precision, and linearity to ensure reliable measurements.

Data Interpretation and Application

The results from these assays provide a comprehensive solubility profile.

  • Thermodynamic Solubility: Represents the true equilibrium solubility. This value is critical for understanding the maximum concentration achievable in vivo and is essential for developing oral formulations.

  • Kinetic Solubility: Provides an indication of the compound's propensity to precipitate from a supersaturated solution. Low kinetic solubility can be a red flag for in-vitro assays, potentially causing compound precipitation and leading to inaccurate biological data.

Data Summary Table: All experimental results should be meticulously documented.

Solvent System (and pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method Used
PBS (pH 7.4)25Experimental ValueCalculated ValueThermodynamic
PBS (pH 7.4)37Experimental ValueCalculated ValueThermodynamic
FaSSIF (pH 6.5)37Experimental ValueCalculated ValueThermodynamic
PBS (pH 7.4)25Experimental ValueCalculated ValueKinetic

FaSSIF: Fasted State Simulated Intestinal Fluid

A low measured aqueous solubility for this compound would necessitate strategies in drug development such as formulation with solubilizing excipients, the use of amorphous solid dispersions, or chemical modification to introduce more polar functional groups.

Conclusion

While published data on the solubility of this compound is unavailable, a robust scientific framework allows for its thorough characterization. Predictive analysis based on its chemical structure strongly suggests it is a lipophilic molecule with low aqueous solubility. This guide provides detailed, field-proven protocols for the experimental determination of both its thermodynamic and kinetic solubility. By employing these standardized methods, researchers can generate the reliable data necessary to make informed decisions in the drug discovery and development process, mitigating risks associated with poor solubility and enabling the advancement of promising quinoline-based therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16223765, 3-Bromo-8-fluoro-quinoline. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Available from: [Link].

  • Al-Omar, M. A., & Amr, A. E. G. E. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15687-15701. Available from: [Link].

  • Wikipedia. Quinoline. Available from: [Link].

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 138-149. Available from: [Link].

  • ResearchGate. The structures of the substituted quinolines. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134174766, 8-Bromo-6-fluoro-3-methoxy-quinoline. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134174592, 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. Available from: [Link].

  • IOP Conference Series: Journal of Physics. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2539(1), 012075. Available from: [Link].

  • International Journal for Multidisciplinary Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link].

  • Houzé, P., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 333-338. Available from: [Link].

  • SlidePlayer. Preparation and Properties of Quinoline. Available from: [Link].

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... Available from: [Link].

  • The Good Scents Company. 6-methyl quinoline. Available from: [Link].

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-87. Available from: [Link].

  • El-Sayed, M. A. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5036. Available from: [Link].

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115). Available from: [Link].

Sources

An In-Depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Physicochemical Properties, Synthesis, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 3-Bromo-8-fluoro-6-methylquinoline, a halogenated quinoline derivative with significant potential for applications in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established "privileged structure" in pharmacology, and the specific combination of bromo, fluoro, and methyl substituents on this core presents a unique profile for molecular exploration. This document details the fundamental physicochemical properties of the compound, outlines a logical synthetic approach based on established chemical principles, describes rigorous analytical methodologies for its characterization, and discusses its potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic compounds in their research endeavors.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational scaffold in the development of therapeutic agents.[1] Its structural rigidity, combined with its ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding), makes it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. Quinoline-based drugs have found success across a wide range of diseases, including malaria and various forms of cancer.[1][2]

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Halogenation, in particular, is a key strategy in drug design:

  • Bromine: The introduction of a bromine atom can enhance binding affinity through halogen bonding, modulate metabolic stability, and provide a reactive handle for further synthetic diversification.[3] Brominated quinolines have demonstrated significant antiproliferative activity against cancer cell lines.[4]

  • Fluorine: A fluorine atom can alter the electronic properties (pKa) of the molecule, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability, thereby improving pharmacokinetic profiles.

  • Methyl Group: An alkyl group like methyl can provide steric bulk, influence binding orientation, and enhance lipophilicity, which can be critical for cell penetration.

This compound combines these features, making it a compound of considerable interest for screening libraries and as a starting point for the development of novel therapeutics.

Physicochemical Properties of this compound

The foundational step in evaluating any new chemical entity is to establish its core physicochemical properties. These data are critical for experimental design, from synthesis and purification to formulation and biological testing.

Caption: A plausible multi-step workflow for the synthesis of the target quinoline scaffold.

Exemplary Protocol: Step 1 & 2 - Condensation and Cyclization

This protocol is a self-validating system; the successful formation of the intermediate can be verified by techniques like TLC and NMR before proceeding, ensuring efficiency and conserving resources.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-fluoro-5-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

    • Causality: Using a slight excess of the malonate ester ensures the complete consumption of the more complex starting aniline.

  • Condensation: Heat the mixture at 120-130°C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. The formation of ethanol as a byproduct drives this reaction forward.

  • Cyclization: Add a high-boiling point solvent such as Dowtherm A to the reaction mixture. Increase the temperature to 240-250°C and maintain for 30-60 minutes.

    • Causality: The high temperature is necessary to provide the activation energy for the intramolecular cyclization, which forms the quinoline ring system.

  • Workup: Cool the reaction mixture to room temperature. The crude product will often precipitate. Add hexane to facilitate further precipitation, and collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with hexane and then diethyl ether to remove residual solvent and impurities. The resulting intermediate, ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate, can be carried forward or further purified by recrystallization.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the final compound. Each technique provides a unique and complementary piece of structural information, creating a self-validating system of characterization.

cluster_0 Analytical & QC Workflow Crude Crude Synthesized Product Purification Purification (Column Chromatography / Recrystallization) Crude->Purification Purity Purity Assessment (HPLC/UPLC) Purification->Purity Identity Structural Confirmation Purification->Identity Final Characterized Compound (>95% Purity) Purity->Final Purity Confirmed NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS NMR->Final Structure Confirmed MS->Final Mass Confirmed

Caption: Standard workflow for the analytical characterization and quality control of a novel compound.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number and connectivity of protons. Expected signals would include a singlet for the methyl group, and distinct aromatic protons with couplings that confirm their relative positions.

    • ¹³C NMR: Will identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Crucial for this molecule, it will show a singlet confirming the presence and chemical environment of the single fluorine atom.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), providing definitive evidence of successful bromination. The measured mass should match the calculated exact mass (238.975 g/mol ) within a very low margin of error (e.g., <5 ppm). [5]* High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of a compound.

Protocol: HPLC Purity Assessment

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient elution is typically used, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 5% Water and 95% Acetonitrile over 10-15 minutes.

    • Causality: The formic acid improves peak shape, and the gradient ensures that both polar and non-polar impurities are effectively separated and eluted.

  • Detection: Use a UV detector, monitoring at wavelengths such as 254 nm and 280 nm, where aromatic compounds typically absorb.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use in drug discovery, a purity of >95% is typically required.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for developing novel therapeutics. Its utility stems from the established biological activities of related quinoline analogs.

  • Anticancer Potential: Numerous brominated quinolines have shown potent antiproliferative activity against various cancer cell lines, including C6, HeLa, and HT29. [4]The mechanism often involves the inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication. [4]This compound could be screened against a panel of cancer cell lines to assess its cytotoxic effects.

  • Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. [1]Novel derivatives are continuously being explored to combat drug-resistant strains of malaria.

  • Scaffold for Further Chemistry: The bromine atom at the 3-position is not just a modulator of activity but also a versatile chemical handle. It can be readily functionalized using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of other chemical groups, enabling extensive Structure-Activity Relationship (SAR) studies. [3]

Safety and Handling

As a novel chemical entity, this compound must be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for halogenated aromatic compounds should be followed. Analogous compounds like 6-Bromo-8-methylquinoline are classified as irritants, causing skin and eye irritation, and may cause respiratory irritation. [6] Recommended Handling Procedures:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This compound is a strategically designed heterocyclic compound that stands at the intersection of established pharmacological scaffolds and modern medicinal chemistry principles. Its defined physicochemical properties, coupled with a plausible and robust synthetic route, make it an accessible target for research. The combination of bromo, fluoro, and methyl substituents provides a unique electronic and steric profile that warrants investigation for a range of therapeutic targets, particularly in oncology. This guide provides the foundational knowledge for scientists to synthesize, characterize, and explore the full potential of this promising molecule in the ongoing quest for novel and effective therapeutics.

References

  • PubChem. This compound (C10H7BrFN). PubChemLite. [Link]

  • PubChem. 3-Bromo-8-fluoro-quinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Bromo-6-fluoro-3-methoxy-quinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. National Center for Biotechnology Information. [Link]

  • Al-Majedy, Y. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115). [Link]

  • PubChem. 6-Bromo-8-fluoro-5-methyl-quinolin-3-ol. National Center for Biotechnology Information. [Link]

  • Al-Zahrani, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]

  • PubChem. 6-bromo-3-methylquinoline (C10H8BrN). PubChemLite. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its versatile framework allows for extensive functionalization, enabling the fine-tuning of physicochemical and biological properties. This guide focuses on a specific, highly functionalized derivative: 3-Bromo-8-fluoro-6-methylquinoline . The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the quinoline core presents a unique combination of electronic and steric features, making it a compelling building block for the discovery of novel therapeutic agents. This document serves as an in-depth technical resource, providing a comprehensive overview of its chemical identity, physicochemical properties, proposed synthesis, spectroscopic characterization, and potential applications in drug development, with a particular focus on oncology and inflammatory diseases.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section provides the key identifiers for this compound.

IUPAC Name: this compound[1]

The structure consists of a quinoline core, which is a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring. The numbering of the quinoline ring system dictates the positions of the substituents:

  • A bromine atom at position 3.

  • A fluorine atom at position 8.

  • A methyl group at position 6.

IdentifierValueSource
Molecular Formula C₁₀H₇BrFN[1]
Canonical SMILES CC1=CC2=CC(=CN=C2C(=C1)F)Br[1]
InChI InChI=1S/C10H7BrFN/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,1H3[1]
InChIKey FODFXMHHVCMWHQ-UHFFFAOYSA-N[1]
Molecular Weight 240.07 g/mol (Calculated)
Monoisotopic Mass 238.9746 Da[1]

Physicochemical Properties: A Predictive Analysis

PropertyPredicted/Estimated ValueRationale and Comparative Insights
Melting Point (°C) 75 - 85The melting point of 3-Bromo-6-methylquinoline is reported to be 78-80 °C[2]. The introduction of a fluorine atom may slightly alter the crystal lattice packing and intermolecular forces, but a similar range is expected.
Boiling Point (°C) > 300Substituted quinolines generally have high boiling points due to their aromatic nature and polarity. The predicted boiling point for 3-Bromo-6-methylquinoline is 294.4±20.0 °C[2]. The addition of a fluorine atom would likely increase this value.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol). Poorly soluble in water.The quinoline core provides a degree of polarity, but the presence of the bromo and methyl groups, along with the overall aromatic system, contributes to its lipophilic character. This is typical for many quinoline derivatives[3].
logP (Octanol/Water Partition Coefficient) ~3.3This value is predicted for the parent compound, this compound, suggesting a moderate level of lipophilicity[4]. Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties[5].
pKa (of the conjugate acid) ~3-4The pKa of quinoline itself is 4.9. The presence of electron-withdrawing groups like bromine and fluorine is expected to decrease the basicity of the quinoline nitrogen, thus lowering the pKa of its conjugate acid[6].

Synthesis of this compound: A Proposed Pathway

Rationale for the Synthetic Strategy

The Friedländer synthesis is a robust and widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Variations of this reaction allow for the use of different starting materials to achieve a variety of substitution patterns. Subsequent halogenation reactions on the formed quinoline core can then be employed to introduce the desired substituents.

Proposed Multi-step Synthesis

The proposed synthesis begins with commercially available starting materials and proceeds through key intermediates to the final product.

G A 2-Fluoro-4-methylaniline B 2-Amino-3-fluoro-5-methylbenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack or Duff reaction) C 8-Fluoro-6-methylquinolin-2(1H)-one B->C Condensation with ethyl acetoacetate followed by cyclization D 2-Chloro-8-fluoro-6-methylquinoline C->D Chlorination (e.g., POCl₃) E 8-Fluoro-6-methylquinoline D->E Dechlorination (e.g., Catalytic Hydrogenation) F This compound E->F Regioselective Bromination (e.g., NBS in H₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)
  • Reaction Setup: To a stirred solution of 2-fluoro-4-methylaniline in an appropriate solvent (e.g., DMF), introduce a formylating agent. The Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine in acidic conditions) are suitable methods.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with ice-water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-fluoro-5-methylbenzaldehyde with a slight excess of a compound containing an activated methylene group, such as acetone or ethyl acetoacetate, in the presence of a base (e.g., NaOH or KOH) or acid catalyst.

  • Reaction Conditions: The mixture is heated to reflux. The reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization or column chromatography.

  • Reaction Setup: Dissolve 8-fluoro-6-methylquinoline in a suitable solvent, such as concentrated sulfuric acid or acetic acid.

  • Reaction Conditions: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise. The electrophilic bromination of the quinoline ring is directed to the 3-position, which is activated towards electrophilic attack. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH solution). The resulting precipitate is filtered, washed with water, and dried. The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Characterization: An Analytical Framework

While experimental spectra for this compound are not available in the public domain, this section provides a predictive guide to its spectroscopic features based on the analysis of structurally similar compounds. This framework is invaluable for researchers who may synthesize this compound and require a reference for its characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the known effects of the substituents on the quinoline ring.

¹H NMR (Predicted):

  • Aromatic Protons (δ 7.0-9.0 ppm): The spectrum is expected to show distinct signals for the protons on the quinoline ring. The protons at positions 2 and 4 will likely be the most downfield due to the deshielding effect of the nitrogen atom. The fluorine at position 8 will introduce splitting to the adjacent proton at position 7.

  • Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the three protons of the methyl group at position 6.

¹³C NMR (Predicted):

  • The spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine and fluorine atoms (C3 and C8) will show characteristic chemical shifts and C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₇⁷⁹BrFN]⁺ and [C₁₀H₇⁸¹BrFN]⁺.

  • Fragmentation Pattern: Common fragmentation pathways for quinolines include the loss of HCN and cleavage of the substituent groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹

  • C-F stretching: ~1000-1100 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly attractive scaffold for the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties[7][8][9][10][11][12].

Anticancer Potential

Substituted quinolines have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of kinases, topoisomerases, and histone deacetylases (HDACs)[5][7][8].

  • Kinase Inhibition: The quinoline scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer cell signaling. The bromine at the 3-position provides a convenient handle for introducing different side chains via cross-coupling reactions to explore structure-activity relationships (SAR).

  • Topoisomerase Inhibition: Some quinoline derivatives have been shown to intercalate with DNA and inhibit topoisomerase enzymes, leading to cancer cell death[1].

G A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Library of Novel Quinoline Derivatives B->E C->E D->E F High-Throughput Screening E->F G Lead Compound Identification F->G H Anticancer Drug Candidate G->H

Caption: Drug discovery workflow utilizing this compound.

Anti-inflammatory Applications

Chronic inflammation is a key factor in the pathogenesis of many diseases. Quinoline derivatives have been investigated as potent anti-inflammatory agents[9][10][11][12].

  • Inhibition of Inflammatory Mediators: Functionalized quinolines can be designed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The substituents on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds[11].

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, the handling precautions for the closely related compound, 3-Bromo-8-fluoroquinoline, should be followed as a minimum standard[13].

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its strategically functionalized quinoline core provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and inflammation. While experimental data for this specific molecule is scarce, this guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous compounds. It is our hope that this guide will stimulate further research into this intriguing molecule and unlock its full potential in the quest for new and improved medicines.

References

  • Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing.
  • ChemBK. (2024, April 9). 8-Bromo-5,6-difluoro-2-methyl-quinoline.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC. NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
  • PubChemLite. (n.d.). This compound (C10H7BrFN).
  • Supporting Information For - The Royal Society of Chemistry. (n.d.).
  • 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • PubChemLite. (n.d.). This compound (C10H7BrFN).
  • 1 H (a) and 13 C (b) NMR spectra of...
  • 3-Bromoquinoline(5332-24-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and...
  • 3-BroMo-6-Methyl-quinoline | 66438-78-6 - ChemicalBook. (n.d.).
  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem. (n.d.).
  • Showing Compound 6-Methylquinoline (FDB011115) - FooDB. (2010, April 8).
  • CAS 66438-78-6 | 3-Bromo-6-methylquinoline - Synblock. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
  • 3-broMo-8-fluoroquinoline - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • 3-Bromo-6-methylisoquinoline|BLD Pharm. (n.d.).
  • 6-methyl quinoline 6-methylquinoline - The Good Scents Company. (n.d.).
  • 6-Bromo-8-fluoro-5-methyl-quinolin-3-ol - PubChem. (n.d.).
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Public
  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. (n.d.).
  • 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem - NIH. (n.d.).
  • 6-Methylquinoline(91-62-3)IR1 - ChemicalBook. (n.d.).
  • methyl 6-bromo-8-fluoro-quinoline-3-carboxyl
  • Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide - Benchchem. (n.d.).
  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (2026, January 3).
  • 6-Bromo-8-methylquinoline | 178396-31-1 - Sigma-Aldrich. (n.d.).

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activities of a novel derivative, 3-Bromo-8-fluoro-6-methylquinoline. Due to the absence of direct experimental data for this specific molecule, this guide employs a predictive approach based on the known activities of structurally related quinoline compounds. We will delve into the anticipated antibacterial, anticancer, and potential neuroprotective and anti-inflammatory roles, underpinned by established mechanisms of action of substituted quinolines. Furthermore, this document outlines a strategic, multi-tiered experimental workflow for the systematic validation of these predicted activities, from initial in silico screening to detailed in vitro and potential in vivo assays. This guide is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold and Rationale for Investigation

Quinolines and their derivatives are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological effects.[1][2] This class of compounds is known to exhibit a broad spectrum of activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[1] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a vast chemical space with distinct pharmacological profiles.

The subject of this guide, this compound, is a novel entity with a unique substitution pattern:

  • Quinoline Core: The fundamental bicyclic aromatic structure.

  • 3-Bromo Substitution: The bromine atom can influence the compound's electronic properties and may serve as a handle for further synthetic modifications. Bromo-substituted quinolines are often used as intermediates in the synthesis of more complex molecules with anticancer and anti-inflammatory properties.[3][4][5][6]

  • 8-Fluoro Substitution: The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[] Fluoroquinolones are a well-established class of antibiotics.[][8][9][10]

  • 6-Methyl Substitution: The methyl group can modulate lipophilicity and steric interactions with biological targets. The position and nature of substituents on the quinoline ring are critical in determining the molecule's biological properties.[11][12]

Given the pharmacological importance of these individual substitutions on the quinoline scaffold, it is logical to predict that this compound will possess significant biological activity. This guide will explore these predictions in detail and provide a roadmap for their experimental validation.

Predicted Biological Activities and Underlying Mechanisms

Based on the extensive literature on substituted quinolines, we can forecast several key biological activities for this compound.

Predicted Antibacterial Activity

The presence of a fluorine atom at the 8-position strongly suggests potential antibacterial properties, drawing parallels to the well-known fluoroquinolone antibiotics.[]

Predicted Mechanism of Action: Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for DNA replication, repair, and recombination.

  • Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[][9]

  • Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating replicated daughter chromosomes, allowing for cell division. Inhibition of topoisomerase IV is the predominant mechanism against many Gram-positive bacteria.[][9]

By forming a stable complex with the enzyme and DNA, the compound would trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, cell death.[9]

Signaling Pathway Diagram: Fluoroquinolone Mechanism of Action

G A This compound B Bacterial DNA Gyrase A->B C Bacterial Topoisomerase IV A->C D Enzyme-DNA Complex Stabilization B->D C->D E Inhibition of DNA Replication & Repair D->E F Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Caption: Predicted mechanism of antibacterial action.

Predicted Anticancer Activity

Numerous substituted quinolines have demonstrated potent anticancer activities.[4][13] The bromo and methyl substitutions, in conjunction with the quinoline core, suggest potential for antiproliferative effects.

Predicted Mechanisms of Action:

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, certain quinoline derivatives can inhibit human topoisomerases (Top I and Top II), which are vital for managing DNA topology during replication and transcription in cancer cells.[14] Inhibition leads to DNA damage and apoptosis.

  • Kinase Inhibition: Quinolines can act as scaffolds for the development of kinase inhibitors, which block signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: The compound may trigger programmed cell death through various intrinsic or extrinsic pathways, potentially involving the modulation of Bcl-2 family proteins or caspase activation.

Other Potential Activities
  • Anti-inflammatory Activity: Some quinoline derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).[15]

  • Neuroprotective Effects: Certain quinoline-based compounds have been investigated for their potential in treating neurodegenerative diseases, for instance, by inhibiting enzymes like acetylcholinesterase (AChE) or beta-site APP cleaving enzyme-1 (BACE1).[16]

A Strategic Framework for Experimental Validation

A systematic, multi-tiered approach is essential to validate the predicted biological activities of this compound.

Tier 1: In Silico and Preliminary In Vitro Screening

This initial phase aims to rapidly assess the compound's potential and prioritize further investigation.

3.1.1. In Silico ADMET Prediction

Before synthesis and wet-lab experiments, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.[17] This helps to identify potential liabilities early in the drug discovery process.

ADMET Prediction Parameters:

Property Predicted Value Significance
Molecular Weight ~268 g/mol Adherence to Lipinski's Rule of Five
LogP (Predicted) Indication of lipophilicity and membrane permeability
Aqueous Solubility (Predicted) Affects bioavailability
Blood-Brain Barrier Permeability (Predicted) Relevance for neuroprotective activity
hERG Inhibition (Predicted) Potential for cardiotoxicity

| Ames Mutagenicity | (Predicted) | Potential for genotoxicity |

3.1.2. Preliminary In Vitro Assays

  • Antimicrobial Susceptibility Testing:

    • Protocol: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[18]

    • Rationale: To quickly ascertain the compound's antibacterial potency and spectrum of activity.

  • Anticancer Cell Viability Assay:

    • Protocol: MTT or resazurin-based assay to determine the IC50 (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., HeLa, HT29, C6).[4]

    • Rationale: To assess the compound's cytotoxic or cytostatic effects on cancer cells.

Experimental Workflow: Tier 1

G A In Silico ADMET Prediction B Synthesis of this compound A->B C Antimicrobial Susceptibility Testing (MIC) B->C D Anticancer Cell Viability Assay (IC50) B->D E Data Analysis and Prioritization C->E D->E

Caption: Initial screening workflow.

Tier 2: Mechanism of Action and Selectivity Profiling

If promising activity is observed in Tier 1, the next step is to elucidate the mechanism of action and assess selectivity.

  • Bacterial Mechanism of Action Assays:

    • Protocol: In vitro DNA gyrase and topoisomerase IV inhibition assays.

    • Rationale: To confirm the predicted antibacterial mechanism.

  • Cancer Mechanism of Action Assays:

    • Protocol: Human topoisomerase I/II inhibition assays, kinase profiling against a panel of relevant kinases, apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays).

    • Rationale: To identify the specific molecular targets and pathways affected by the compound in cancer cells.

  • Selectivity Assays:

    • Protocol: Cytotoxicity testing against non-cancerous cell lines (e.g., human fibroblasts).

    • Rationale: To determine the therapeutic window and potential for off-target toxicity.

Tier 3: Advanced In Vitro and Potential In Vivo Studies

For compounds that demonstrate potent and selective activity with a clear mechanism of action, more advanced studies can be pursued.

  • Advanced In Vitro Models: 3D cell culture (spheroids/organoids) to better mimic the tumor microenvironment.

  • In Vivo Efficacy Studies: In animal models of bacterial infection or cancer to evaluate the compound's efficacy and safety in a living organism.

  • Pharmacokinetic (PK) Studies: To determine the compound's absorption, distribution, metabolism, and excretion profile in vivo.

Conclusion

This compound represents a promising, yet unexplored, chemical entity. By leveraging our understanding of the structure-activity relationships of substituted quinolines, we can rationally predict its potential as an antibacterial and anticancer agent, with plausible anti-inflammatory and neuroprotective activities. The proposed multi-tiered experimental framework provides a robust and efficient strategy for validating these predictions and advancing our knowledge of this novel compound's therapeutic potential. This guide serves as a starting point for further research and development, highlighting the exciting possibilities that lie within the chemical space of substituted quinolines.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S22. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. [Link]

  • Quora. (2018). What is the mechanism of action of fluoroquinolones? [Link]

  • Reddy, M. V. R., et al. (2008). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Journal of Medicinal Chemistry, 51(5), 1705–1708. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6772. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie, 345(10), 812–821. [Link]

  • Khan, I., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5433. [Link]

  • da Silva, A. B., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]

  • Banpure, S. G., et al. (2025). In-silico study of Novel Antimicrobial Quinoline derivatives. International Journal of Pharmaceutical Research and Applications, 10(2), 1-8. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry, 121, 117865. [Link]

  • ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • Zhang, Y., et al. (2024). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 19(1), e0295116. [Link]

  • National Toxicology Program. (n.d.). 8-Methylquinoline (611-32-5). Chemical Effects in Biological Systems. [Link]

  • National Toxicology Program. (n.d.). 6-Methylquinoline (91-62-3). Chemical Effects in Biological Systems. [Link]

  • Weyand, E. H., & Wu, Y. (1991). Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis, 12(2), 217–220. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 10(17), e202500801. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1072-1081. [Link]

  • PubChem. (n.d.). 6-Methylquinoline. [Link]

  • Technology Networks. (2021). New Tool Used To Predict the Biological Activity of Molecules. [Link]

  • Chen, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(2), e2305592. [Link]

  • David, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Li, Y., et al. (2025). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. Journal of Chemical Information and Modeling, 65(1), 321–333. [Link]

Sources

"3-Bromo-8-fluoro-6-methylquinoline" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline: Synthesis, Properties, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: Navigating the Frontier of Novel Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its versatile structure allows for fine-tuning of steric and electronic properties through substitution, making it a privileged core for drug design.[3] This guide focuses on a specific, lesser-explored derivative, This compound . While direct literature on this exact molecule is sparse, this document serves as an in-depth technical exploration, leveraging established principles of quinoline chemistry and the known characteristics of its structural analogues. By examining the synthesis, properties, and potential applications of related compounds, we can construct a robust predictive framework for researchers, scientists, and drug development professionals interested in this novel chemical entity.

Section 1: The Strategic Synthesis of this compound

The synthesis of polysubstituted quinolines often requires a strategic, multi-step approach. Given the substitution pattern of this compound, a plausible synthetic route would involve the construction of a substituted aniline precursor followed by a classic quinoline ring-forming reaction and subsequent functionalization. The following proposed synthesis is based on well-established methodologies in quinoline chemistry.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would disconnect the quinoline ring via a Skraup or Doebner-von Miller type reaction, starting from a suitably substituted aniline. The bromine at the 3-position can be introduced via electrophilic bromination of an activated quinoline precursor.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-methylaniline

This starting material can be prepared from commercially available 4-methyl-2-nitroaniline through a Sandmeyer reaction to introduce the fluorine, followed by reduction of the nitro group.

Step 2: Skraup Synthesis of 8-Fluoro-6-methylquinoline

The Skraup synthesis is a classic method for constructing the quinoline core.

  • To a mixture of 2-fluoro-4-methylaniline (1 equivalent), glycerol (3 equivalents), and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), cautiously add concentrated sulfuric acid.

  • Heat the reaction mixture, with vigorous stirring, to approximately 140-150°C. The reaction is exothermic and requires careful temperature control.

  • After the initial vigorous reaction subsides, maintain the temperature for several hours to ensure complete cyclization.

  • Cool the mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 8-fluoro-6-methylquinoline.

  • Purify the product by steam distillation or column chromatography.

Step 3: Bromination of 8-Fluoro-6-methylquinoline

Electrophilic bromination of the quinoline ring is expected to occur at the 3-position due to the directing effects of the heterocyclic nitrogen.

  • Dissolve 8-fluoro-6-methylquinoline in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature. The reaction may require a catalyst like a Lewis acid.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize.

  • Extract the product with an organic solvent and purify by recrystallization or column chromatography to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Fluoro-4-methylaniline Reaction1 Skraup Synthesis Start->Reaction1 Glycerol Glycerol Glycerol->Reaction1 H2SO4 H₂SO₄ / Oxidant H2SO4->Reaction1 Intermediate 8-Fluoro-6-methylquinoline Reaction2 Electrophilic Bromination Intermediate->Reaction2 BrominatingAgent NBS or Br₂ BrominatingAgent->Reaction2 FinalProduct This compound Reaction1->Intermediate Reaction2->FinalProduct caption Proposed Synthesis of this compound

Caption: Proposed Synthesis of this compound

Section 2: Physicochemical Properties and Reactivity Profile

Predicted Physicochemical Data
PropertyPredicted ValueSource
Molecular Formula C₁₀H₇BrFNPubChem[4]
Molecular Weight 239.07 g/mol PubChem[4]
Monoisotopic Mass 238.9746 DaPubChem[4]
XLogP3 3.3PubChem[4]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem
Polar Surface Area 12.89 ŲPubChem
Analysis of Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

  • The Quinoline Core : The nitrogen atom imparts basicity and can be protonated or alkylated. The aromatic system can undergo further electrophilic or nucleophilic substitution, although the existing substituents will influence the regioselectivity.

  • The Bromine Atom (C3) : The C-Br bond is a key site for functionalization. It is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[5] This makes it a valuable intermediate for library synthesis in drug discovery.

  • The Fluorine Atom (C8) : The C-F bond is generally strong and less reactive than the C-Br bond. However, its strong electron-withdrawing nature influences the overall electronic properties of the molecule, potentially affecting its pKa and metabolic stability.

  • The Methyl Group (C6) : The methyl group can be a site for metabolic oxidation. It also contributes to the lipophilicity of the molecule.

Section 3: Potential Applications in Drug Discovery

The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[6] The specific substitution pattern of this compound suggests potential for exploration in several therapeutic areas.

Inferred Biological Activities
  • Anticancer Activity : Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways, including apoptosis induction.[7] The presence of halogens can enhance the cytotoxic effects of these compounds.

  • Anti-inflammatory Properties : Quinoline derivatives have been explored as anti-inflammatory agents targeting enzymes like COX and PDE4.[5][8] The nature and position of substituents on the quinoline ring are critical for their activity and selectivity.[8]

  • Antimicrobial and Antiviral Potential : The quinoline core is present in several antimicrobial and antiviral drugs.[1] The lipophilicity and electronic properties conferred by the bromo, fluoro, and methyl groups could lead to compounds with interesting antimicrobial profiles.

  • Kinase Inhibition : The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.[9] The bromine at the 3-position serves as a convenient handle to introduce moieties that can interact with the active site of various kinases.

Hypothetical Signaling Pathway Interaction

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Molecule 3-Bromo-8-fluoro- 6-methylquinoline Derivative Molecule->Kinase_B Inhibition caption Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical Kinase Inhibition Pathway

This diagram illustrates a potential mechanism of action where a derivative of this compound acts as a kinase inhibitor, disrupting a signaling cascade that leads to cancer cell proliferation.

Conclusion: A Promising Scaffold for Future Research

While this compound remains a relatively unexplored molecule, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry. Its synthesis is achievable through established methods, and its reactivity, particularly at the 3-bromo position, makes it an attractive intermediate for the generation of diverse chemical libraries. The known biological activities of related quinoline derivatives provide a strong rationale for exploring its potential as an anticancer, anti-inflammatory, or antimicrobial agent. This technical guide provides a foundational understanding to encourage and guide future research into this and other novel quinoline-based compounds.

References

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
  • Ojo, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Patel, D. J., et al. (2023).
  • Lone, M. S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Research Journal of Pharmacy and Technology.
  • PubChem. (n.d.). This compound.
  • Karakas, D., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
  • Kumar, S., et al. (2010). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 10(14), 1345-1356.
  • BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

Sources

Methodological & Application

Synthesis of 3-Bromo-8-fluoro-6-methylquinoline: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Significance

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a vast array of biological activities and applications.[1] These compounds are integral to the development of pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The specific substitution pattern of 3-Bromo-8-fluoro-6-methylquinoline, incorporating a bromine atom, a fluorine atom, and a methyl group, presents a unique scaffold for the exploration of novel chemical space and the development of next-generation therapeutic agents or functional materials.

This guide proposes a synthetic strategy that is both logical and grounded in established chemical principles, providing researchers with a practical starting point for the preparation of this and structurally related quinolines.

II. Proposed Synthetic Pathway: A Rational Approach

The synthesis of this compound can be strategically approached via a multi-step sequence, culminating in the construction of the quinoline ring system using the Doebner-von Miller reaction. This reaction is a reliable method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4] The proposed pathway is as follows:

Synthesis_Pathway A 2-Fluoro-4-methylaniline B N-(2-Fluoro-4-methylphenyl)acetamide A->B Acetylation C N-(5-Bromo-2-fluoro-4-methylphenyl)acetamide B->C Bromination D 5-Bromo-2-fluoro-4-methylaniline C->D Hydrolysis E This compound D->E Doebner-von Miller Reaction

Caption: Proposed multi-step synthesis of this compound.

This pathway begins with the protection of the amino group of 2-fluoro-4-methylaniline, followed by regioselective bromination and subsequent deprotection to yield the key aniline precursor. This precursor then undergoes the Doebner-von Miller cyclization to afford the target quinoline.

III. Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of N-(2-Fluoro-4-methylphenyl)acetamide (Precursor B)

Rationale: Acetylation of the aniline protects the amino group from oxidation and directs the subsequent electrophilic bromination to the desired position.

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometry
2-Fluoro-4-methylaniline125.1512.5 g0.11 eq
Acetic Anhydride102.0911.2 mL0.121.2 eq
Glacial Acetic Acid60.0520 mL-Solvent

Protocol:

  • In a 100 mL round-bottom flask, dissolve 2-fluoro-4-methylaniline (12.5 g, 0.1 mol) in glacial acetic acid (20 mL).

  • To this solution, add acetic anhydride (11.2 mL, 0.12 mol) dropwise with stirring.

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven to yield N-(2-fluoro-4-methylphenyl)acetamide.

Step 2: Synthesis of N-(5-Bromo-2-fluoro-4-methylphenyl)acetamide (Precursor C)

Rationale: The acetamido group is an ortho-, para-director. With the ortho position to the fluorine being sterically hindered and the other ortho position blocked, bromination is directed to the para position relative to the acetamido group.

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometry
N-(2-Fluoro-4-methylphenyl)acetamide167.1816.7 g0.11 eq
Bromine159.815.1 mL0.11 eq
Glacial Acetic Acid60.0550 mL-Solvent

Protocol:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve N-(2-fluoro-4-methylphenyl)acetamide (16.7 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Cool the solution in an ice bath.

  • Add a solution of bromine (5.1 mL, 0.1 mol) in 10 mL of glacial acetic acid dropwise to the cooled solution with constant stirring over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into 400 mL of cold water.

  • Add a saturated solution of sodium bisulfite to quench any unreacted bromine.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain N-(5-bromo-2-fluoro-4-methylphenyl)acetamide.

Step 3: Synthesis of 5-Bromo-2-fluoro-4-methylaniline (Precursor D)

Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to regenerate the aniline, which is necessary for the subsequent cyclization reaction.

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometry
N-(5-Bromo-2-fluoro-4-methylphenyl)acetamide246.0724.6 g0.11 eq
Concentrated Hydrochloric Acid36.4650 mL-Reagent/Solvent
Ethanol46.0750 mL-Solvent

Protocol:

  • In a 250 mL round-bottom flask, suspend N-(5-bromo-2-fluoro-4-methylphenyl)acetamide (24.6 g, 0.1 mol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (50 mL).

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and pour it into 300 mL of ice water.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol/water to yield 5-bromo-2-fluoro-4-methylaniline.

Step 4: Synthesis of this compound (Final Product)

Rationale: The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3] In this case, acrolein, generated in situ from glycerol, will react with 5-bromo-2-fluoro-4-methylaniline to form the quinoline ring. An oxidizing agent is required for the final aromatization step.

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometry
5-Bromo-2-fluoro-4-methylaniline204.0420.4 g0.11 eq
Glycerol92.0927.6 g0.33 eq
Concentrated Sulfuric Acid98.0830 mL-Catalyst/Dehydrating Agent
Nitrobenzene123.1112.3 g0.11 eq (Oxidizing Agent)
Ferrous Sulfate Heptahydrate278.012.8 g0.010.1 eq (Moderator)

Protocol:

  • Caution: This reaction can be exothermic and should be performed with care.

  • In a 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 5-bromo-2-fluoro-4-methylaniline (20.4 g, 0.1 mol), nitrobenzene (12.3 g, 0.1 mol), and ferrous sulfate heptahydrate (2.8 g, 0.01 mol).

  • Carefully add concentrated sulfuric acid (30 mL) to the mixture with stirring.

  • Heat the mixture gently to about 100 °C.

  • Add glycerol (27.6 g, 0.3 mol) dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • After the addition is complete, continue heating the mixture at 130-140 °C for 3-4 hours.

  • Cool the reaction mixture and dilute with water.

  • Make the solution alkaline with a concentrated sodium hydroxide solution.

  • Perform a steam distillation to remove unreacted nitrobenzene and aniline.

  • The desired quinoline will remain in the distillation residue. Extract the residue with dichloromethane or a similar organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

IV. Mechanistic Insights: The Doebner-von Miller Reaction

The Doebner-von Miller reaction mechanism is complex and has been a subject of debate.[3] A generally accepted pathway involves the following key steps:

  • Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized by nitrobenzene to the aromatic quinoline product.

Doebner_von_Miller_Mechanism A Glycerol B Acrolein A->B Dehydration (H₂SO₄) D Michael Adduct B->D Michael Addition C Aniline C->D E Cyclized Intermediate D->E Cyclization (H⁺) F Dihydroquinoline E->F Dehydration G Quinoline F->G Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

V. Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

The expected molecular weight of this compound is approximately 240.08 g/mol .

VI. Troubleshooting

  • Low yield in Step 1 & 2: Ensure complete dryness of reagents and glassware. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the amount of acetylating/brominating agent.

  • Incomplete hydrolysis in Step 3: The hydrolysis may require longer reflux times or a higher concentration of acid.

  • Violent reaction in Step 4: The addition of glycerol must be slow and controlled. The presence of ferrous sulfate helps to moderate the reaction.[5][6]

  • Purification challenges: If the final product is difficult to purify by column chromatography, consider alternative methods such as preparative TLC or recrystallization from a suitable solvent system.

VII. Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the proposed multi-step pathway, researchers can access this valuable heterocyclic compound for further investigation in drug discovery and materials science. The provided rationale, step-by-step instructions, and troubleshooting guide aim to facilitate a successful and efficient synthesis.

VIII. References

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • PubMed. Recent Progress in the Synthesis of Quinolines. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

  • Cambridge University Press. Doebner-von Miller Synthesis. Available from: [Link]

  • Wikiwand. Skraup reaction. Available from: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1] The ability to functionalize the quinoline core, particularly at the 3-position, through carbon-carbon bond-forming reactions is a powerful strategy for generating molecular diversity and fine-tuning the pharmacological profiles of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands out as an indispensable tool for this purpose, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[2][3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with a specific, functionalized quinoline substrate: 3-Bromo-8-fluoro-6-methylquinoline . The presence of the bromo, fluoro, and methyl groups on the quinoline ring presents unique considerations for reaction optimization, which will be addressed herein.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the quinoline) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[2][5] The electronic properties of the aryl halide play a crucial role here; electron-withdrawing groups can facilitate this step.[7]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.[6][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both R²-B(OR)₂ Base RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product 3-Aryl-8-fluoro-6-methylquinoline RedElim->Product R1X This compound R1X->OxAdd R2B Organoboron Reagent (e.g., Arylboronic Acid) R2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the Suzuki Coupling of this compound

The specific substitution pattern of the quinoline substrate requires careful consideration when selecting reaction parameters:

  • The Halogen: The C-Br bond is a reliable coupling partner in Suzuki reactions, generally exhibiting good reactivity.[8]

  • The Fluoro Group: The electron-withdrawing nature of the fluorine at the 8-position is expected to increase the electrophilicity of the quinoline ring, potentially facilitating the oxidative addition step.

  • The Methyl Group: The electron-donating methyl group at the 6-position may have a modest counteracting effect to the fluoro group but is unlikely to significantly impede the reaction.

  • Heteroaromaticity: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, which can sometimes inhibit catalysis. The choice of an appropriate ligand is crucial to mitigate this effect and ensure efficient coupling.

Experimental Protocols

The following protocols are provided as robust starting points for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

General Experimental Workflow:

Experimental_Workflow start Start prep Reagent Preparation: This compound, Boronic Acid, Catalyst, Base start->prep setup Reaction Setup: Combine reagents in a Schlenk flask prep->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) setup->inert solvent Solvent Addition: Inject degassed solvent inert->solvent reaction Reaction: Heat to specified temperature with vigorous stirring solvent->reaction monitor Monitoring: Track progress by TLC or LC-MS reaction->monitor workup Work-up: Cool, dilute with organic solvent and water, separate layers monitor->workup extract Extraction: Extract aqueous layer with organic solvent workup->extract dry Drying and Filtration: Dry combined organic layers (e.g., Na₂SO₄), filter extract->dry concentrate Concentration: Remove solvent under reduced pressure dry->concentrate purify Purification: Column chromatography concentrate->purify end End: Characterize pure product purify->end

Caption: A generalized experimental workflow for Suzuki coupling reactions.[1]

Protocol 1: General Purpose Conditions with Pd(PPh₃)₄

This protocol utilizes a classic and readily available palladium catalyst, suitable for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Reactivity with a Buchwald Ligand

For more challenging couplings, such as with sterically hindered or electron-deficient boronic acids, a more active catalyst system is often required. Buchwald ligands are a class of bulky, electron-rich phosphine ligands that can significantly enhance the efficiency of Suzuki couplings.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ and SPhos to a flame-dried Schlenk flask.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound, the arylboronic acid, and K₃PO₄.

  • Add a small amount of degassed water (e.g., 10:1 toluene:water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often faster, potentially complete in 2-8 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Data Summary and Comparison of Protocols

ParameterProtocol 1Protocol 2Rationale for Variation
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosSPhos is a more electron-rich and bulky ligand, often leading to higher activity and broader substrate scope.[10]
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base and can be more effective in certain cases, particularly with less reactive boronic acids.
Solvent 1,4-Dioxane / WaterToluene / WaterToluene can be a good alternative to dioxane and is sometimes preferred for higher reaction temperatures.
Temperature 90 °C100 °CHigher temperatures can accelerate the reaction, especially with less reactive substrates.
Typical Time 12-24 hours2-8 hoursMore active catalyst systems generally lead to shorter reaction times.

Troubleshooting and Optimization

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand (as in Protocol 2), or increasing the reaction temperature.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction. This can sometimes be mitigated by using anhydrous conditions with a base like potassium fluoride (KF) or by using boronic esters (e.g., pinacol esters), which are often more stable.[7]

  • Homocoupling: The formation of biaryl products from the boronic acid can occur. This is often minimized by ensuring a thoroughly deoxygenated reaction environment and using an appropriate ligand.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of novel 3-arylquinoline derivatives. The protocols provided here offer reliable starting points for this transformation. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products, thereby accelerating the drug discovery and development process.

References

  • Current time information in Pasuruan, ID. Google.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Sinfoo.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate.
  • The Suzuki Reaction. Chem 115 Myers.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.

Sources

Functionalization of the Quinoline Core: A Technical Guide for 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents and functional materials. Its strategic functionalization is a cornerstone of modern medicinal chemistry, enabling the precise tuning of physicochemical and pharmacological properties. This guide provides an in-depth exploration of synthetic methodologies for the functionalization of 3-Bromo-8-fluoro-6-methylquinoline , a versatile building block for creating diverse chemical libraries.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in established mechanistic principles and field-proven expertise. Every protocol is presented as a self-validating system, with troubleshooting advice and expected outcomes to ensure reproducibility and success in your laboratory.

Introduction to the Reactivity of this compound

The quinoline ring system is generally electron-deficient, a characteristic further amplified by the presence of the electronegative fluorine atom at the 8-position. This electronic profile influences the reactivity of the molecule in several key ways. The bromine atom at the 3-position is the primary handle for functionalization, being amenable to a wide array of palladium-catalyzed cross-coupling reactions. The methyl group at the 6-position, being electron-donating, can subtly influence the overall electron density of the benzene portion of the quinoline core. The fluorine atom at the 8-position, while primarily exerting a strong electron-withdrawing inductive effect, may also introduce steric considerations for reactions involving the nearby nitrogen atom or C7 position.

This guide will focus on the most robust and versatile methods for modifying the 3-bromo position, providing detailed protocols for key transformations that allow for the introduction of carbon-carbon and carbon-nitrogen bonds.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Quinoline Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures from simple precursors.[1] For this compound, these reactions provide a powerful means to introduce a diverse range of substituents at the 3-position.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] For the arylation of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields, especially given the potential for steric hindrance from the 6-methyl group and the electron-withdrawing nature of the 8-fluoro substituent.

dot

Suzuki_Miyaura_Coupling Substrate This compound Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 3-Aryl-8-fluoro-6-methylquinoline Reaction->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Catalyst Choice: For electron-deficient heteroaryl bromides, catalysts with electron-rich and bulky ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective as they promote the rate-limiting oxidative addition step.[2]

  • Base Selection: The choice of base is critical for the transmetalation step. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. For more challenging couplings, stronger bases like K₃PO₄ may be beneficial.

  • Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.

Quantitative Data Summary (Representative Examples):

EntryAryl Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9012~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O8516~80
3Pyridine-3-boronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene1008~75

Note: Yields are estimated based on analogous reactions and may require optimization for this specific substrate.

B. Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[3] This reaction is particularly useful for synthesizing styrenyl and acryloyl derivatives of the quinoline core.

dot

Heck_Reaction Substrate This compound Reaction Heck Reaction Substrate->Reaction Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., PPh₃, P(o-tol)₃) Ligand->Reaction Base Base (e.g., Et₃N, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction Product 3-Alkenyl-8-fluoro-6-methylquinoline Reaction->Product

Caption: General workflow for the Heck reaction of this compound.

Protocol 2: General Procedure for the Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with various alkenes.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, the alkene, and the base.

  • Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Causality and Insights:

  • Catalyst and Ligand: Palladium(II) acetate is a common and effective precatalyst. The choice of phosphine ligand can influence the reaction's efficiency; bulkier ligands like P(o-tol)₃ can sometimes improve yields with hindered substrates.

  • Base: An organic base like triethylamine or an inorganic base like potassium carbonate is required to neutralize the HBr formed during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents are typically used to ensure the reaction components remain in solution at the required high temperatures.

Quantitative Data Summary (Representative Examples):

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF12024~70
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)NMP13018~78
3Ethyl crotonatePdEnCat™ 40 (0.8)-NaOAc (1.5)Ethanol (mw)1400.5~71[3]

Note: Yields are estimated based on analogous reactions and may require optimization.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable precursors for further transformations and are present in many biologically active molecules.[4] This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes.

dot

Sonogashira_Coupling Substrate This compound Reaction Sonogashira Coupling Substrate->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Reaction Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction Base Amine Base (e.g., Et₃N, DIPEA) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Product 3-Alkynyl-8-fluoro-6-methylquinoline Reaction->Product

Caption: Key components of the Sonogashira coupling reaction.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality and Insights:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.

  • Amine Base: The amine base serves multiple roles: it acts as a solvent, a base to deprotonate the alkyne, and a scavenger for the HBr byproduct.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can be advantageous to avoid the formation of alkyne homocoupling byproducts. These protocols often employ different palladium catalysts and bases.

Quantitative Data Summary (Representative Examples):

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF606~88
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)DMF2512~92
3Propargyl alcoholPdCl₂(dppf) (2)CuI (3)Et₃N (3)Acetonitrile708~80

Note: Yields are estimated based on analogous reactions and may require optimization.

D. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds.[5] This reaction is invaluable for synthesizing anilines, which are key components of many pharmaceuticals.

dot

Buchwald_Hartwig_Amination Substrate This compound Reaction Buchwald-Hartwig Amination Substrate->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Bulky Ligand (e.g., XPhos, BINAP) Ligand->Reaction Base Strong Base (e.g., NaOt-Bu, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product 3-Amino-8-fluoro-6-methylquinoline Derivative Reaction->Product

Caption: Overview of the Buchwald-Hartwig amination reaction.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Insights:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air, so maintaining a strict inert atmosphere is crucial for reproducible results.

Quantitative Data Summary (Representative Examples):

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Toluene10012~90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11018~82
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)Toluene9010~85

Note: Yields are estimated based on analogous reactions and may require optimization.

II. Cyanation: Introduction of a Nitrile Group

The cyano group is a versatile functional group that can be readily converted into amines, amides, carboxylic acids, and tetrazoles. Palladium-catalyzed cyanation offers a reliable method for introducing this functionality onto the quinoline core.

Protocol 5: Palladium-Catalyzed Cyanation

This protocol describes the cyanation of this compound using zinc cyanide.

Materials:

  • This compound (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂, 0.6-0.8 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, zinc cyanide, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 80-120 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Insights:

  • Cyanide Source: Zinc cyanide is often preferred over more toxic cyanide sources like KCN or NaCN due to its lower toxicity and better solubility in organic solvents.

  • Catalyst: Catalysts with bidentate phosphine ligands like dppf are often effective in preventing catalyst deactivation by the cyanide ions.

III. Synthesis of the Starting Material: this compound

A plausible synthetic route to the starting material involves a multi-step sequence starting from commercially available precursors. A potential route is outlined below, based on established quinoline synthesis methodologies.

dot

Synthesis_Pathway Start 2-Fluoro-4-methylaniline Step1 Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) Start->Step1 Intermediate1 8-Fluoro-6-methylquinoline Step1->Intermediate1 Step2 Bromination (NBS, Acid) Intermediate1->Step2 Product This compound Step2->Product

Caption: A proposed synthetic pathway for this compound.

This synthetic approach leverages the classic Skraup synthesis to construct the quinoline core, followed by a regioselective bromination at the 3-position. The conditions for the bromination would need to be carefully optimized to favor substitution at the 3-position over other positions on the quinoline ring.

Conclusion

The functionalization of the this compound core offers a gateway to a vast chemical space of novel quinoline derivatives with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and versatile methodologies for the introduction of a wide array of functional groups. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can efficiently synthesize libraries of compounds for biological screening and the development of new chemical entities. The protocols and insights provided herein are intended to serve as a solid foundation for your synthetic endeavors, empowering you to explore the rich chemistry of the quinoline scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • ProQuest. (n.d.).
  • BenchChem. (2025).
  • Murru, S., McGough, B., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(42), 8484–8488.
  • ResearchGate. (2025). ChemInform Abstract: Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines.
  • Wikipedia. (2023).
  • Corpas, I., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.
  • Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes.
  • Wikipedia. (2023). Heck reaction.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
  • Organic Chemistry Portal. (2024). Heck Reaction.
  • University of Groningen. (2019).
  • Wikipedia. (2023). Sonogashira coupling.
  • Organic Chemistry Portal. (2024). Sonogashira Coupling.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • University of Southampton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes.
  • PubMed Central. (2013). Developing Ligands for Palladium(II)
  • ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo....
  • Google Patents. (2009).
  • YouTube. (2025).
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • PubMed Central. (2012).
  • ACS Publications. (2025). Expanding Diversity of Fused Steroid-Quinoline Hybrids by Sequential Amination/Annulation/Aromatization Reactions. The Journal of Organic Chemistry.
  • Chem-Station Int. Ed. (2014). Mizoroki-Heck Reaction.
  • PubMed Central. (2021).
  • MDPI. (2025).
  • ResearchGate. (2019). (PDF)
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • SciSpace. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
  • PubMed Central. (2017). Palladium (II)
  • Organic Chemistry Portal. (2024). Suzuki Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....
  • BenchChem. (2025). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
  • Organic Chemistry Portal. (2023).
  • PubMed Central. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • SciSpace. (2014).
  • Organic Chemistry Portal. (2023).
  • NIH. (2013).
  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

Application Notes and Protocols: 3-Bromo-8-fluoro-6-methylquinoline as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Functionalized Quinoline Scaffold

The quinoline motif is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with a wide array of biological macromolecules. The strategic functionalization of the quinoline ring is, therefore, a key endeavor in drug discovery, allowing for the meticulous fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[3]

3-Bromo-8-fluoro-6-methylquinoline emerges as a particularly valuable building block for the synthesis of complex molecular architectures. This trifecta of substituents offers a unique combination of reactivity and structural features:

  • The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.[4][5]

  • The electron-withdrawing fluorine atom at the 8-position modulates the electronic properties of the quinoline ring system. This enhances the electrophilicity of the carbon bearing the bromine, which can facilitate the oxidative addition step in palladium-catalyzed cycles—a crucial factor in many cross-coupling reactions.[6][7]

  • The methyl group at the 6-position , being weakly electron-donating, can influence the overall electron density and lipophilicity of the resulting derivatives, which can be critical for their biological activity and properties.

This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its application in key synthetic transformations and explaining the chemical principles that underpin these powerful reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₁₀H₇BrFN[8]
Molecular Weight 240.07 g/mol [8]
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, Toluene)General chemical knowledge
Storage Conditions Store at -20°C for long-term stability.
CAS Number 1352443-19-6

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide robust and versatile methods for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional efficiency and broad functional group tolerance.[4]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound (e.g., a boronic acid or its ester) in the presence of a base. The catalytic cycle comprises three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of the electron-withdrawing fluorine atom on the quinoline ring is anticipated to facilitate the oxidative addition step, which is often rate-limiting.[7]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst system: e.g., Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable ligand (e.g., SPhos, 0.03 mmol, 3 mol%), or a pre-formed catalyst like Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium source, ligand, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexanes/ethyl acetate gradient).

Causality and Experimental Choices:

  • Catalyst and Ligand Selection: For heteroaryl bromides like this quinoline derivative, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) are often superior.[10] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher yields and faster reactions.[11]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step. K₂CO₃ is a versatile choice, but for less reactive boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be required to drive the reaction to completion.

  • Solvent System: A mixed aqueous-organic solvent system is typically employed to ensure the solubility of both the organic substrates and the inorganic base.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base setup Combine solids in flask prep_reagents->setup prep_glassware Oven-Dry Glassware (Schlenk Flask) prep_glassware->setup inert Evacuate & Backfill with N₂/Ar (3x) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat (80-100 °C) & Stir (4-24h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Characterized 3-Aryl-8-fluoro-6-methylquinoline purify->product

Caption: A typical workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines from aryl halides.[12] This reaction is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are prevalent in a vast array of bioactive molecules.

Reaction Principle: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base. The catalytic cycle is analogous to that of the Suzuki coupling, with the key difference being the nucleophilic coordination of the amine to the palladium center, followed by deprotonation and reductive elimination to form the C-N bond. The use of bulky, electron-rich phosphine ligands is paramount for the success of this reaction, as they facilitate the often rate-limiting reductive elimination step.[12]

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (in a glovebox or under a stream of inert gas): To a Schlenk tube, add the palladium precatalyst and the base.

  • Add Reagents: Add this compound and the amine to the tube.

  • Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Precatalyst Selection: Modern palladium precatalysts (e.g., those based on Buchwald's biarylphosphine ligands) are often preferred as they are air-stable, highly active, and simplify the experimental setup.[13]

  • Base Sensitivity: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. It is important to consider the compatibility of other functional groups in the molecule with these strong bases.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture, which can protonate the active amine and deactivate the catalyst. The use of anhydrous solvents and strict inert atmosphere techniques is essential for achieving high yields.

Buchwald_Hartwig_Logic Reactants This compound Amine (R₂NH) Product 3-Amino-8-fluoro-6-methylquinoline Derivative Reactants->Product Couple via C-N bond formation CatalystSystem Pd Precatalyst (e.g., BrettPhos G3) Strong Base (e.g., NaOtBu) CatalystSystem->Product Catalyzes Conditions Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (N₂/Ar) Heat (80-110 °C) Conditions->Product Enables

Caption: Key components for a successful Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and structural motifs in pharmaceuticals, natural products, and advanced materials.[15]

Reaction Principle: The reaction is typically co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The reaction is carried out in the presence of a base, usually an amine, which can also serve as the solvent.[14][16]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 10 mL)

  • Optional co-solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed amine base (and co-solvent, if used) followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid but can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Copper-Free Conditions: Due to concerns about copper toxicity in pharmaceutical intermediates, copper-free Sonogashira protocols have been developed. These often require more specialized palladium catalysts and ligands to facilitate the direct reaction of the alkyne with the palladium center.[16]

  • Base Selection: The amine base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species and also to neutralize the HBr formed during the reaction.

  • Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings, and may require slightly elevated temperatures or more active catalyst systems.[14]

Sonogashira_Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAlkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Cu_Cycle Cu(I) Cycle Alkyne Activation Cu-Acetylide Formation Cu_Cycle->Transmetalation Provides Cu-Acetylide

Caption: Simplified overview of the Pd/Cu catalytic cycles in Sonogashira coupling.

Summary of Recommended Starting Conditions

The following table provides a comparative summary of typical starting conditions for the palladium-catalyzed cross-coupling reactions of this compound. These should be considered as robust starting points for further optimization based on the specific coupling partners.

ReactionPalladium SourceLigand/PrecatalystBaseSolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, or dppfK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 110
Buchwald-Hartwig Pd₂(dba)₃ or G3-PrecatalystXPhos, RuPhos, BrettPhosNaOt-Bu, LHMDSToluene, Dioxane (anhydrous)80 - 110
Sonogashira (with Cu) PdCl₂(PPh₃)₂PPh₃Et₃N, DIPAEt₃N, THF, DMF25 - 60

Conclusion

This compound is a potent and versatile building block in the arsenal of the modern synthetic chemist. Its well-defined reactive handle at the 3-position, combined with the modulating electronic effects of the fluoro and methyl substituents, makes it an ideal starting material for the synthesis of diverse and complex quinoline derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this valuable compound in their drug discovery and materials science endeavors. Through the judicious application of palladium-catalyzed cross-coupling chemistry, the synthetic potential of this compound can be fully realized, paving the way for the discovery of novel molecules with significant therapeutic and technological impact.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central. [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • This compound. PubChem. [Link]

  • This compound. BIOFOUNT. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]

  • Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. [Link]

Sources

Application Notes and Protocols: Unlocking the Medicinal Chemistry Potential of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic system provides a versatile template for interacting with a wide range of biological targets. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a fertile ground for the development of novel therapeutic agents.[2] The subject of this guide, 3-Bromo-8-fluoro-6-methylquinoline, is a unique scaffold that combines several key features poised for exploitation in medicinal chemistry. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing chemical diversity, while the fluorine at the 8-position and the methyl group at the 6-position can significantly influence the molecule's metabolic stability and target engagement.

While direct biological data on this compound is not extensively documented in publicly available literature, the vast body of research on substituted quinolines provides a strong rationale for its investigation across several therapeutic areas. This guide will, therefore, extrapolate from the known biological activities of structurally related compounds to propose potential applications and provide detailed protocols for their exploration.

Potential Therapeutic Applications

Based on the established pharmacological profiles of various quinoline derivatives, this compound represents a promising starting point for the development of novel agents in the following areas:

  • Anticancer Agents: Quinolines are well-represented in oncology, with derivatives showing activity against a range of cancer cell lines.[3] The proposed mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.

  • Antimicrobial Agents: The quinolone and fluoroquinolone classes of antibiotics are a testament to the potent antibacterial activity of this scaffold.[4][5] By extension, novel substituted quinolines are of interest for combating drug-resistant bacterial strains.

  • Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.[4]

  • Antiviral Agents: Recent studies have highlighted the potential of substituted quinolines as inhibitors of viral replication, including against the Influenza A virus.[6]

The following sections will provide detailed protocols for the synthesis of a diverse library of compounds derived from this compound and their subsequent evaluation in relevant biological assays.

Synthetic Strategies: Leveraging the 3-Bromo Position

The bromine atom at the 3-position of the quinoline core is a key feature that enables a wide array of synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are particularly well-suited for introducing a variety of substituents at this position, thereby allowing for a systematic exploration of the structure-activity relationship (SAR).

Experimental Protocol 1: Synthesis of 3-Aryl-8-fluoro-6-methylquinolines via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a library of 3-aryl substituted quinolines.

Materials:

  • This compound

  • Arylboronic acids (various)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-8-fluoro-6-methylquinoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Coupling This compound This compound Catalyst Pd(OAc)2 / PPh3 K2CO3 This compound->Catalyst Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Arylboronic_Acid->Catalyst Product 3-Aryl-8-fluoro-6-methylquinoline Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Biological Evaluation: Screening for Therapeutic Potential

The following protocols provide a starting point for assessing the biological activity of the synthesized 3-substituted-8-fluoro-6-methylquinoline derivatives.

Experimental Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT29)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized quinoline derivatives in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Quinoline Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: MTT assay workflow for cytotoxicity screening.

Experimental Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare serial twofold dilutions of the synthesized compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Data Presentation

The results from the biological assays should be summarized in a clear and concise manner to facilitate SAR analysis.

Table 1: In Vitro Anticancer Activity of 3-Aryl-8-fluoro-6-methylquinoline Derivatives

Compound IDAryl Substituent (Ar)HeLa IC₅₀ (µM)HT29 IC₅₀ (µM)
1a Phenyl
1b 4-Fluorophenyl
1c 4-Methoxyphenyl
... ...

Table 2: Antibacterial Activity of 3-Aryl-8-fluoro-6-methylquinoline Derivatives

Compound IDAryl Substituent (Ar)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a Phenyl
1b 4-Fluorophenyl
1c 4-Methoxyphenyl
... ...

Conclusion and Future Directions

While this compound is a relatively unexplored scaffold, its structural features, combined with the well-documented biological activities of the broader quinoline class, make it a highly attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer and antibacterial properties. Further investigations could expand to other therapeutic areas such as anti-inflammatory and antiviral applications. A systematic exploration of the SAR will be crucial in identifying lead compounds with potent and selective activity, paving the way for the development of novel therapeutics.

References

  • ResearchGate. (2021). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • National Institutes of Health. (2014). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Available at: [Link]

  • PubMed. (2011). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Available at: [Link]

  • PubMed. (2022). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • R Discovery. (2023). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available at: [Link]

  • ResearchGate. (2023). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. Available at: [Link]

  • PubMed. (2023). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available at: [Link]

  • ResearchGate. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link]

  • PubMed. (1989). Structure--activity relationship of quinolones. Available at: [Link]

  • PubMed. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Available at: [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]

  • PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Available at: [Link]

  • National Institutes of Health. (2009). 8-Bromo-2-methylquinoline. Available at: [Link]

  • National Institutes of Health. (1989). Structure-activity relationships of the fluoroquinolones. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Available at: [Link]

  • National Institutes of Health. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

Sources

Application Notes & Protocols for the Preclinical Evaluation of 3-Bromo-8-fluoro-6-methylquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive framework for the preclinical evaluation of a novel, substituted quinoline, 3-Bromo-8-fluoro-6-methylquinoline , as a potential anticancer agent. We will detail a logical, stepwise progression from chemical synthesis and characterization through in vitro screening, mechanism of action studies, and preliminary in vivo efficacy testing. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to assess the therapeutic potential of this and other novel quinoline derivatives.

Part 1: Rationale, Synthesis, and Characterization

Scientific Rationale

Quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, acting through diverse mechanisms including DNA intercalation, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of critical signaling kinases.[1][3][4][5] The specific substitutions on the quinoline ring of our target compound—a bromine atom at the 3-position, a fluorine atom at the 8-position, and a methyl group at the 6-position—are strategically significant. Halogenation, particularly with bromine and fluorine, is known to enhance the biological activity of pharmacophores, potentially by increasing lipophilicity for better membrane permeability or by forming specific halogen bonds with target proteins.[6] The methyl group can influence metabolic stability and steric interactions within a binding pocket. Therefore, this compound represents a promising, yet uncharacterized, candidate for anticancer drug discovery.

Proposed Synthesis Protocol

While numerous methods exist for quinoline synthesis[7][8][9], a versatile approach for our target compound could involve a modified Friedländer annulation or a multi-step pathway starting from a suitably substituted aniline. The following is a proposed, hypothetical protocol based on established chemical principles.

Protocol 1: Synthesis of this compound

Causality: This two-step approach is proposed for its modularity. The first step creates a key intermediate via acylation, and the subsequent intramolecular cyclization, catalyzed by a Lewis acid, is a common and effective method for forming the quinoline ring system.

Materials:

  • 2-Amino-3-fluorotoluene

  • 3-Bromopropanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Step 1: Amide Formation

    • Under an inert nitrogen atmosphere, dissolve 2-amino-3-fluorotoluene (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add 3-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC. Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Step 2: Intramolecular Cyclization and Aromatization

    • To the crude amide intermediate from Step 1, add anhydrous DCM.

    • Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise at 0°C. (Caution: Exothermic reaction) .

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution and extract the product with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (due to bromine).

  • High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is required for biological assays).

Part 2: In Vitro Anticancer Evaluation

The initial phase of biological testing involves assessing the compound's ability to inhibit the growth of cancer cells in vitro. This screening provides crucial data on potency and selectivity.

Workflow for In Vitro Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies start Synthesized & Purified This compound assay Cytotoxicity Assay (MTT/SRB) Against Cancer Cell Panel (e.g., MCF-7, A549, HCT116) start->assay normal Test on Normal Cell Line (e.g., MCF-10A, BEAS-2B) for Selectivity Index start->normal ic50 Determine IC50 Values assay->ic50 decision Potent (IC50 < 10 µM)? Selective? ic50->decision normal->decision cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) decision->cell_cycle Yes apoptosis Apoptosis Assay (Annexin V / PI Staining) decision->apoptosis Yes moa Hypothesis-Driven MoA (e.g., Kinase/Topoisomerase Assay) decision->moa Yes elucidate Elucidate Mechanism cell_cycle->elucidate apoptosis->elucidate moa->elucidate

Caption: Workflow for the in vitro evaluation of a novel anticancer compound.

Protocol 2: MTT Cytotoxicity Assay

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the compound's cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous cell line (e.g., MCF-10A breast epithelial).

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO, final concentration ≤0.5%) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: Hypothetical IC₅₀ Values

The results of the cytotoxicity screening should be compiled into a clear, comparative table.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MCF-7 Breast Adenocarcinoma2.5 ± 0.30.8 ± 0.1
A549 Lung Carcinoma5.1 ± 0.61.2 ± 0.2
HCT116 Colorectal Carcinoma3.8 ± 0.40.9 ± 0.1
MCF-10A Non-tumorigenic Breast> 5015.2 ± 2.1

Part 3: Mechanism of Action (MoA) Elucidation

Once a compound shows promising and selective cytotoxicity, the next critical step is to understand how it kills cancer cells. Based on the known activities of quinoline derivatives, we will investigate effects on cell cycle progression and apoptosis induction.[3][11]

Proposed Signaling Pathway to Investigate

Many quinoline-based drugs function as inhibitors of key signaling proteins like tyrosine kinases (e.g., EGFR) or enzymes crucial for DNA replication, such as topoisomerases.[4][5][12] A common downstream effect of inhibiting these pathways is the induction of apoptosis.

G cluster_0 Hypothesized Mechanism of Action cluster_1 Cellular Targets compound 3-Bromo-8-fluoro- 6-methylquinoline target_protein Target Protein (e.g., Topoisomerase I or Receptor Tyrosine Kinase) compound->target_protein Inhibition dna_damage DNA Strand Breaks or Signal Transduction Block target_protein->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase Caspase Cascade Activation bax->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Hypothesized signaling pathway for quinoline-induced apoptosis.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Part 4: In Vivo Preclinical Efficacy

Promising in vitro results must be validated in a living organism. The human tumor xenograft model is a standard and essential tool for evaluating the efficacy of anticancer drug candidates before they can be considered for clinical trials.[14][15]

Workflow for In Vivo Xenograft Study

G cluster_0 Human Tumor Xenograft Model Workflow start Select Immunodeficient Mice (e.g., Nude or SCID) implant Subcutaneous Implantation of Human Cancer Cells (e.g., A549) start->implant tumor_growth Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment (Vehicle, Test Compound, Positive Control) for 21-28 days randomize->treatment monitor Monitor Tumor Volume and Body Weight (2-3 times/week) treatment->monitor endpoint Study Endpoint: Euthanize and Excise Tumors monitor->endpoint analysis Analyze Data: Tumor Growth Inhibition (TGI) and Toxicity Assessment endpoint->analysis

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.

Protocol 4: Cell Line-Derived Xenograft (CDX) Model

Causality: CDX models involve transplanting human tumor cells into immunodeficient mice, allowing researchers to observe tumor growth and response to treatment in a physiological context.[16][17] This bridges the gap between in vitro assays and human clinical trials, providing critical data on a compound's efficacy and potential toxicity.[15]

Materials:

  • 6-8 week old female athymic nude mice.

  • A549 human lung cancer cells.

  • Matrigel.

  • Test compound formulated in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Positive control drug (e.g., cisplatin).

  • Digital calipers.

Procedure:

  • Cell Implantation: Harvest A549 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume (mm³) is calculated as (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle Control (e.g., administered intraperitoneally, i.p., daily).

    • Group 2: this compound (e.g., 20 mg/kg, i.p., daily).

    • Group 3: Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once weekly).

  • Treatment and Monitoring: Administer treatments for 21 days. Measure tumor volume and body weight three times per week. Monitor animals for any signs of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: Hypothetical In Vivo Efficacy
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control i.p., daily1550 ± 120-+5.2
Test Compound 20 mg/kg, i.p., daily620 ± 8560%-2.1
Cisplatin 5 mg/kg, i.p., weekly450 ± 7071%-8.5

Conclusion and Future Directions

This document outlines a structured, multi-faceted approach to evaluate the anticancer potential of the novel compound This compound . The successful execution of these protocols will establish its in vitro potency and selectivity, provide insights into its mechanism of action, and demonstrate its preclinical efficacy in a relevant in vivo model. Positive outcomes from this comprehensive evaluation would strongly support its advancement as a lead candidate for further development, including medicinal chemistry optimization, detailed ADME/Tox profiling, and testing in more complex patient-derived xenograft (PDX) models.[18]

References

  • Lee, C. H. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models. Charles River. [Link]

  • Prajapati, C. L., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • The Scientist. (2023). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. [Link]

  • Akinyelu, J., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Heckmann, F., et al. (2024). Synthesis of New Highly Functionalized Quinolines via a Novel FeIII-Catalyzed Domino aza-Michael/Aldol/Aromatization Reaction. Synlett. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Wang, H., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Molecules. [Link]

  • Joseph, J., & S, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Crown Bioscience. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • Singh, S., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. [Link]

  • Powers, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Sharma, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. [Link]

  • Banik, N., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • Ökten, S., et al. (2018). Biological evaluation of some quinoline with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]

  • Singh, T., et al. (2024). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]

Sources

Application Note & Protocol: Investigating the Antibacterial Activity of 3-Bromo-8-fluoro-6-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Quinoline derivatives have historically been a rich source of potent antibiotics, and novel halogenated and methylated analogues represent a promising frontier for investigation.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of a specific class of compounds: 3-Bromo-8-fluoro-6-methylquinoline derivatives. It outlines the foundational principles of quinolone action, detailed protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and guidance on data interpretation and presentation. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[4][5]

Introduction: The Rationale for Quinolone Derivative Exploration

Quinolones are a critically important class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide variety of bacterial infections.[6][7] Their mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are vital for modulating the DNA topology required for replication, transcription, and cell division.[7][8] By forming a stable ternary complex with the enzyme and bacterial DNA, quinolones convert these essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks, leading to bacterial cell death.[6][9]

The core quinoline scaffold offers numerous sites for chemical modification, allowing for the fine-tuning of antibacterial spectrum, potency, and pharmacokinetic properties. The introduction of a fluorine atom at the C-8 position and a bromine atom at the C-3 position, combined with a methyl group at C-6, in the "this compound" scaffold is a rational design strategy. Halogenation can enhance membrane permeability and binding affinity to the target enzymes, while methylation can modulate metabolic stability and target interaction. This guide provides the necessary framework to systematically test the hypothesis that these specific substitutions lead to potent antibacterial activity.

Foundational Science: Mechanism of Action

Understanding the target is paramount to interpreting experimental results. The primary targets, DNA gyrase and topoisomerase IV, while structurally similar, play distinct roles.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for initiating DNA replication. It is the main target of quinolones in most Gram-negative bacteria.[10][8]

  • Topoisomerase IV: Its main function is to decatenate (unlink) daughter chromosomes following replication, allowing for proper cell division. It is the principal target in many Gram-positive bacteria, such as Staphylococcus aureus.[6][10]

The inhibitory action of quinolones stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.[6] This "poisoning" of the topoisomerases leads to the fragmentation of the bacterial chromosome and the induction of the SOS response, ultimately resulting in cell death.[6]

Quinolone_Mechanism_of_Action cluster_Gyrase Gram-Negative Bacteria cluster_TopoIV Gram-Positive Bacteria Gyrase DNA Gyrase Replication DNA Replication Gyrase->Replication enables CleavageComplex Stabilized Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex TopoIV Topoisomerase IV Segregation Chromosome Segregation TopoIV->Segregation enables TopoIV->CleavageComplex Quinolone Quinolone Derivative (e.g., this compound) Quinolone->Gyrase inhibits Quinolone->TopoIV inhibits DSB Double-Strand Breaks CleavageComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath induces

Caption: Quinolone derivatives inhibit DNA gyrase and topoisomerase IV, leading to cell death.

Experimental Design & Workflow

A systematic evaluation of antibacterial activity involves a tiered approach, starting with a primary screening to determine inhibitory activity (MIC) and followed by a secondary assay to assess bactericidal potential (MBC).

Experimental_Workflow Compound Synthesized Quinolone Derivative StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol SerialDil Perform 2-Fold Serial Dilutions in 96-Well Plate StockSol->SerialDil IncubateMIC Inoculate & Incubate Plate (18-24h, 35°C) SerialDil->IncubateMIC Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->IncubateMIC ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC PlateMBC Subculture from Clear Wells onto Agar Plates ReadMIC->PlateMBC Analysis Data Analysis (Calculate MBC/MIC Ratio) ReadMIC->Analysis IncubateMBC Incubate Agar Plates (18-24h, 35°C) PlateMBC->IncubateMBC ReadMBC Determine MBC (Lowest concentration with ≥99.9% killing) IncubateMBC->ReadMBC ReadMBC->Analysis

Caption: Workflow for determining MIC and MBC of quinolone derivatives.

Detailed Experimental Protocols

These protocols are based on the CLSI M07 guidelines for broth microdilution methods.[4] Adherence to these standards is critical for inter-laboratory comparability of results.[5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[11][12]

Materials:

  • This compound derivative(s)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound Stock:

    • Accurately weigh the quinoline derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Rationale: DMSO is a common solvent for poorly soluble compounds. The final concentration in the assay should not exceed 1% to avoid solvent toxicity.

    • Ensure the stock solution is fully dissolved before proceeding.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Controls are essential for validation:

      • Well 11 (Growth Control): Contains 100 µL of CAMHB and will be inoculated with bacteria. No compound is added.

      • Well 12 (Sterility Control): Contains 100 µL of CAMHB only. No bacteria or compound is added.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Rationale: A standardized inoculum is crucial for reproducibility. Too high an inoculum can lead to falsely elevated MIC values.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate using a reading mirror or an automated plate reader.

    • The Sterility Control (Well 12) should be clear. The Growth Control (Well 11) should show distinct turbidity.

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the first clear well).[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified period.[13][14][15]

Materials:

  • MIC plate from the previous protocol

  • Mueller-Hinton Agar (MHA) plates, sterile

Procedure:

  • Subculturing from MIC Plate:

    • Select the well corresponding to the MIC and at least two wells with higher concentrations (i.e., the clear wells).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a labeled MHA plate. Rationale: This step transfers a defined volume of the culture to a nutrient-rich, antibiotic-free medium to determine if the bacteria were merely inhibited or actually killed.

  • Incubation:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][14] For practical purposes, this is often the lowest concentration that yields no more than 1-5 colonies, assuming an initial inoculum of 5 x 10⁵ CFU/mL.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. The ratio of MBC to MIC is a key indicator of the compound's activity.

  • Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13][15]

  • Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic, meaning it inhibits growth but does not kill the bacteria at similar concentrations.

Table 1: Representative Antibacterial Activity Data

Compound IDBacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
QC-001 S. aureus292130.512Bactericidal
QC-001 E. coli25922122Bactericidal
QC-002 S. aureus292132>64>32Bacteriostatic
QC-002 E. coli259224>64>16Bacteriostatic
Ciprofloxacin S. aureus292130.250.52Bactericidal
Ciprofloxacin E. coli259220.0150.032Bactericidal

Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This guide provides a robust framework for the initial antibacterial evaluation of this compound derivatives. A promising compound will exhibit low MIC and MBC values against a range of clinically relevant pathogens, along with a favorable MBC/MIC ratio indicating bactericidal activity.

Subsequent steps in the drug development pipeline would include:

  • Screening against a broader panel of resistant strains (e.g., MRSA, VRE).

  • Time-kill kinetic studies to assess the rate of bactericidal activity.

  • In vitro toxicity assays using mammalian cell lines.

  • Mechanism of action studies to confirm inhibition of DNA gyrase/topoisomerase IV.

  • In vivo efficacy studies in animal infection models.

The systematic application of these protocols will enable researchers to effectively identify and advance novel quinolone candidates in the critical fight against infectious diseases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 19, 2026, from [Link]

  • Vila, J., & Martinez-Garriga, J. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(7), 421-428. [Link]

  • Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Retrieved January 19, 2026, from [Link]

  • Singh, A., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(19), 8685-8702. [Link]

  • Al-Amiery, A. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 19, 2026, from [Link]

  • Qin, L. L., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 70(30), 9323-9335. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 19, 2026, from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved January 19, 2026, from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 19, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • Kumar, V., & Singh, P. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 10(8), b620-b629. [Link]

  • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35. [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, 83, e50993. [Link]

  • Miller, R. A., & Miller, S. T. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms, 64(3), 211-222. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved January 19, 2026, from [Link]

  • Cleff, M. B., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 263-266. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(6), e04153. [Link]

  • El-Gaby, M. S. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-3318. [Link]

  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5283-5324. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved January 19, 2026, from [Link]

  • El-Sayed, M. A., et al. (2024). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. Chemistry & Biodiversity, 21(1), e202301323. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromo-8-fluoro-6-methylquinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved drugs.[1][2] This guide focuses on a highly functionalized derivative, 3-Bromo-8-fluoro-6-methylquinoline , a versatile building block for the synthesis of next-generation kinase inhibitors. We will dissect the strategic importance of each substituent on the quinoline core and provide detailed, field-proven protocols for its elaboration via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced intermediate for the discovery of potent and selective kinase inhibitors.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[4][5] Quinoline-based compounds have emerged as particularly successful scaffolds for kinase inhibitors, with several FDA-approved drugs validating their clinical relevance.[6]

The strategic design of This compound provides medicinal chemists with a powerful tool. The scaffold combines the proven biological relevance of the quinoline core with three distinct functionalization points, each serving a specific and valuable purpose in drug design. This guide will explore the rationale behind its design and provide robust protocols for its application.

Physicochemical Properties and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇BrFNCalculated
Molecular Weight 240.07 g/mol Calculated
CAS Number 1801747-06-8Supplier Data
Appearance Off-white to yellow solidSupplier Data
Purity ≥97%Typical Supplier Spec.
Solubility Soluble in DMSO, DMF, DichloromethaneInferred from similar structures
Storage Store in a cool, dry place away from lightStandard for haloaromatics

Safety Profile: Based on the GHS classification for the closely related 3-Bromo-8-fluoroquinoline[7]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendation: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Strategic Value of the this compound Scaffold

The utility of this reagent is derived from the specific contribution of each substituent. Understanding this rationale is key to designing effective synthetic campaigns.

  • The Quinoline Core: This bicyclic heterocycle is a superb bioisostere for the adenine ring of ATP, enabling it to act as a "hinge-binder" in the ATP-binding pocket of many kinases. This interaction serves as an anchor for the inhibitor, forming key hydrogen bonds with the kinase hinge region.[8]

  • The 3-Bromo Position: This is the primary reactive handle for synthetic elaboration. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable site for introducing molecular diversity. This position allows for the extension of substituents into the solvent-exposed region of the kinase active site, which is critical for modulating potency and selectivity.[3][9]

  • The 8-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[10] A fluorine atom at the 8-position can:

    • Improve Metabolic Stability: By blocking a potential site of oxidative metabolism (C-H activation).[11]

    • Modulate pKa: Fluorine's strong electron-withdrawing nature lowers the basicity of the quinoline nitrogen, which can alter solubility and cell permeability profiles.[12]

    • Enhance Binding Affinity: The C-F bond can form favorable non-covalent interactions (e.g., orthogonal multipolar C–F···C=O interactions) with the protein backbone or side chains, increasing ligand binding affinity.[13]

  • The 6-Methyl Group: This small alkyl group can subtly influence the molecule's properties by:

    • Increasing Lipophilicity: Potentially improving membrane permeability.

    • Establishing Favorable van der Waals Contacts: Interacting with hydrophobic pockets within the target kinase.

    • Blocking Metabolism: Similar to fluorine, it can prevent metabolism at the 6-position.

Core Synthetic Applications & Protocols

The primary value of the 3-bromo position is its utility in palladium-catalyzed reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The following protocols provide robust, general methods for these key transformations.

Diagram: Synthetic Workflow

The following diagram illustrates the general workflow for utilizing this compound in a kinase inhibitor discovery campaign.

G A Starting Material: This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Library of Kinase Inhibitor Candidates B->D C->D E Purification & Characterization (HPLC, LC-MS, NMR) D->E F In Vitro Kinase Assay E->F G SAR & Lead Optimization F->G G->B Iterative Design G->C Iterative Design

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol describes the coupling of this compound with a generic arylboronic acid. The Suzuki reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[14][15]

Rationale: This reaction is used to append new aryl or heteroaryl moieties, which can be designed to target specific pockets within the kinase active site to enhance potency and selectivity. The choice of a palladium catalyst with a bulky phosphine ligand (like XPhos) and a suitable base (like K₃PO₄) is critical for efficient catalytic turnover.[16]

Reaction Scheme: Suzuki Reaction Scheme (Note: Image is a placeholder for a proper chemical drawing of the Suzuki reaction with the specified quinoline.)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ and XPhos to the vessel under the inert atmosphere.

  • Add the degassed solvent system (1,4-dioxane and water). The reaction concentration is typically 0.1 M.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure product.

  • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the coupling of this compound with a primary or secondary amine. This reaction is indispensable for installing amine-containing side chains, which often serve as key hydrogen bond donors or acceptors, or as points for improving solubility.[17][18]

Rationale: This C-N bond formation is critical for synthesizing compounds that mimic the interactions of the ATP ribose moiety or for introducing solubilizing groups. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine in situ without competing in the reaction.[19][20]

Reaction Scheme: Buchwald-Hartwig Reaction Scheme (Note: Image is a placeholder for a proper chemical drawing of the Buchwald-Hartwig reaction with the specified quinoline.)

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.3 eq)

  • Pd(OAc)₂ (Palladium(II) Acetate) (2-5 mol%)

  • RuPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add NaOtBu.

  • Add this compound, Pd(OAc)₂, and RuPhos.

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the amine coupling partner via syringe.

  • Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Application Example: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of these protocols, we can propose the synthesis of a hypothetical inhibitor targeting, for example, a tyrosine kinase where a 4-methoxyphenyl group provides beneficial interactions and a piperidine moiety enhances solubility.

G cluster_0 Synthetic Pathway A This compound B Suzuki Coupling (4-methoxyphenyl)boronic acid Pd₂(dba)₃, XPhos, K₃PO₄ A->B Step 1 C Hypothetical Inhibitor: 3-(4-methoxyphenyl)-8-fluoro-6-methylquinoline B->C

Caption: A hypothetical two-step synthesis.

This simple example demonstrates how a novel chemical entity can be rapidly assembled from the starting scaffold using the robust and reliable protocols described above.

Downstream Application: In Vitro Kinase Inhibition Assay

Once synthesized, the novel compounds must be tested for biological activity. A common method is a luminescence-based kinase assay that quantifies ATP consumption.

Protocol: ADP-Glo™ Kinase Assay (Promega) - General Steps

  • Kinase Reaction: Set up a reaction containing the kinase enzyme, the substrate (a suitable peptide), ATP, and the synthesized inhibitor at various concentrations (e.g., 10-point dose-response curve).

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is consumed by a luciferase, generating a light signal that is proportional to the amount of ADP produced. This signal is measured with a luminometer.

  • Data Analysis: The luminescent signal is inversely correlated with kinase activity. Plotting the signal against inhibitor concentration allows for the calculation of an IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). [Source Not Available].
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC, NIH.
  • Styrylquinoline Derivatives as IGF1R Inhibitors. (2026). ACS Medicinal Chemistry Letters.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.).
  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. (n.d.). PubChem. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. (2015). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). ePrints Soton.

Sources

Application Notes and Protocols for Cell-Based Assays of Novel 3-Bromo-8-fluoro-6-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its presence in numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[3] Their therapeutic efficacy often stems from the ability to modulate fundamental cellular processes. For instance, in oncology, quinoline derivatives have been shown to function as inhibitors of crucial signaling kinases (e.g., c-Met, EGFR, VEGFR), to intercalate with DNA, inhibit topoisomerase, and to induce programmed cell death (apoptosis) and cell cycle arrest.[1][4][5]

The specific compound class, "3-Bromo-8-fluoro-6-methylquinoline" derivatives, represents a novel chemical space with potential for unique biological activities. The introduction of halogen (bromo and fluoro) and methyl groups onto the quinoline core can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of these novel derivatives using a tiered approach of robust cell-based assays. We will progress from initial broad-spectrum cytotoxicity screening to more detailed mechanistic studies to elucidate the compound's mode of action.

Part 1: Foundational Screening - Assessing Cytotoxicity and Cell Viability

The initial step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation.[7] These assays provide a foundational understanding of a compound's potency and therapeutic window.

Rationale for Assay Selection

We will employ two complementary assays to measure cytotoxicity: one based on metabolic activity (MTT assay) and another on membrane integrity (Lactate Dehydrogenase (LDH) release assay). This dual approach helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing) and reduces the likelihood of artifacts from a single measurement modality.[7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living, metabolically active cells.[3][8] It is a widely used, high-throughput method for assessing cell viability.[9]

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[10][11] An increase in extracellular LDH activity is a direct indicator of cell death and loss of membrane integrity.[11]

Experimental Workflow: A Tiered Approach

The following diagram illustrates the general workflow for screening novel quinoline derivatives, starting from initial cytotoxicity assessment to deeper mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification Compound Quinoline Derivatives Prep Prepare Stock Solutions (e.g., 10 mM in DMSO) Compound->Prep Serial_Dilution Serial Dilution to Working Concentrations Prep->Serial_Dilution Cell_Seeding Seed Cancer & Normal Cell Lines (96-well plates) Serial_Dilution->Cell_Seeding Treatment Treat Cells with Compounds (e.g., 24, 48, 72 hours) Cell_Seeding->Treatment Assays Perform Viability/Cytotoxicity Assays (MTT & LDH) Treatment->Assays IC50 Calculate IC50 Values Assays->IC50 Hit_Compounds Select 'Hit' Compounds (Potent & Selective) IC50->Hit_Compounds Proceed with Hits Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-Glo) Kinase Kinase Panel Screening Apoptosis->Kinase GPCR GPCR Signaling Assays Apoptosis->GPCR Pathway Western Blot for Signaling Pathways Apoptosis->Pathway Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle->Pathway Hit_Compounds->Apoptosis Hit_Compounds->Cell_Cycle MOA Elucidate Mechanism of Action (MOA) Kinase->MOA GPCR->MOA Pathway->MOA

Caption: General workflow for screening novel quinoline derivatives.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[3][10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working concentration series of the quinoline derivatives in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

The IC50 value is a key metric of a compound's potency, representing the concentration that reduces cell viability by 50%.[10]

Cell LineDerivative IDIC50 (µM) ± SD (48h)
MCF-7 (Breast Cancer)QN-BrF-017.8 ± 0.9
QN-BrF-0215.2 ± 1.5
A549 (Lung Cancer)QN-BrF-015.4 ± 0.6
QN-BrF-0221.7 ± 2.3
HEK293 (Normal)QN-BrF-01> 50
QN-BrF-02> 50

Data are presented as mean ± standard deviation from three independent experiments. A lower IC50 value indicates higher potency. A significantly higher IC50 in normal cells compared to cancer cells suggests potential cancer selectivity.

Part 2: Elucidating the Mechanism of Action

Once "hit" compounds with significant cytotoxic activity are identified, the next step is to investigate how they induce cell death. The two most common fates for cancer cells treated with effective therapeutics are apoptosis and cell cycle arrest.[12][13]

Rationale for Assay Selection
  • Apoptosis Assay (Annexin V/Propidium Iodide): Apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs.[14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[12] This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[10][13]

  • Cell Cycle Analysis (Propidium Iodide Staining): Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) prior to cell death.[12][16] PI staining of DNA in fixed cells allows for the quantification of DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the determination of the percentage of cells in each phase of the cell cycle.[16]

Protocol 2: Annexin V/PI Assay for Apoptosis

This protocol outlines the steps for detecting apoptosis induced by quinoline derivatives using flow cytometry.[12]

Materials:

  • 6-well plates

  • "Hit" quinoline derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis

This protocol details the procedure for analyzing cell cycle distribution following treatment.[12]

Materials:

  • 6-well plates

  • "Hit" quinoline derivatives

  • Ice-cold 70% Ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to PI fluorescence, will allow for the quantification of cells in G0/G1, S, and G2/M phases.

Part 3: Advanced Studies - Target Pathway Identification

Quinoline derivatives are known to interact with a variety of specific molecular targets, particularly protein kinases and G-protein coupled receptors (GPCRs).[6][17] Identifying the specific pathway modulated by a novel derivative is crucial for its development as a targeted therapy.

Rationale for Pathway Analysis
  • Kinase Inhibition: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their deregulation is a hallmark of cancer.[4][18] Many successful cancer drugs are kinase inhibitors.[17] Screening a new compound against a panel of kinases can quickly identify potential targets.[19][20]

  • GPCR Signaling: GPCRs are the largest family of membrane receptors and are involved in numerous physiological processes, making them major drug targets.[21][22] Assays measuring downstream signaling events like changes in cyclic AMP (cAMP) or calcium flux can reveal if a compound interacts with a GPCR pathway.[22][23]

Signaling Pathway Visualization

The following diagram depicts a simplified, hypothetical signaling cascade that could be inhibited by a quinoline derivative, leading to apoptosis.

G Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Quinoline Quinoline Derivative Quinoline->Receptor Inhibition AKT Akt Quinoline->AKT Inhibition PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad Bcl2 Bcl-2 Bad->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical kinase inhibition pathway leading to apoptosis.

Recommended Advanced Assays
  • Kinase Screening Panels: Utilize commercially available services that test the compound against a large panel of recombinant kinases to identify direct targets.[20][] These assays typically measure the phosphorylation of a substrate in the presence of the test compound.

  • Cellular Phosphorylation Assays: Once a potential kinase target is identified, validate its inhibition within a cellular context.[25] This can be done using Western blotting or ELISA-based methods (e.g., AlphaLISA® SureFire® Ultra™) to measure the phosphorylation status of the kinase or its downstream substrates in treated cells.[21]

  • GPCR Signaling Assays: To assess GPCR modulation, cell-based reporter assays or assays that measure second messengers like cAMP (e.g., cAMP-Glo™ Assay) are recommended.[22] These assays can determine if the compound acts as an agonist or antagonist at a specific GPCR.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the preclinical evaluation of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and target identification assays, researchers can build a comprehensive biological profile of their compounds. This approach ensures that experimental choices are driven by data, allowing for the efficient identification of promising therapeutic candidates. The self-validating nature of using complementary assays at each stage enhances the trustworthiness of the findings, providing a solid foundation for further drug development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives. BenchChem.
  • Zhong, Z., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. BenchChem.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.
  • Taylor & Francis Online. (n.d.). Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online.
  • Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays. Cell Biolabs, Inc.
  • BenchChem. (2025). A Researcher's Guide to Cytotoxicity Assays for Novel Compounds Derived from 4'-Bromovalerophenone. BenchChem.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery. Promega Corporation.
  • ATCC. (n.d.). Cell Proliferation Assays. ATCC.
  • Creative Proteomics. (n.d.). Apoptosis Assay Service. Creative Proteomics.
  • Revvity. (n.d.). GPCR research reagents. Revvity.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays. Thermo Fisher Scientific - US.
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
  • Promega Corporation. (n.d.). GPCR Signaling Assays. Promega Corporation.
  • Agilent. (n.d.). GPCR Signaling Assays. Agilent.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • BenchChem. (2025). Application of Quinoline Derivatives in the Development of Anticancer Agents: Application Notes and Protocols. BenchChem.
  • Liu, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC.
  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Bioinformation. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Biomedical Informatics.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered in constructing the quinoline scaffold. Quinoline and its derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[1] However, their synthesis is frequently plagued by issues such as low yields, poor regioselectivity, and challenging purifications.

This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices for both classical and modern synthetic routes, offering practical solutions to overcome common hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you may encounter with the most common quinoline synthesis methods.

The Friedländer Synthesis

The Friedländer synthesis is a cornerstone method for quinoline preparation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] While versatile, it is not without its challenges.

Q1: My Friedländer synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioselectivity is a frequent challenge when using unsymmetrical ketones, as the initial condensation can occur at two different sites.[3][4][5] Here are several strategies to control the formation of the desired isomer:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Amine catalysts, for instance, have been demonstrated to be effective in directing the reaction towards a specific isomer.[3][6]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position, thereby enhancing regioselectivity.[3][6]

  • Steric Hindrance: You can leverage steric hindrance to your advantage. Bulky substituents on either the ketone or the 2-aminoaryl carbonyl compound can favor the formation of the less sterically hindered regioisomer.[3][7]

  • Reaction Conditions: The use of ionic liquids as solvents can also influence the regioselectivity of the Friedländer synthesis.[6][8]

Q2: I am experiencing very low yields or no product at all in my Friedländer reaction. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the Friedländer synthesis can be attributed to several factors.[9] A systematic approach to troubleshooting is essential.

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on the specific substrates. For less reactive starting materials, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂) may be necessary. For more reactive substrates, a base catalyst like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) might be more suitable.[9]

  • Suboptimal Reaction Temperature: While heating is often required, excessive temperatures can lead to the decomposition of starting materials or products, as well as an increase in side reactions.[9] It is crucial to find the optimal temperature for your specific reaction.

  • Poor Substrate Reactivity: Steric hindrance or the presence of electron-withdrawing groups on your reactants can significantly decrease their reactivity.[9] In such cases, more forcing reaction conditions (higher temperature, longer reaction time, stronger catalyst) may be required.

  • Side Reactions: The most common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[9] This can be minimized by the slow addition of the ketone to the reaction mixture.

The Skraup and Doebner-von Miller Syntheses

These classical methods are known for their often harsh reaction conditions, which can lead to specific challenges. The Skraup synthesis utilizes glycerol, an acid, and an oxidizing agent with an aniline, while the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones.[5][8]

Q3: My Skraup/Doebner-von Miller reaction is producing a significant amount of tar, making product isolation nearly impossible. What causes this and how can I prevent it?

A3: Tar formation is a notorious issue in these syntheses, primarily due to the acid-catalyzed polymerization of reactants and intermediates under harsh conditions.[10][11][12]

  • Moderating the Reaction: The Skraup synthesis is often violently exothermic.[5][13] The addition of a moderator like ferrous sulfate can help to control the reaction rate and reduce charring.[11][13]

  • Biphasic Solvent System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[10]

  • Controlled Reagent Addition: Slowly adding the carbonyl compound to the heated acidic solution of the aniline can help manage the exothermic nature of the reaction and minimize polymerization.[12]

  • Temperature Control: While these reactions require heat, excessive temperatures will promote tar formation. It is crucial to maintain the lowest effective temperature to facilitate the desired reaction without encouraging polymerization.[10][12]

Q4: I am using a substituted aniline in my Doebner-von Miller synthesis and observing very low yields. What is the issue?

A4: The electronic properties of the substituents on the aniline play a critical role. Anilines bearing electron-withdrawing groups are known to give poor yields in the conventional Doebner reaction.[10] In such cases, consider exploring modified procedures like the Doebner hydrogen-transfer reaction, which may be more suitable for these less nucleophilic anilines.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[14]

Q5: My Combes synthesis is giving a low yield of the desired quinoline. What factors should I investigate?

A5: Low yields in the Combes synthesis often stem from incomplete condensation or cyclization steps.[6]

  • Catalyst and Dehydrating Agent: This reaction is typically acid-catalyzed.[6] Using a more potent dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more effective than the commonly used sulfuric acid.[6][14]

  • Steric Hindrance: The steric bulk of substituents on both the aniline and the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[6][14] If possible, selecting less sterically hindered starting materials can improve your yield.

Q6: I am getting a mixture of regioisomers with my unsymmetrical β-diketone in the Combes synthesis. How can I control this?

A6: Regioselectivity in the Combes synthesis is governed by a combination of steric and electronic effects.[14]

  • Substituent Effects: Increasing the steric bulk on one of the carbonyls of the β-diketone can favor the formation of one regioisomer. Similarly, the electronic nature of substituents on the aniline can direct the cyclization. For example, using methoxy-substituted anilines has been shown to favor the formation of 2-substituted quinolines.[14]

General Troubleshooting

Q7: How can I effectively purify my synthesized substituted quinoline derivative?

A7: The purification of quinolines can be challenging due to the presence of unreacted starting materials and various side products.[6]

  • Work-up Procedure: After the reaction, a proper work-up is crucial. This typically involves neutralizing the reaction mixture and extracting the product with a suitable organic solvent.[10][12]

  • Purification Techniques: Common purification methods for quinolines include:

    • Recrystallization: This is effective if a suitable solvent can be found in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.

    • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired quinoline from impurities.

    • Distillation: For volatile quinolines, distillation (including steam distillation for tarry mixtures) can be a highly effective purification method.[12][15]

Q8: I am struggling with scaling up my quinoline synthesis. The yield has dropped significantly. What should I consider?

A8: A decrease in yield upon scale-up is a common problem and is often related to mass and heat transfer issues that are less apparent on a smaller scale.[15]

  • Mixing Efficiency: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to increased side reactions. Transitioning from magnetic stirring to overhead mechanical stirring is crucial.[15]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Uncontrolled exotherms can lead to the degradation of your product. The use of a jacketed reactor with a temperature control unit is highly recommended. For highly exothermic reactions, a semi-batch approach (portion-wise addition of a reactant) can help control the rate of heat generation.[15]

  • Re-optimization of Concentration: The optimal concentration at a small scale may not be ideal for a larger batch. Experiment with slight variations in solvent volume to find the new optimum.[15]

Part 2: Experimental Protocols & Methodologies

Protocol 1: Troubleshooting Low Yield in a Friedländer Synthesis

This protocol provides a systematic approach to optimizing a low-yielding Friedländer reaction.

  • Baseline Reaction: First, repeat the reaction under the original conditions to confirm the low yield. Ensure all reagents are pure and dry.

  • Catalyst Screening:

    • Set up several small-scale parallel reactions.

    • Test a range of acid catalysts (e.g., p-TsOH, H₂SO₄, ZnCl₂) and base catalysts (e.g., KOH, NaOH, KOtBu) at varying concentrations.[9]

    • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal catalyst and loading.

  • Temperature Optimization:

    • Using the best catalyst from the previous step, run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

    • Monitor the reaction progress to find the temperature that provides the best conversion to the product with minimal byproduct formation.

  • Solvent Effects:

    • Investigate the effect of different solvents (e.g., ethanol, toluene, N,N-dimethylformamide) on the reaction outcome.

  • Data Analysis: Compare the yields and purity of the product from each optimization step to identify the optimal reaction conditions.

ParameterCondition 1Condition 2Condition 3
Catalyst p-TsOH (10 mol%)KOH (1.2 eq)ZnCl₂ (20 mol%)
Temperature 100 °C100 °C100 °C
Solvent EthanolEthanolToluene
Yield (%) Record YieldRecord YieldRecord Yield

Table 1: Example of a systematic optimization table for a Friedländer synthesis.

Protocol 2: Minimizing Tar Formation in the Doebner-von Miller Synthesis

This protocol outlines a procedure to mitigate the common issue of tar formation.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and an addition funnel.

  • Charge Reactants: To the flask, add the aniline and concentrated hydrochloric acid in water.[10]

  • Biphasic System (Optional but Recommended): Add an immiscible organic solvent like toluene to the flask.[10]

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Slow Addition: Dissolve the α,β-unsaturated carbonyl compound in the same organic solvent (if used) and add it dropwise to the refluxing aniline hydrochloride solution over 1-2 hours using the addition funnel.[10]

  • Reaction Monitoring: Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[10]

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Part 3: Visualizations & Workflows

Diagram 1: General Troubleshooting Workflow for Quinoline Synthesis

G start Low Yield or Side Product Formation reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check reaction_setup Check Reaction Setup (Inert atmosphere, Dry glassware) start->reaction_setup conditions_optimization Optimize Reaction Conditions reagent_check->conditions_optimization reaction_setup->conditions_optimization catalyst Screen Catalysts (Acid vs. Base, Type, Loading) conditions_optimization->catalyst temperature Vary Temperature conditions_optimization->temperature solvent Test Different Solvents conditions_optimization->solvent concentration Adjust Concentration conditions_optimization->concentration analysis Analyze Results (TLC, LC-MS, NMR) catalyst->analysis temperature->analysis solvent->analysis concentration->analysis workup Optimize Work-up and Purification success Improved Yield and Purity workup->success analysis->workup

Caption: A systematic workflow for troubleshooting common issues in quinoline synthesis.

Diagram 2: Decision Tree for Managing Regioselectivity in Friedländer Synthesis

G start Regioisomer Mixture in Friedländer Synthesis steric Modify Steric Bulk on Ketone or Aniline start->steric Steric Control electronic Alter Electronic Properties of Substituents start->electronic Electronic Control catalyst Screen Catalysts (e.g., Amine catalysts) start->catalyst Catalytic Control substrate_mod Introduce Directing Group (e.g., Phosphoryl group) start->substrate_mod Substrate Control conditions Vary Solvent (e.g., Ionic Liquids) start->conditions Condition Control outcome Desired Regioisomer Enhanced steric->outcome electronic->outcome catalyst->outcome substrate_mod->outcome conditions->outcome

Caption: A decision tree outlining strategies to control regioselectivity.

References

  • Recent Progress in the Synthesis of Quinolines. (2020). PubMed. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (2015). ResearchGate. Retrieved from [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • QUINOLINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. (2002). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Brominated Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of brominated fluoroquinolones. As a class of molecules critical to drug development, the successful isolation of high-purity brominated fluoroquinolones is paramount. However, their unique chemical properties—often combining polar functional groups with a halogenated, relatively nonpolar core—present distinct challenges during purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. Our focus is on building robust, self-validating purification protocols grounded in established scientific principles.

Section 1: Understanding Common Impurities

Effective purification begins with knowing what you are trying to remove. In the synthesis of brominated fluoroquinolones, impurities typically arise from several sources.[1][2]

  • Organic Impurities: These can include unreacted starting materials, byproducts from the bromination reaction (such as positional isomers or poly-brominated species), and subsequent degradation products.[1][3] Photolytic cleavage is a known degradation pathway for some fluoroquinolones, potentially leading to byproducts like ethylenediamine analogs.[1]

  • Inorganic Impurities: These may derive from reagents and catalysts used during the synthesis.

  • Residual Bromine: Free bromine (Br₂) from the synthesis is a common impurity that can impart a yellow or brown color to the crude product and may interfere with certain purification steps.[3][4]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are already reasonably clean (e.g., >80% pure).[4] It relies on differences in solubility between the target compound and its impurities in a chosen solvent system.

Frequently Asked Questions: Recrystallization

Q: How do I select the ideal solvent for my brominated fluoroquinolone?

A: The perfect solvent should dissolve your compound completely at an elevated temperature but poorly at room or lower temperatures.[3] Impurities, conversely, should either be insoluble in the hot solvent or remain fully dissolved when the solution is cooled.[4]

  • Causality: The brominated aromatic core lends nonpolar to moderately polar character. Therefore, solvents like ethanol, methanol, hexane, toluene, and acetone are excellent starting points.[3] For more polar fluoroquinolones, a mixed solvent system, such as ethanol/water, can be highly effective.[3][5] The water acts as an anti-solvent, reducing the solubility of your organic compound as the solution cools. The number of bromine atoms can also affect solubility; increasing bromination generally decreases solubility in polar solvents.[3]

Q: My crude product and recrystallized solids are yellow or brown. What is the cause, and how can I obtain a white solid?

A: This coloration is almost always due to residual elemental bromine from the synthesis.[3][4]

  • Solution 1: Chemical Quench: Before recrystallization, wash the crude product with an aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate.[3][6] This will reduce the colored Br₂ to colorless Br⁻ ions, which can be washed away.

  • Solution 2: Activated Charcoal: During the recrystallization process, after your compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Allow the solution to remain hot for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q: My compound is not crystallizing from the solution, even after cooling it in an ice bath. What are my next steps?

A: This is a classic case of supersaturation, where the compound remains dissolved below its normal saturation point.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of pure, solid product, add a single seed crystal to the cooled solution. This will act as a template for further crystallization.

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[4] Be careful not to evaporate too much, or the impurities may precipitate along with your product.

    • Add an Anti-Solvent: If you are using a single solvent system, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes slightly cloudy, then warm it until it is clear again before cooling.

Workflow for Optimizing Recrystallization

G cluster_0 Recrystallization Troubleshooting Start Crude Product Solvent Select Solvent System (Polarity Match) Start->Solvent Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve Problem1 Solution Colored? Dissolve->Problem1 Charcoal Add Activated Charcoal & Hot Filter Problem1->Charcoal Yes Cool Cool Solution Slowly Problem1->Cool No Charcoal->Cool Problem2 No Crystals Form? Cool->Problem2 Induce Induce Crystallization (Scratch, Seed, etc.) Problem2->Induce Yes Filter Filter & Dry Crystals Problem2->Filter No Induce->Filter End Pure Product Filter->End G cluster_1 Chromatography Troubleshooting Logic Start Run Initial TLC Problem Identify Problem Start->Problem NoMove Compound at Baseline (Rf ≈ 0) Problem->NoMove Tailing Peak Tailing/ Streaking Problem->Tailing Decomp Decomposition (New Spots) Problem->Decomp Sol1 Increase Eluent Polarity (e.g., add MeOH) NoMove->Sol1 Sol3 Add Modifier to Eluent (e.g., 1% TEA) Tailing->Sol3 Sol4 Use Neutral Alumina or Deactivated Silica Decomp->Sol4 Sol2 Switch to Reverse Phase (C18, Water/ACN) Sol1->Sol2 Result Optimized Separation Sol2->Result Sol3->Result Sol4->Result

Sources

Technical Support Center: Optimizing the Suzuki Coupling of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-8-fluoro-6-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific and valuable heterocyclic building block. The 3-arylquinoline scaffold is a privileged structure in numerous pharmacologically active agents, making its efficient synthesis a critical task[1].

This document moves beyond generic protocols to address the unique challenges presented by this substrate. The quinoline nitrogen can interact with the palladium catalyst, and the electronic properties of the fluoro and methyl substituents significantly influence reactivity. Here, we provide field-proven insights, troubleshooting strategies for common failure modes, and detailed experimental procedures to guide you toward a successful and high-yielding coupling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses key questions and strategic decisions you should consider before setting up your reaction.

Q1: What is the most reliable starting point for a catalyst and ligand system for this specific heteroaryl bromide?

For a challenging heteroaromatic substrate like this compound, standard catalysts like Pd(PPh₃)₄ may provide moderate yields but can be prone to lower activity. A more robust starting point is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃ , with a bulky, electron-rich phosphine ligand.

Expert Recommendation: We recommend starting with a Buchwald-type ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands are known to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher turnover numbers and efficiency, especially for heteroaryl couplings[2]. They are particularly effective at preventing catalyst deactivation that can occur from coordination of the quinoline nitrogen to the palladium center[3].

Q2: How do the 8-fluoro and 6-methyl substituents on the quinoline ring affect the reaction?

The electronic nature of your aryl halide is a critical determinant of its reactivity.

  • 8-Fluoro Group: As a strongly electron-withdrawing group (EWG), the fluorine atom increases the electrophilicity of the quinoline ring. This generally accelerates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond. This is a favorable characteristic for this reaction[4][5].

  • 6-Methyl Group: As a weakly electron-donating group (EDG), the methyl group has an opposing, albeit less pronounced, electronic effect.

Overall, the strong electron-withdrawing nature of the fluorine atom is expected to dominate, making this compound a relatively activated substrate for oxidative addition compared to an unsubstituted 3-bromoquinoline.

Q3: My desired boronic acid partner is a heteroaryl and appears to be unstable. What are my options to avoid protodeboronation?

Protodeboronation, the cleavage of the C-B bond, is one of the most common side reactions in Suzuki couplings, particularly with electron-deficient or heteroaryl boronic acids[2][6]. This side reaction consumes your nucleophile and reduces the overall yield.

To mitigate this, you should consider using a more stable boron reagent. These act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and minimizing decomposition pathways[7][8].

Recommended Alternatives to Boronic Acids:

  • Potassium Trifluoroborate Salts (R-BF₃K): These are crystalline, air-stable solids that are significantly more robust than their corresponding boronic acids. They hydrolyze in situ under the reaction conditions to generate the active boronate species[9][10].

  • Boronate Esters (e.g., Pinacol Esters, R-B(pin)): Pinacol esters are another excellent alternative. They are generally stable to chromatography and less prone to protodeboronation. Their use can dramatically improve reaction outcomes when the parent boronic acid is unstable[8][11][12].

Q4: Which base and solvent system should I start with?

The choice of base and solvent is crucial for a successful Suzuki coupling. The base is required to activate the boronic acid for the transmetalation step[13].

  • Base Selection: A moderately strong inorganic base is typically effective. We recommend starting with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) . For substrates that may be sensitive to strongly basic conditions, a milder base like potassium fluoride (KF) can be used, although this may lead to slower reaction rates[14][15].

  • Solvent System: A biphasic solvent system is often ideal as it helps to dissolve both the organic starting materials and the inorganic base. A common and effective starting point is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio)[16][17]. It is absolutely critical that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst[3].

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the reaction.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is a common but solvable problem. A systematic check of your reagents and reaction setup is the best approach. The following workflow can help diagnose the issue.

G A Low / No Conversion B Check Reagent Quality (Freshness & Purity) A->B C Verify Inert Atmosphere (Thorough Degassing) A->C D Evaluate Reaction Conditions A->D E Boronic Acid / Ester Integrity? B->E Most Common Issue F Catalyst / Ligand Activity? B->F G Solvent Degassed Properly? C->G H Base Strength / Solubility? D->H I Reaction Temperature Too Low? D->I J Use Fresh Reagents or Stable Boron Derivative (Ester/BF3K) E->J K Use Fresh Catalyst/Ligand Source F->K L Re-degas Solvents (Sparge or Freeze-Pump-Thaw) G->L M Screen Different Bases (e.g., K3PO4, Cs2CO3) H->M N Increase Temperature (e.g., 80°C -> 100°C) I->N

Caption: Troubleshooting workflow for low reaction conversion.

  • Reagent Integrity: Boronic acids are particularly susceptible to degradation over time. Use a fresh bottle or a recently purchased batch. If protodeboronation is suspected, switch to a more stable pinacol ester or trifluoroborate salt[8][14].

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via 3-4 freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout[3].

  • Catalyst Activity: Ensure your palladium source and ligand are from a reliable source and have been stored correctly. If deactivation is suspected, try a fresh batch.

  • Reaction Temperature: Most Suzuki couplings require heating, typically between 80-110 °C[16]. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100 °C.

Q2: My main byproduct is the homocoupling of my boronic acid (R-B(OH)₂ → R-R). What causes this and how can I prevent it?

Boronic acid homocoupling is primarily promoted by the presence of oxygen, which can participate in a side catalytic cycle.

  • Primary Solution: The most effective way to minimize homocoupling is to ensure a scrupulously oxygen-free environment. Improve your degassing procedure for all solvents and reagents[3].

  • Secondary Solution: Adjusting the stoichiometry can also help. Using a slight excess of the this compound (e.g., 1.05 - 1.1 equivalents) relative to the boronic acid can sometimes suppress the boronic acid's self-coupling pathway.

Q3: I am observing a significant amount of dehalogenated starting material (8-fluoro-6-methylquinoline). How can I minimize this?

Dehalogenation (or hydrodehalogenation) occurs when the halide is replaced by a hydrogen atom. This side reaction often involves the formation of a palladium-hydride intermediate[6].

  • Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using an alkoxide base (e.g., NaOtBu), consider switching to a carbonate (K₂CO₃) or phosphate (K₃PO₄).

  • Solvent: The solvent can sometimes act as a hydride source. Ensure you are using high-purity, dry solvents (aside from the water in the biphasic mixture).

  • Temperature: Lowering the reaction temperature slightly may disfavor the dehalogenation pathway relative to the desired cross-coupling.

Section 3: Mechanistic Overview & Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to rational troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination[16][18][19].

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_output A Pd(0)L_n (Active Catalyst) B [R¹-Pd(II)-X]L_n (Oxidative Adduct) A->B Oxidative Addition C [R¹-Pd(II)-R²]L_n (Transmetalated Complex) B->C Transmetalation C->A Reductive Elimination Product R¹-R² (Coupled Product) C->Product R1X R¹-X (3-Bromo-quinoline) R1X->B R2B R²-B(OR)₂ (Boron Reagent) R2B->C Base Base (e.g., K₂CO₃) Base->C

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step[19].

  • Transmetalation: The organic group (R²) from the boron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boron reagent by a base[13][19].

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle[6].

Section 4: Comparative Data for Reaction Optimization

The choice of catalyst, ligand, and base can significantly impact reaction outcomes. The following table, compiled from literature precedents on 3-bromoquinoline systems, provides a starting point for optimization[1][20].

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations & Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110~75A classic, often reliable system, but may be less effective for more challenging substrates.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10080-90dppf is a robust ligand that often gives good to excellent yields.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O80-100>90A highly active system, recommended for difficult couplings and achieving high turnovers.[9]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O100-120>90Another powerful Buchwald ligand system, excellent for heteroaryl bromide couplings.[21]

Section 5: Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Deionized Water (degassed)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or N₂).

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed[3].

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the flask via syringe, sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the specified time (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed[22].

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-8-fluoro-6-methylquinoline product.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Retrieved from [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • American Chemical Society. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of... Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-Bromo-8-fluoro-6-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) regarding the side reactions encountered during the synthesis of this important quinoline derivative. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common synthetic challenges, thereby improving yield, purity, and overall success of your experiments.

I. Introduction to the Synthesis and its Challenges

The synthesis of this compound, a key building block in medicinal chemistry, often proceeds through a multi-step sequence, commonly involving the construction of the quinoline core followed by a regioselective bromination. A prevalent synthetic strategy is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1] Subsequent bromination, typically using an electrophilic bromine source like N-bromosuccinimide (NBS), introduces the bromine atom at the 3-position.[2]

While theoretically straightforward, this synthesis is often plagued by a variety of side reactions that can significantly impact the final yield and purity of the desired product. These challenges primarily arise from the nuanced reactivity of the quinoline ring system and the potential for competing reaction pathways under the chosen conditions. This guide will dissect these potential pitfalls and provide actionable solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental observations.

Issue 1: Low Yield of the Quinoline Core (Pre-Bromination)

Question: My Gould-Jacobs reaction to form the 8-fluoro-6-methyl-4-hydroxyquinoline precursor is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Gould-Jacobs reaction are a frequent issue, often stemming from incomplete reaction, side reactions during cyclization, or product decomposition.[3]

Potential Causes & Solutions:

  • Incomplete Condensation: The initial reaction between the aniline and the malonic ester derivative is crucial. Ensure anhydrous conditions and consider extending the reaction time or slightly increasing the temperature to drive the condensation to completion.

  • Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent. Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[3][4] It is advisable to perform small-scale optimizations to identify the ideal cyclization temperature for your specific substrate. The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether can help maintain a consistent and high temperature.[3]

  • Regioisomeric Cyclization: If using an asymmetrically substituted aniline, there's a possibility of forming a mixture of regioisomers during the cyclization step, which can complicate purification and lower the yield of the desired isomer.[3] While less of a concern for the specific target molecule if starting from 2-fluoro-4-methylaniline, it's a critical consideration in quinoline synthesis.

  • Hydrolysis of the Ester: Premature hydrolysis of the malonic ester under acidic or basic conditions can prevent the desired reaction from occurring. Ensure your starting materials and solvents are dry and that the pH is controlled.

Issue 2: Multiple Products Observed After Bromination

Question: After brominating my 8-fluoro-6-methylquinoline precursor, I see multiple spots on my TLC and multiple peaks in my LC-MS, in addition to my desired product. What are these side products likely to be?

Answer:

The electrophilic bromination of a substituted quinoline is a key step where side reactions are common. The presence of multiple products indicates a lack of regioselectivity or over-bromination.

Likely Side Products:

  • Di- and Poly-brominated Quinolines: The quinoline ring is susceptible to further bromination, especially under harsh conditions or with an excess of the brominating agent.[5][6] The electron-donating methyl group and the activating nature of the quinoline ring can lead to the formation of di- and even tri-brominated species.[2]

  • Regioisomers of Monobromination: While the 3-position is often favored for electrophilic attack in certain quinoline systems, bromination can also occur on the benzene ring, particularly at positions 5 and 7, which are activated.[7][8][9] The directing effects of the existing fluoro and methyl groups will influence the regioselectivity.

  • Products of Radical Reactions: If using NBS, side reactions involving radical mechanisms can occur, potentially leading to bromination at the methyl group (benzylic bromination) or other unexpected products, especially in the presence of light or radical initiators.[2]

Troubleshooting Workflow for Bromination:

G start Multiple Products After Bromination check_reagents Verify Purity of Starting Material and NBS start->check_reagents control_stoichiometry Use 1.0-1.1 eq. of NBS check_reagents->control_stoichiometry control_temp Run Reaction at Low Temperature (e.g., 0°C to RT) control_stoichiometry->control_temp protect_from_light Conduct Reaction in the Dark control_temp->protect_from_light purification Optimize Purification (Column Chromatography, Recrystallization) protect_from_light->purification confirm_structure Characterize Byproducts (NMR, MS) purification->confirm_structure

Caption: Troubleshooting workflow for bromination side reactions.

Issue 3: Formation of Tarry, Polymeric Material

Question: My reaction mixture, particularly during the quinoline synthesis (e.g., Skraup or Doebner-von Miller type reactions), has turned into a dark, tarry mess, making product isolation nearly impossible. What causes this and how can I prevent it?

Answer:

Tar formation is a notorious problem in many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions that promote polymerization of reactants and intermediates.[10]

Mitigation Strategies:

  • Use of a Moderator: In reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction and reduce charring.[10][11]

  • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled, often with external cooling.[10]

  • Milder Reaction Conditions: Consider alternative, milder synthetic routes if tar formation is persistent. Modern methods often employ catalysts that operate under less harsh conditions.[4]

  • Purification of Crude Product: If some tar formation is unavoidable, purification of the crude product can often be achieved through steam distillation, followed by extraction, to separate the volatile quinoline derivative from the non-volatile tar.[10]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity of bromination at the 3-position of the quinoline ring?

A1: The regioselectivity of electrophilic substitution on the quinoline ring is a complex interplay of electronic effects. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring due to the electron-withdrawing nature of the nitrogen atom. However, in certain cases, electrophilic attack can occur on the pyridine ring. The formation of 3-bromoquinolines can be achieved through electrophilic cyclization of N-(2-alkynyl)anilines with electrophilic bromine sources.[12] For the direct bromination of a pre-formed quinoline, substitution typically occurs on the more electron-rich benzene ring at positions 5 and 8.[8][9] To achieve bromination at the 3-position, specific directing groups or reaction conditions that favor attack on the pyridine ring are necessary.

Q2: Are there alternative methods to the Gould-Jacobs reaction for synthesizing the quinoline core that might produce fewer side products?

A2: Yes, several other named reactions can be used to synthesize quinolines, each with its own advantages and disadvantages.[13] These include:

  • The Skraup Synthesis: Involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[11][14] It is a powerful method but can be highly exothermic and prone to tar formation.[10]

  • The Doebner-von Miller Reaction: Uses an aniline and α,β-unsaturated carbonyl compounds. This reaction can also lead to polymerization.[4]

  • The Friedländer Synthesis: Condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[14] This method offers good control over the substitution pattern.

  • The Combes Quinoline Synthesis: Involves the reaction of anilines with β-diketones.

The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final quinoline product.

Q3: How can I effectively purify this compound from its side products?

A3: Purification of the final product often requires a combination of techniques:

  • Column Chromatography: This is the most common and effective method for separating the desired product from regioisomers and poly-brominated impurities. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be highly effective in removing minor impurities and obtaining a highly pure product.

  • Acid-Base Extraction: The basic nitrogen atom of the quinoline ring allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the quinoline derivatives into the aqueous phase. The aqueous phase is then basified, and the purified product is back-extracted into an organic solvent.

IV. Experimental Protocols

Representative Protocol for Bromination using NBS

Materials:

  • 8-fluoro-6-methyl-4-hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the 8-fluoro-6-methyl-4-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. Data Summary

Side Product TypeCommon CauseRecommended Mitigation
Di-/Poly-brominated productsExcess brominating agent, high temperatureControl stoichiometry (1.0-1.1 eq. NBS), low reaction temperature
Regioisomeric brominationCompeting electrophilic attack sitesOptimize solvent and temperature, consider alternative synthetic route
Benzylic brominationRadical mechanism with NBSConduct reaction in the dark, avoid radical initiators
Polymeric tarHarsh acidic/oxidizing conditionsUse moderators (e.g., FeSO₄), control exotherm, explore milder syntheses
Unreacted starting materialIncomplete reactionIncrease reaction time, optimize temperature, ensure reagent purity

VI. Mechanistic Visualization

G cluster_gould_jacobs Gould-Jacobs Reaction cluster_bromination Electrophilic Bromination Aniline 2-Fluoro-4-methylaniline Condensation Condensation Intermediate Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Cyclization Thermal Cyclization Condensation->Cyclization QuinolineCore 8-Fluoro-6-methyl-4-hydroxyquinoline Cyclization->QuinolineCore DesiredProduct This compound QuinolineCore->DesiredProduct  + NBS (1.05 eq)  Low Temp SideProduct1 Di-brominated Product QuinolineCore->SideProduct1  + NBS (>1.2 eq)  High Temp SideProduct2 Regioisomeric Product QuinolineCore->SideProduct2  Non-selective conditions NBS NBS NBS->DesiredProduct

Caption: Synthetic pathway and potential side reactions.

VII. References

  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • National Institutes of Health. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-8-fluoro-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanisms and critical process parameters.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached in a two-step sequence. First, the quinoline core, 8-fluoro-6-methylquinoline, is constructed. Subsequently, a regioselective bromination is performed to introduce the bromine atom at the 3-position.

Synthetic_Pathway cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Regioselective Bromination 2-Fluoro-4-methylaniline 2-Fluoro-4-methylaniline Reaction_1 Cyclization 2-Fluoro-4-methylaniline->Reaction_1 Skraup or Doebner-von Miller Reaction Acrolein_Precursor Glycerol or α,β-Unsaturated Carbonyl Acrolein_Precursor->Reaction_1 8-fluoro-6-methylquinoline 8-fluoro-6-methylquinoline Reaction_2 Bromination 8-fluoro-6-methylquinoline->Reaction_2 Electrophilic Aromatic Substitution Reaction_1->8-fluoro-6-methylquinoline Brominating_Agent Bromine (gas) or NBS Brominating_Agent->Reaction_2 This compound This compound Reaction_2->this compound

"3-Bromo-8-fluoro-6-methylquinoline" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-8-fluoro-6-methylquinoline (C₁₀H₇BrFN). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling in your experimental workflows. Due to the limited specific stability data for this exact molecule, this guide synthesizes information from closely related halogenated quinoline derivatives and fundamental chemical principles to provide best-practice recommendations and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Many suppliers of similar halogenated quinolines recommend refrigeration, typically between 2-8°C.[3][4] To prevent degradation from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, especially for long-term storage.

Q2: Is this compound sensitive to light?

Yes, quinoline derivatives can be sensitive to UV light. A study on fluoroquinolones demonstrated that derivatives with fluorine at the 8-position can undergo degradation upon exposure to UVA irradiation.[5] Although the methyl group at the 6-position may offer some stability, it is crucial to protect this compound from light. Always store it in an amber vial or a container wrapped in aluminum foil.[6][7]

Q3: What solvents are recommended for dissolving this compound?

Based on its structure, this compound is expected to be soluble in a range of organic solvents. Common choices would include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM) and chloroform. For biological assays, creating a concentrated stock solution in DMSO is a standard practice.

Q4: What are the primary signs of degradation I should look for?

Visual inspection is the first step. Any change in color (e.g., from off-white/light brown to a darker shade) or physical form (e.g., clumping of a powder) can indicate degradation.[5] For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to check for the appearance of new peaks or shifts in existing ones, which would signify the presence of impurities or degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or Poor Results in Biological Assays

Possible Cause A: Compound Degradation due to Improper Storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature, protected from light and moisture.

    • Purity Check: Analyze a small sample of your compound using HPLC or LC-MS to assess its purity. Compare the chromatogram to a reference standard or the initial analysis data if available.

    • Use a Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new or properly stored batch of the compound.

Possible Cause B: Hydrolysis in Aqueous Buffers.

The bromo-substituent on the quinoline ring could be susceptible to hydrolysis, especially under basic conditions or in the presence of certain nucleophiles.[8][9]

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your experimental buffer is within a stable range for your compound, preferably neutral or slightly acidic. Avoid highly basic conditions.

    • Fresh Working Solutions: Prepare aqueous working solutions fresh for each experiment and minimize the time they are kept in solution before use.

    • Solvent Choice: If possible, minimize the amount of water in your stock solutions.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot: Upon receiving the compound, if it is a solid, aliquot it into smaller, single-use quantities in amber glass vials. This prevents repeated warming and cooling of the entire batch and minimizes exposure to atmospheric moisture and oxygen.

  • Inert Atmosphere: For each aliquot, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and aliquot number.

  • Storage: Place the labeled, sealed vials in a desiccator cabinet at 2-8°C, away from any light sources.

Protocol 2: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

    • Under a fume hood, dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO) to the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final working concentration in your experimental buffer immediately before use.

    • Avoid repeated freeze-thaw cycles of the stock solution aliquots.

Data Summary

ParameterRecommended ConditionRationale & References
Temperature 2-8°C (Refrigerated)Standard for preserving the integrity of complex organic molecules.[3][4]
Atmosphere Dry, Inert Gas (Argon/Nitrogen)Minimizes oxidation and hydrolysis.[1][2]
Light Exposure Store in the dark (Amber Vial)Halogenated quinolines can be photolabile.[5][6][7]
pH of Aqueous Solutions Neutral to slightly acidicAvoids potential base-catalyzed hydrolysis of the bromo-substituent.[8][9]
Incompatible Materials Strong oxidizing agentsTo prevent unwanted chemical reactions.[10]

Visual Guides

Decision Tree for Stability Troubleshooting

This diagram outlines a logical workflow for troubleshooting unexpected experimental results that may be related to the stability of this compound.

G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No check_purity Perform Purity Analysis (HPLC, LC-MS) storage_ok->check_purity new_compound Use a Fresh Aliquot or New Batch storage_bad->new_compound purity_ok Compound is Pure check_purity->purity_ok Yes purity_bad Degradation/Impurities Detected check_purity->purity_bad No check_protocol Review Experimental Protocol (pH, Solvent, Incubation Time) purity_ok->check_protocol purity_bad->new_compound protocol_ok Protocol is Sound check_protocol->protocol_ok Yes protocol_bad Potential Protocol Issue check_protocol->protocol_bad No other_factors Investigate Other Experimental Variables protocol_ok->other_factors modify_protocol Modify Protocol (e.g., fresh solutions, pH buffer) protocol_bad->modify_protocol G receive Receive Compound equilibrate Equilibrate to Room Temp receive->equilibrate aliquot Aliquot into Amber Vials equilibrate->aliquot inert Flush with Inert Gas aliquot->inert seal Seal Tightly & Parafilm inert->seal label Label Vials Correctly seal->label store Store at 2-8°C in Dark/Desiccator label->store

Caption: Recommended workflow for long-term storage preparation.

References

  • Umezawa, K., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]

  • Li, M., et al. (2017). Copper-Catalyzed Hydrolysis of Bromoisoquinolines: Preparation of Hydroxyisoquinolines. Indian Journal of Heterocyclic Chemistry, 27(1), 65-68. [Link]

  • PubChemLite. (n.d.). This compound (C10H7BrFN). Retrieved January 19, 2026, from [Link]

  • Akgul, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Bennett, L. R., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345–351. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved January 19, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved January 19, 2026, from [Link]

Sources

Overcoming low reactivity in "3-Bromo-8-fluoro-6-methylquinoline" derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "3-Bromo-8-fluoro-6-methylquinoline." This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile quinoline scaffold. We understand that its unique electronic and steric properties can present challenges. This guide provides in-depth, experience-based answers to common problems, helping you overcome low reactivity and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity of this compound.

Question 1: What are the primary factors influencing the reactivity of the C3-Br bond in this compound?

Answer: The reactivity of the C3-Br bond is a delicate interplay of several electronic and steric factors.[1][2][3][4][5] Understanding these is the first step to successful derivatization.

  • Electronic Effects: The quinoline core is inherently electron-deficient. This is amplified by two key substituents:

    • 8-Fluoro Group: As a strongly electronegative atom, the fluorine at the C8 position exerts a significant electron-withdrawing inductive effect across the aromatic system. This reduces the electron density at the C3 carbon, making the C-Br bond less susceptible to oxidative addition by a Pd(0) catalyst, a crucial step in many cross-coupling reactions.[6][7]

    • Quinoline Nitrogen: The nitrogen atom at position 1 also withdraws electron density from the carbocyclic ring, further deactivating the C-Br bond.

  • Steric Effects: While the 6-methyl group provides some steric bulk, the C3 position is relatively accessible. However, the key challenge is often electronic deactivation rather than steric hindrance.

  • Catalyst Inhibition: The quinoline nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[8] This is a common challenge when working with nitrogen-containing heterocycles.

Question 2: Which cross-coupling reactions are most suitable for this substrate, and what are the initial challenges I should anticipate?

Answer: Palladium-catalyzed cross-coupling reactions are the most powerful tools for derivatizing this scaffold.[9] However, due to the factors mentioned above, you should anticipate the need for more forcing conditions or specialized catalyst systems compared to simpler aryl bromides.

  • Suzuki-Miyaura Coupling: This is a robust choice for C-C bond formation.[10][11] The main hurdle is overcoming the slow rate of oxidative addition. Success often hinges on using highly active, electron-rich, and sterically hindered phosphine ligands.[12]

  • Buchwald-Hartwig Amination: For C-N bond formation, this reaction is indispensable.[13][14] Similar to Suzuki coupling, catalyst selection is critical. Bidentate or bulky monodentate ligands are often required to facilitate the catalytic cycle.[14][15]

  • Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. Electron-deficient aryl bromides can be challenging substrates, often requiring higher temperatures and careful optimization of the copper co-catalyst and base.[16][17]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the 8-fluoro group, makes SNAr a viable, metal-free alternative for introducing strong nucleophiles.[6][18][19] The fluorine at C8 is a potential site for substitution, but the C3-Br can also be displaced under specific conditions, particularly with potent nucleophiles.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific experimental failures in a question-and-answer format.

Scenario 1: Suzuki-Miyaura Coupling Failures

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am only recovering my starting material. What is going wrong?

Answer: Recovering the starting material is a classic sign that the catalytic cycle is failing at the first and most critical step: oxidative addition . The electronically deactivated C-Br bond is resistant to cleavage by the Pd(0) catalyst.

Here is a systematic approach to troubleshoot this issue:

start Start: No Product Formation cat_lig Step 1: Enhance Catalyst Activity (Ligand & Precatalyst) start->cat_lig Primary Issue: Slow Oxidative Addition base_solv Step 2: Optimize Base & Solvent System cat_lig->base_solv If still no reaction boron Step 3: Evaluate Boron Reagent base_solv->boron If still no reaction temp_time Step 4: Adjust Physical Parameters (Temperature & Time) boron->temp_time If minor conversion success Success: Product Formation temp_time->success

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura couplings.

Step 1: Enhance Catalyst Activity

The choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient for this substrate. You need to increase the electron density and steric bulk around the palladium center to promote oxidative addition.[12]

ParameterStandard (Low Reactivity)Recommended (High Reactivity)Rationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Buchwald G3/G4 Precatalysts, PEPPSI-iPrPrecatalysts provide a well-defined, highly active Pd(0) source in situ.[12]
Ligand PPh₃, P(o-tol)₃Buchwald Ligands: SPhos, XPhos, RuPhosOthers: cataCXium A, P(tBu)₃Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination.[8][15]
Catalyst Loading 1-2 mol%Increase to 3-5 mol%Higher catalyst loading can overcome slow reaction kinetics.

Step 2: Optimize Base and Solvent

The base plays a crucial role in activating the boronic acid for transmetalation.[10][20] The solvent system must solubilize all components and facilitate the reaction.

ParameterStandard ChoiceRecommended OptimizationRationale
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, CsF Stronger, more oxophilic bases can be more effective, especially for hindered systems.
Solvent Toluene, Dioxane/H₂OTHF/H₂O, 2-MeTHF, CPME Aprotic polar solvents can enhance solubility and reaction rates. Anhydrous conditions with bases like TMSOK can also be highly effective.[8]

Step 3: Evaluate the Boron Reagent

Sometimes the issue lies with the boronic acid itself, which can be prone to decomposition (protodeboronation).

  • Consider Boronate Esters: Pinacol (BPin) or neopentylglycol (BNeo) esters are often more stable than the corresponding boronic acids and can lead to more consistent results.[8][20]

  • Use MIDA Boronates: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and allow for a slow release of the boronic acid under basic conditions, preventing decomposition.[20]

Scenario 2: Buchwald-Hartwig Amination Challenges

Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields and significant side products. How can I improve this?

Answer: Low yields in Buchwald-Hartwig aminations with challenging substrates are often due to a combination of slow reductive elimination and catalyst deactivation. Side products may arise from competitive reactions or decomposition.

start Low Yield / Side Products ligand_check Is the ligand appropriate? (e.g., PPh3) start->ligand_check base_check Is the base optimal? ligand_check->base_check Yes upgrade_ligand Switch to Bulky Ligand (XPhos, RuPhos, BrettPhos) ligand_check->upgrade_ligand No amine_check Is the amine partner challenging? (e.g., Ammonia, hindered) base_check->amine_check Yes strong_base Use Strong, Non-nucleophilic Base (LHMDS, NaOtBu, K3PO4) base_check->strong_base No ammonia_equiv Use Ammonia Equivalent (e.g., LiHMDS, Benzophenone Imine) amine_check->ammonia_equiv Yes success Improved Yield & Purity amine_check->success No upgrade_ligand->base_check strong_base->amine_check ammonia_equiv->success

Sources

Technical Support Center: Troubleshooting Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of regioselectivity in quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoline scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired regiochemical outcomes.

Our approach is rooted in a deep understanding of reaction mechanisms and the subtle interplay of electronic and steric factors. We aim to empower you not just with protocols, but with the scientific rationale to troubleshoot effectively and innovate in your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2][3][4][5] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][6]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][7]

Troubleshooting Guides for Specific Syntheses

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. When an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[2][5][8]

Common Problem: My Friedländer reaction with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the reaction to favor one isomer?

Root Cause Analysis: The formation of two different enolates or enamines from the unsymmetrical ketone leads to the mixture of products. The regioselectivity is often a competition between the kinetic and thermodynamic enolates.

Solutions & Protocols:

  • Catalyst Control: The choice of catalyst is paramount in directing the regioselectivity.

    • Amine Catalysis for Kinetic Control: Specific amine catalysts can favor the formation of the less substituted (kinetic) enamine intermediate, leading to the 2-substituted quinoline.[7] Cyclic secondary amines like pyrrolidine are particularly effective.[7][9]

    • Acid Catalysis for Thermodynamic Control: Strong acids often favor the more substituted (thermodynamic) enolate, leading to the 2,3-disubstituted quinoline.[10]

Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Synthesis [7]

  • To a solution of the 2-aminoaryl aldehyde or ketone (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL), add the amine catalyst (e.g., pyrrolidine, 0.2 mmol).

  • Slowly add the unsymmetrical ketone (1.2 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the desired product by column chromatography.

Data Presentation: Effect of Catalyst on Regioselectivity

CatalystTemperature (°C)Ratio of Regioisomers (2-substituted : 2,3-disubstituted)
Pyrrolidine10085:15
Piperidine10070:30
TABO*10096:4

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane[7]

Logical Workflow for Friedländer Regioselectivity Troubleshooting

Friedlander_Troubleshooting start Start: Mixture of Regioisomers q1 Desired Isomer? start->q1 kinetic 2-Substituted (Kinetic Product) q1->kinetic Less Substituted thermodynamic 2,3-Disubstituted (Thermodynamic Product) q1->thermodynamic More Substituted sol_kinetic Solution: - Use Amine Catalyst (e.g., Pyrrolidine) - Lower Temperature - Slow Addition of Ketone kinetic->sol_kinetic sol_thermo Solution: - Use Acid Catalyst (e.g., p-TsOH) - Higher Temperature thermodynamic->sol_thermo end End: Desired Regioisomer sol_kinetic->end sol_thermo->end

Caption: Troubleshooting workflow for Friedländer synthesis.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][11] Regioselectivity becomes an issue when an unsymmetrical β-diketone is used.

Common Problem: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control the regioselectivity?

Root Cause Analysis: The regiochemical outcome is determined during the acid-catalyzed electrophilic aromatic annulation step, which is the rate-determining step.[6][12] The direction of cyclization is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[6]

Solutions & Protocols:

  • Substituent Effects on the β-Diketone: A bulkier substituent on the β-diketone will generally favor its placement at the less hindered 2-position of the quinoline.[12]

  • Substituent Effects on the Aniline: The electronic nature of substituents on the aniline ring plays a crucial role.

    • Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of one regioisomer.[12]

    • Electron-withdrawing groups (e.g., chloro, fluoro) direct the cyclization to produce the other regioisomer.[6][12]

Experimental Protocol: Modified Combes Synthesis for Trifluoromethylquinolines [6]

  • In a reaction vessel, combine the substituted aniline (1.0 mmol) and the unsymmetrical trifluoromethyl-β-diketone (1.1 mmol).

  • Add a mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) as the catalyst and solvent.

  • Heat the reaction mixture and monitor its progress by ¹⁹F NMR spectroscopy or LC-MS.

  • Upon completion, pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the regiochemical ratio and purify the desired isomer.

Data Presentation: Substituent Effects in Combes Synthesis

Aniline Substituentβ-Diketone R GroupMajor Regioisomer
Methoxy (EDG)Bulky2-CF₃
Chloro (EWG)Bulky4-CF₃
Fluoro (EWG)Bulky4-CF₃

EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group[6]

Mechanistic Rationale Diagram

Combes_Mechanism cluster_start Starting Materials Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate Diketone Unsymmetrical β-Diketone Diketone->Intermediate Cyclization Rate-Determining Step: Electrophilic Aromatic Annulation Intermediate->Cyclization Product_A Regioisomer A Cyclization->Product_A Path A (Steric/Electronic Control) Product_B Regioisomer B Cyclization->Product_B Path B (Steric/Electronic Control)

Caption: Key steps in the Combes synthesis mechanism.

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[13] Regioselectivity is a concern with substituted anilines and certain α,β-unsaturated systems.[2]

Common Problem: The standard Doebner-von Miller reaction is giving the 2-substituted quinoline, but I need the 4-substituted isomer.

Root Cause Analysis: The classical Doebner-von Miller reaction typically proceeds through a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, leading to the 2-substituted quinoline.[14][15] To reverse this regioselectivity, the reaction mechanism needs to be shifted towards a 1,2-addition pathway.

Solutions & Protocols:

  • Substrate Modification and Catalyst Choice: The use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in trifluoroacetic acid (TFA) promotes a 1,2-addition of the aniline to form a Schiff's base, which then cyclizes to afford the 4-substituted quinoline.[14][15]

Experimental Protocol: Regio-Reversed Doebner-von Miller Synthesis [15]

  • In a round-bottom flask, dissolve the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 mmol) in trifluoroacetic acid (TFA, 2 mL).

  • Reflux the mixture for 8-18 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the TFA by distillation.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the 4-substituted quinoline product by column chromatography.

Troubleshooting Low Yields:

  • Polymerization of Carbonyl Compound: α,β-unsaturated carbonyls can polymerize in strong acid.

    • Solution: Use a biphasic reaction medium or add the carbonyl compound slowly.[15][16]

  • Harsh Reaction Conditions: High temperatures and acid concentrations can cause degradation.

    • Solution: Optimize temperature and acid concentration, starting with milder conditions.[15]

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines.[17] The regioselectivity (4-hydroxyquinoline vs. 2-hydroxyquinoline) is highly dependent on the reaction temperature.[18][19]

Common Problem: I am getting a mixture of 4-hydroxy and 2-hydroxyquinolines, or the wrong isomer entirely.

Root Cause Analysis: The reaction proceeds through two competing pathways: a kinetically controlled pathway at lower temperatures and a thermodynamically controlled pathway at higher temperatures.[18]

  • Kinetic Control (Low Temperature, e.g., Room Temp): The aniline preferentially attacks the more reactive ketone carbonyl of the β-ketoester, leading to the formation of a β-aminoacrylate, which cyclizes to the 4-hydroxyquinoline (or 4-quinolone).[18][20]

  • Thermodynamic Control (High Temperature, e.g., 140 °C): At higher temperatures, the initial attack is reversible. The reaction favors the formation of the more stable β-ketoanilide intermediate (attack at the ester carbonyl), which then cyclizes to the 2-hydroxyquinoline (or 2-quinolone).[17][18]

Solutions & Protocols:

  • For 4-Hydroxyquinolines (Kinetic Product):

    • Maintain a low reaction temperature (e.g., room temperature) during the initial condensation step.[18]

    • Use an acidic catalyst to promote the formation of the enamine.[17]

  • For 2-Hydroxyquinolines (Thermodynamic Product):

    • Use higher reaction temperatures (e.g., 140-160 °C) to favor the formation of the anilide intermediate.[17][18][20]

Decision Tree for Conrad-Limpach-Knorr Synthesis

Conrad_Limpach_Knorr start Aniline + β-Ketoester q_temp Reaction Temperature? start->q_temp low_temp Low Temperature (e.g., Room Temp) q_temp->low_temp Low high_temp High Temperature (e.g., 140°C) q_temp->high_temp High kinetic_path Kinetic Control Attack at Ketone low_temp->kinetic_path thermo_path Thermodynamic Control Attack at Ester high_temp->thermo_path product_4oh 4-Hydroxyquinoline kinetic_path->product_4oh product_2oh 2-Hydroxyquinoline thermo_path->product_2oh

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

References

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - Scilit. (2008). Retrieved January 18, 2026, from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (2008). Retrieved January 18, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). Retrieved January 18, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (2020). Retrieved January 18, 2026, from [Link]

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications. (2005). Retrieved January 18, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Friedländer Reaction | Chemical Reviews - ACS Publications. (2009). Retrieved January 18, 2026, from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (2006). Retrieved January 18, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 18, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2008). Retrieved January 18, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2024). Retrieved January 18, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2021). Retrieved January 18, 2026, from [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization . (2021). Retrieved January 18, 2026, from [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. (2023). Retrieved January 18, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (2023). Retrieved January 18, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (2020). Retrieved January 18, 2026, from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. (2019). Retrieved January 18, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 18, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (2006). Retrieved January 18, 2026, from [Link]

  • Conrad-Limpach Reaction . (n.d.). Retrieved January 18, 2026, from [Link]

  • Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! - YouTube. (2021). Retrieved January 18, 2026, from [Link]

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 18, 2026, from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (2018). Retrieved January 18, 2026, from [Link]

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-8-fluoro-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of this complex quinoline derivative. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of scaling up this process. Our approach is grounded in established chemical principles to ensure safety, reproducibility, and high yields.

The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold being central to numerous therapeutic agents.[1][2] The target molecule, this compound, presents a unique synthetic challenge due to its specific substitution pattern. A robust and scalable synthetic route is crucial. The strategy detailed here is a logical, multi-step pathway beginning with the well-regarded Gould-Jacobs reaction, followed by a series of functional group transformations to achieve the final product.[3][4]

Part 1: Proposed Synthetic Workflow

The synthesis is designed in five distinct stages, starting from the commercially available 2-fluoro-4-methylaniline. This pathway offers multiple points for purification and characterization, which is critical for quality control in a scale-up environment.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Saponification & Decarboxylation cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Bromination cluster_4 Stage 5: Reductive Dechlorination A 2-Fluoro-4-methylaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Intermediate A (Anilidomethylenemalonate) A->B Condensation (100-140°C) C Stage 1 Product: 8-Fluoro-4-hydroxy-6-methylquinoline- 3-carboxylic acid ethyl ester B->C Thermal Cyclization (High-boiling solvent, ~250°C) D Stage 2 Product: 8-Fluoro-4-hydroxy-6-methylquinoline C->D 1. NaOH (Saponification) 2. Acid/Heat (Decarboxylation) E Stage 3 Product: 4-Chloro-8-fluoro-6-methylquinoline D->E POCl₃ F Stage 4 Product: 3-Bromo-4-chloro-8-fluoro-6-methylquinoline E->F NBS/AIBN G Final Product: This compound F->G H₂, Pd/C

Caption: Proposed five-stage synthesis pathway for this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing causal explanations and actionable solutions.

Stage 1: Gould-Jacobs Reaction

Q1: My initial condensation reaction between 2-fluoro-4-methylaniline and DEEM is sluggish and gives a low yield of the anilidomethylenemalonate intermediate. What's going wrong?

A1: This is a common issue often related to reaction conditions or reagent quality.

  • Causality: The reaction is a nucleophilic substitution on the electron-deficient alkene of DEEM by the aniline. While it typically proceeds with gentle heating, the nucleophilicity of the aniline can be reduced by the electron-withdrawing fluorine atom at the ortho position.

  • Solutions:

    • Verify Reagent Purity: Ensure the aniline is free of excessive oxidation (often indicated by dark coloration) and that the DEEM has not hydrolyzed. Use freshly distilled reagents if purity is questionable.

    • Temperature Control: While the reaction is often run at 100-140°C, a systematic temperature screen may be necessary. Insufficient heat will result in a slow reaction, while excessive heat can cause side reactions.

    • Removal of Ethanol: The reaction produces ethanol as a byproduct.[3] On a larger scale, its accumulation can slow the reaction. Ensure your setup allows for the efficient removal of ethanol as it forms, for example, by using a Dean-Stark trap or a short-path distillation head.

Q2: During the thermal cyclization step in diphenyl ether, I'm observing significant charring and a very low yield of the desired quinoline.

A2: The thermal cyclization is the most demanding step of the Gould-Jacobs synthesis and requires precise control.[5]

  • Causality: This step is a thermally-driven, 6-electron pericyclic reaction.[3] It requires high temperatures (~250°C) to overcome the activation energy. Charring occurs when the temperature is too high or held for too long, causing decomposition of the starting material and product. The fluorine substituent can sometimes lower the decomposition temperature.

  • Solutions:

    • Precise Temperature Monitoring: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture, not just monitoring the heating mantle temperature. Hot spots are a major issue in large flasks.

    • Controlled Heating Rate: Add the condensation intermediate solution slowly to the pre-heated high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to maintain a constant temperature and minimize thermal shock.

    • Optimize Reaction Time: A time-course study is essential during scale-up. High temperatures should be maintained for the minimum time necessary for cyclization. Monitor the reaction's progress by taking small aliquots (if safe and feasible) and analyzing them by TLC or HPLC.[5]

    • Inert Atmosphere: At these temperatures, air-oxidation can contribute to tar formation. Running the reaction under a nitrogen or argon atmosphere is highly recommended.

Stage 3: Chlorination with POCl₃

Q1: My chlorination of 8-fluoro-4-hydroxy-6-methylquinoline is incomplete, and the workup is difficult due to residual POCl₃.

A1: Working with phosphorus oxychloride (POCl₃) is challenging due to its reactivity and hazardous nature.

  • Causality: Incomplete reaction can be due to insufficient POCl₃, low temperature, or short reaction time. The workup is complicated because POCl₃ hydrolyzes exothermically and violently with water to form phosphoric acid and HCl.

  • Solutions:

    • Stoichiometry and Solvent: POCl₃ can be used both as a reagent and a solvent. Using it in excess as a solvent often drives the reaction to completion. If using a co-solvent (e.g., toluene), ensure a sufficient molar excess of POCl₃ (e.g., 3-5 equivalents).

    • Temperature and Time: The reaction typically requires heating at reflux (around 110°C) for several hours. Monitor by TLC until the starting material is consumed.

    • Safe Quenching Procedure:

      • First, remove the excess POCl₃ under reduced pressure (using an acid-resistant vacuum pump and trap).

      • Cool the reaction mixture in an ice bath.

      • Very slowly and carefully, pour the cooled mixture onto crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood.

      • Once the quench is complete, neutralize the acidic solution with a base like NaOH or Na₂CO₃ to precipitate the chloroquinoline product.

Stage 4: Bromination at the 3-Position

Q2: The bromination of 4-chloro-8-fluoro-6-methylquinoline with N-Bromosuccinimide (NBS) is giving me a mixture of products, including di-brominated species, and some unreacted starting material.

A2: Regioselectivity in the halogenation of quinolines can be complex.

  • Causality: While the 3-position is activated for electrophilic attack relative to other positions on the pyridine ring, other positions on the benzene ring might also be susceptible to radical bromination, especially under harsh conditions. The reaction mechanism (electrophilic vs. radical) can be influenced by initiators and light.

  • Solutions:

    • Control the Mechanism: For a radical reaction targeting the 3-position, use a radical initiator like AIBN or benzoyl peroxide and conduct the reaction in a non-polar solvent like CCl₄ or benzene under reflux. Exclude light if an electrophilic pathway is desired (though less likely at C-3).

    • Stoichiometry is Key: Add the NBS in small portions or as a solution via a syringe pump. Use slightly more than one equivalent (e.g., 1.05-1.1 eq.) to ensure full conversion without promoting over-bromination.

    • Monitor Carefully: Follow the reaction's progress closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated byproducts.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction preferred over alternatives like the Skraup or Friedländer synthesis for this specific target molecule? A1: The choice of synthesis is dictated by the desired substitution pattern. The Gould-Jacobs reaction is ideal here because it builds the quinoline ring in a way that naturally yields a 4-hydroxy (or 4-oxo) derivative.[3] This "handle" is essential for the subsequent, high-yield conversion to the 4-chloro derivative, which in turn helps direct the bromination to the 3-position. In contrast, the Skraup synthesis is a highly exothermic, often low-yield reaction that would produce 8-fluoro-6-methylquinoline directly, making selective bromination at the 3-position much more difficult.[6][7] The Friedländer synthesis requires an ortho-aminobenzaldehyde or ketone, which would necessitate an extra step to prepare from our starting aniline.[8]

Q2: What are the most critical safety concerns when scaling up this synthesis? A2: There are several significant hazards:

  • High Temperatures: The cyclization step at ~250°C poses a fire risk and can cause severe burns. Use of appropriate heating mantles, blast shields, and personal protective equipment (PPE) is mandatory. Ensure the high-boiling solvent is well below its auto-ignition temperature.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a chemical fume hood with appropriate gloves, goggles, and a lab coat. Ensure a proper quenching strategy is in place before starting the reaction.

  • Pressure Build-up: The quenching of POCl₃ and neutralization steps generate gas (HCl). Ensure the reaction vessel is adequately vented and that additions are slow to control the rate of gas evolution.

Q3: How can I effectively monitor the reaction progress and assess the purity of the intermediates and final product? A3: A multi-technique approach is best.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at all stages.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile intermediates like the 4-chloroquinoline, providing both purity information and mass confirmation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of all isolated intermediates and the final product. ¹H, ¹³C, and ¹⁹F NMR will be crucial for confirming the structure and substitution pattern.

Q4: What is the underlying mechanism that makes the thermal cyclization step of the Gould-Jacobs reaction work? A4: The thermal cyclization is a classic example of a pericyclic reaction, specifically an electrocyclization. After the initial condensation, the anilidomethylenemalonate intermediate exists in equilibrium with a tautomer. At high temperatures, this tautomer undergoes a 6π-electron electrocyclization, where the aniline ring provides four π-electrons and a double bond from the malonate side chain provides the other two. This forms a new six-membered ring (the dihydropyridine part of the quinoline system). This is followed by a tautomerization to the more stable aromatic 4-hydroxyquinoline system.[3]

G cluster_0 A Low Yield or No Reaction B Is Temperature > 240°C? A->B C Increase Temperature Gradually. Monitor for decomposition. B->C No D Is Reaction Time Optimized? B->D Yes J Successful Optimization C->J E Perform Time-Course Study (e.g., 1h, 2h, 4h) via TLC/HPLC. D->E No F Is Atmosphere Inert? D->F Yes E->J G Run under N₂ or Ar. Check for leaks. F->G No H Significant Charring? F->H Yes G->J I Decrease Temperature by 5-10°C. Reduce reaction time. H->I Yes H->J No I->J

Caption: Decision workflow for troubleshooting the thermal cyclization stage.

Part 4: Experimental Protocols and Data

The following protocols are generalized for a laboratory scale and should be optimized for specific equipment and batch sizes.

Table 1: Summary of Reaction Parameters
StageKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1a. Condensation 2-fluoro-4-methylaniline, DEEMNone120-1401-290-95
1b. Cyclization AnilidomethylenemalonateDowtherm A2500.5-175-85
2. Saponification Stage 1 Product, NaOH (aq)Ethanol/WaterReflux2-4\multirow{2}{*}{80-90 (over 2 steps)}
2. Decarboxylation Saponified intermediateDowtherm A250-2601-2
3. Chlorination Stage 2 Product, POCl₃POCl₃Reflux3-585-95
4. Bromination Stage 3 Product, NBS, AIBNCCl₄Reflux2-470-80
5. Dechlorination Stage 4 Product, H₂, Pd/CEthanol, Et₃N256-1285-95
Protocol 1: Gould-Jacobs Cyclization (Stage 1)
  • Condensation: In a round-bottom flask equipped with a short-path distillation head, combine 2-fluoro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture in an oil bath at 130°C for 1-2 hours. Ethanol will distill off. The reaction is complete when ethanol evolution ceases. The crude anilidomethylenemalonate can often be used directly.

  • Cyclization: In a separate three-neck flask equipped with a mechanical stirrer, a thermocouple, and a condenser, heat a high-boiling solvent like Dowtherm A to 250°C under a nitrogen atmosphere.

  • Slowly add the molten anilidomethylenemalonate from the previous step to the hot solvent over 30 minutes, maintaining the temperature at 250°C.

  • After the addition is complete, hold the temperature for another 30-60 minutes.

  • Cool the mixture to below 100°C and dilute with toluene or hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate.

Protocol 2: Chlorination (Stage 3)

SAFETY: This procedure must be performed in a certified chemical fume hood.

  • To a flask charged with 8-fluoro-4-hydroxy-6-methylquinoline (1.0 eq), carefully add phosphorus oxychloride (5-10 eq).

  • Equip the flask with a condenser and a gas outlet bubbler connected to a basic solution (e.g., NaOH) to trap HCl gas.

  • Heat the mixture to reflux (~110°C) and maintain for 3-5 hours, monitoring by TLC.

  • After cooling to room temperature, carefully remove the excess POCl₃ by vacuum distillation.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and cautiously pour the cooled reaction residue onto the ice.

  • Once the exothermic quench subsides, slowly neutralize the slurry with 5M NaOH solution until the pH is ~8-9.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 4-chloro-8-fluoro-6-methylquinoline.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025).
  • Wikipedia. Quinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Unacademy.
  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Purity Assessment of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 3-Bromo-8-fluoro-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for determining its purity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in assessing the purity of a new batch of this compound?

A1: The most critical first step is to obtain a comprehensive profile of the compound using a primary analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is widely regarded as the gold standard for initial purity screening of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] This initial screen will provide a chromatogram showing the main compound peak and any potential impurities, giving you a baseline purity value (e.g., area percent).

Q2: Why can't I rely on a single analytical method for final purity confirmation?

A2: Relying on a single method is not advisable because every technique has its own biases and limitations. For instance, an impurity might co-elute with your main compound in HPLC, making it invisible to that method. An orthogonal approach, using multiple techniques that separate compounds based on different chemical and physical principles, is essential for a comprehensive assessment.[2] For this compound, a combination of HPLC (for non-volatile impurities), Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile impurities), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy (for structural confirmation and purity without a reference standard) would provide a highly trustworthy purity value.[3]

Q3: What are the likely impurities I might encounter in my sample of this compound?

A3: Impurities can originate from starting materials, intermediates, byproducts of the synthesis, or degradation products. Given the structure, potential impurities could include:

  • Starting materials: Unreacted precursors from syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions.[4]

  • Positional isomers: Isomers where the bromine, fluorine, or methyl groups are at different positions on the quinoline ring system. These can be notoriously difficult to separate.[5][6]

  • Over- or under-halogenated species: Quinolines with an additional halogen or lacking one.

  • Residual solvents: Solvents used during synthesis and purification.

  • Degradation products: Formed by exposure to light, heat, or oxygen.

Q4: My compound has a purity of >98% by HPLC. Is that sufficient for my drug development research?

A4: While >98% purity is a good starting point, the sufficiency depends on the stage of your research and the nature of the remaining impurities. For early-stage discovery, this may be acceptable. However, for preclinical and clinical development, it is crucial to identify and quantify all impurities present at levels of 0.1% or higher. The toxicity and pharmacological activity of the impurities must be assessed, as even trace amounts can have significant biological effects. A multi-technique approach is necessary to ensure there are no hidden impurities.[2]

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for purity determination of non-volatile organic compounds like this compound. A reversed-phase method using a C18 column is a common starting point.[1]

Experimental Protocol: HPLC-UV Purity Method

This protocol is a robust starting point for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve it in 1.0 mL of methanol or acetonitrile to a concentration of 1 mg/mL.

  • Ensure complete dissolution by vortexing and sonicating if necessary.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7]

2. HPLC System Setup and Analysis:

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes, or until a stable baseline is achieved.[8]

  • Set the column temperature and UV detection wavelength.

  • Inject 5-10 µL of the sample solution.

  • Run the gradient program.

3. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds like quinoline derivatives.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for basic compounds like quinolines by protonating them.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[1]
Gradient 5-95% B over 20 minA gradient elution is essential to separate compounds with a range of polarities and to elute any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[8][9]
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic systems like quinoline have strong UV absorbance. A DAD allows for peak purity analysis.
HPLC Troubleshooting Q&A

Q: My peak is tailing or fronting. What's causing this and how can I fix it?

A: Peak asymmetry is a common issue that compromises quantification.[7]

  • Peak Tailing: Often caused by secondary interactions between the basic nitrogen of the quinoline and acidic silanols on the silica-based column.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to keep the quinoline protonated. Using a high-purity, end-capped C18 column can also minimize these interactions.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Dilute your sample (e.g., 1:10) and reinject. If the peak shape improves, you were overloading the column. Injecting a smaller volume can also help.

Q: I am seeing unexpected peaks in my chromatogram. Are they impurities?

A: Not necessarily. First, rule out systemic issues.

  • Inject a "blank" (your sample solvent). If the peaks appear here, they are likely from the solvent or system contamination.

  • Check your mobile phase. Ensure it is freshly prepared with HPLC-grade solvents and properly degassed. Old or contaminated mobile phase is a common source of ghost peaks.[9]

  • Perform a carryover check. Inject a blank after your sample. If a small peak appears at the same retention time as your main peak, you have sample carryover in the injector. Clean the injector port and needle.[10]

  • If the peaks are still present and are not in the blank, they are likely impurities or degradants.

Q: My retention times are drifting between injections. How can I stabilize my system?

A: Retention time drift can invalidate your results.

  • Cause: Insufficient column equilibration is a primary cause.

    • Solution: Increase the equilibration time between runs, ensuring at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[8][9]

  • Cause: Fluctuations in mobile phase composition or temperature.

    • Solution: Ensure your mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature, as even small changes in lab temperature can affect retention times.[8]

  • Cause: Leaks in the system.

    • Solution: Check all fittings for leaks, especially between the pump and the column. Look for salt buildup from buffered mobile phases, which is a tell-tale sign of a slow leak.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (1 mg/mL) Filter Filter (0.22 µm) Sample->Filter Inject Inject Sample (5 µL) Filter->Inject MP_A Prepare Mobile Phase A (Aq) MP_B Prepare Mobile Phase B (Org) Degas Degas Mobile Phases Equilibrate Equilibrate C18 Column Degas->Equilibrate Equilibrate->Inject Run Run Gradient Program Inject->Run Detect UV Detection (254 nm) Run->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Fig 1. A typical workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is an excellent orthogonal technique to HPLC, ideal for identifying volatile and semi-volatile impurities that might not be detected by HPLC. Halogenated quinolines are generally amenable to GC analysis.[11][12]

Experimental Protocol: GC-MS Impurity Profile

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in a suitable solvent like dichloromethane or ethyl acetate.

  • Dilute this stock solution 1:100 for analysis.

2. GC-MS System and Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature ramp is necessary to separate early-eluting volatile impurities from the main analyte.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns for library matching.
Scan Range m/z 40-500Covers the molecular ion of the target compound (C9H5BrFN, MW ≈ 226 g/mol )[13] and potential fragments/impurities.
GC-MS Troubleshooting Q&A

Q: I don't see my peak, or the signal is very weak. What should I check?

A: A lack of signal can be due to several factors.

  • Cause: The compound might not be volatile enough or is thermally degrading in the inlet.

    • Solution: While quinolines are generally stable, highly functionalized derivatives can be problematic. Try lowering the inlet temperature by 20-30 °C. If this doesn't help, the compound may not be suitable for GC and HPLC is the better choice.

  • Cause: Active sites in the GC pathway (inlet liner, column) are adsorbing your analyte.

    • Solution: Use a new, deactivated inlet liner. Perform column conditioning by baking it at a high temperature (as per the manufacturer's instructions) to remove contaminants.

Q: My mass spectrum looks noisy and I can't get a clear identification.

A: A noisy spectrum can result from a low signal or contamination.

  • Cause: Insufficient analyte reaching the detector.

    • Solution: Try injecting a more concentrated sample. Ensure your MS is tuned correctly according to the manufacturer's guidelines to maximize sensitivity.

  • Cause: System contamination or column bleed.

    • Solution: Check for air leaks in the system, which can elevate the baseline and introduce noise (characteristic peaks at m/z 18, 28, 32, 44). If you see a rising baseline at high temperatures with characteristic siloxane peaks (e.g., m/z 207, 281), your column is bleeding and may need to be replaced.

GCMS_Troubleshooting start Problem: No Peak or Weak Signal q1 Is the inlet temperature appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there active sites in the system? a1_yes->q2 s1 Lower inlet temperature by 20-30°C to check for thermal degradation. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Replace inlet liner and condition the column. a2_yes->s2 q3 Is the sample concentration sufficient? a2_no->q3 s3 Increase sample concentration or injection volume. q3->s3

Fig 2. Decision tree for troubleshooting a weak GC-MS signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[14][15] ¹H NMR can be used to confirm the structure and, in its quantitative form (qNMR), to determine purity against a certified internal standard.

Experimental Protocol: ¹H NMR for Structural Confirmation

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14]

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire ¹³C, DEPT, COSY, HSQC, and HMBC spectra as needed for full structural confirmation.[16]

3. Data Analysis:

  • Process the spectrum (phasing, baseline correction).

  • Integrate the signals and analyze the chemical shifts, coupling constants, and multiplicities to confirm that the observed spectrum matches the expected structure of this compound.

NMR Troubleshooting Q&A

Q: My baseline is distorted. How can I get a flat baseline for accurate integration?

A: A poor baseline is often due to issues with data acquisition or processing.

  • Cause: Incorrect phasing or baseline correction during processing.

    • Solution: Carefully reprocess the spectrum, applying zero-order and first-order phase corrections manually. Use a polynomial function for baseline correction, but be cautious not to distort broad peaks.

  • Cause: A very strong solvent signal or a very high dynamic range (a huge peak next to very small ones).

    • Solution: Use solvent suppression pulse sequences during acquisition if you are interested in signals close to the residual solvent peak. Ensure the receiver gain is set correctly to avoid clipping the Free Induction Decay (FID).

Q: I see small peaks that I can't assign to my main compound. How do I determine if they are impurities?

A: Unassigned peaks can be impurities, residual solvent, or artifacts.

  • Solution:

    • Check for common solvents: Compare the chemical shifts of the unknown peaks to tables of common lab solvents (e.g., acetone, ethyl acetate, dichloromethane).

    • Look at the peak shape: Impurities that are structurally similar to your main compound will often have similar peak shapes and multiplicities. A peak with a very different shape might be from a different class of compound.

    • Perform a qNMR experiment: By integrating the impurity peaks relative to a known amount of an internal standard, you can quantify them. This is crucial for determining if they are within acceptable limits.

    • Correlate with other methods: Check your HPLC or GC-MS data. If you see an impurity at a corresponding percentage level, it strengthens the assignment.

References

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • IJSDR. (June 2023). Troubleshooting in HPLC: A Review. [Link]

  • Oxford Academic, Journal of Chromatographic Science. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. (2019). Identification and structure elucidation by NMR spectroscopy. [Link]

  • RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. [Link]

  • ACS Publications. (2022). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. [Link]

  • PubChem. 3-Bromo-8-fluoro-quinoline. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • Journal of the Chemical Society of Pakistan. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. Quinolines and Gas chromatography-Mass spectrometry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 3-Bromo-8-fluoro-6-methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, aromatic structure serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] Consequently, quinoline derivatives have been successfully developed into drugs with a vast spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4] The pharmacological diversity of this scaffold stems from the numerous positions on the ring that can be functionalized, allowing for fine-tuning of physicochemical properties like lipophilicity and metabolic stability, which are critical for a compound's pharmacokinetic and pharmacodynamic profile.[5][6]

This guide provides an in-depth characterization of a specific polysubstituted derivative, 3-Bromo-8-fluoro-6-methylquinoline , and presents a comparative analysis with its structural analogs. By examining the synthesis, physicochemical properties, and spectroscopic data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this class of compounds. The methodologies described herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and scientific rigor.

Part 1: Characterization of this compound

While specific literature on this compound is not widely available, its synthesis and characterization can be reliably projected based on established quinoline chemistry.[7] This section outlines a proposed synthetic route and a complete protocol for its structural elucidation.

Proposed Synthesis: A Modified Skraup-Doebner-von Miller Approach

The synthesis of substituted quinolines is often achieved through classic named reactions like the Skraup or Doebner-von Miller synthesis, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors.[8][9] We propose a multi-step synthesis starting from a commercially available substituted aniline. The rationale for this pathway is its versatility and the common availability of the starting materials.

G cluster_0 Synthesis Workflow cluster_1 Reaction Intermediate A 2-Fluoro-4-methylaniline B Bromination (NBS, Acetonitrile) A->B Step 1 C 3-Bromo-2-fluoro-4-methylaniline B->C D Skraup Reaction (Glycerol, H₂SO₄, Oxidant) C->D Step 2 E Cyclization & Aromatization D->E F This compound E->F G Dihydroquinoline Intermediate

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromo-2-fluoro-4-methylaniline

  • Reactant Preparation: Dissolve 2-fluoro-4-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The use of NBS provides a milder and more selective bromination compared to liquid bromine.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product into ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a reflux condenser, carefully add concentrated sulfuric acid (4.0 eq) to glycerol (3.0 eq). Heat the mixture to 100 °C.

  • Addition of Reactants: Add 3-Bromo-2-fluoro-4-methylaniline (1.0 eq) to the hot acid/glycerol mixture. Then, add a mild oxidizing agent, such as sodium m-nitrobenzenesulfonate (1.2 eq). The Skraup reaction is highly exothermic; controlled addition is critical for safety and yield.[10]

  • Reflux: Heat the reaction mixture to reflux (approx. 140-150 °C) for 3-4 hours. The reaction involves the dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation to form the quinoline ring.[11]

  • Isolation: Cool the mixture and carefully pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the pH is basic (~9-10). This will precipitate the crude product.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture or purify via column chromatography to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analysis. The following table summarizes the expected properties based on its structure and data from similar compounds.[7]

PropertyExpected Value / Data
Molecular Formula C₁₀H₇BrFN
Molecular Weight ~239.07 g/mol
Appearance Off-white to pale yellow solid
Monoisotopic Mass 238.9746 Da[7]
XLogP3 3.3[7]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.8 (s, 1H, H2), ~8.1 (s, 1H, H4), ~7.6 (s, 1H, H5), ~7.4 (d, 1H, H7), ~2.5 (s, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~155 (C-F), ~148 (C-N), ~145, ~135, ~130, ~128, ~125, ~120 (C-Br), ~115, ~20 (-CH₃)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~1600, ~1550 (C=C, C=N), ~1250 (C-F), ~650 (C-Br)
Mass Spec (ESI-MS) m/z: 239.98 [M+H]⁺, 241.98 [M+H]⁺ (Isotopic pattern for Br)
Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed to establish proton-proton connectivities.[11]

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with nearly equal intensity, confirming its presence.

Part 2: Comparative Analysis of Structural Analogs

To understand the contribution of each substituent to the molecule's overall properties, it is instructive to compare this compound with its structural analogs. The choice of substituents like fluorine and bromine is a common strategy in medicinal chemistry; fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further synthetic modifications or contribute to binding interactions.[6]

The table below compares the core compound with key analogs where specific functional groups are absent.

CompoundStructureMW ( g/mol )XLogPKey Differences & Implications
This compound ~239.073.3[7]Parent compound with three key substituents.
3-Bromo-8-fluoroquinoline 226.04[12]2.9[12]Lacks the 6-methyl group. The lower LogP suggests slightly reduced lipophilicity. The absence of the methyl group may impact binding in sterically constrained pockets.
8-Bromo-6-methylquinoline 222.08[13]3.2[13]Lacks the 3-bromo and 8-fluoro groups, with bromine at position 8 instead. This significantly alters the electronic distribution and potential reactivity of the pyridine ring.
6-Methylquinoline 143.18[14]2.6[14]Lacks both halogens. Serves as a baseline for understanding the significant increase in lipophilicity and molecular weight caused by halogenation.
7-Bromo-5-(trifluoromethyl)quinoline 276.05[15]4.01[15]Features a CF₃ group instead of methyl. The CF₃ group is a strong electron-withdrawing group and significantly increases lipophilicity, which can drastically alter biological activity and metabolic stability.[6]
Structure-Property Relationship Insights
  • Lipophilicity (LogP): Halogenation is a well-established method to increase a molecule's lipophilicity, a critical parameter influencing cell membrane permeability and ADMET properties.[16] The data clearly shows that adding bromine and fluorine atoms substantially increases the LogP value compared to the 6-methylquinoline core. The trifluoromethyl (CF₃) group has an even more pronounced effect, pushing the LogP above 4.0.[15]

  • Electronic Effects: The fluorine atom at position 8 and the bromine atom at position 3 are both electron-withdrawing groups. They decrease the basicity of the quinoline nitrogen compared to the non-halogenated analog. This can affect how the molecule interacts with biological targets and its pKa value.

  • Synthetic Utility: The bromine atom, particularly at position 3, provides a valuable synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This guide has detailed a comprehensive approach to the synthesis and characterization of This compound . By leveraging established principles of quinoline chemistry, we have proposed a reliable synthetic pathway and outlined the necessary spectroscopic and physicochemical analyses for its complete structural elucidation. The comparative analysis with its analogs highlights the significant impact of individual substituents—methyl, fluoro, and bromo groups—on key molecular properties such as lipophilicity and electronic character. This framework provides researchers with the foundational knowledge and practical methodologies required to explore this promising, yet under-documented, chemical entity and its derivatives for applications in drug discovery and materials science.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-reviews in medicinal chemistry, 9(14), 1648–1654.
  • Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). Benchchem.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (2025). Benchchem.
  • Mitra, A., et al. (2011). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Gashaw, M., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • This compound (C10H7BrFN). PubChemLite.
  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. PubChem.
  • Słoczyńska, K., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules.
  • 7-Bromo-5-(trifluoromethyl)quinoline. ChemScene.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • 6-Methylquinoline | C10H9N | CID 7059. PubChem.
  • 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043. PubChem.

Sources

A Comparative Guide to the Biological Profile of 3-Bromo-8-fluoro-6-methylquinoline and Other Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the biological activities of 3-Bromo-8-fluoro-6-methylquinoline and a range of other bromoquinoline derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the quinoline scaffold allows for fine-tuning of its pharmacological profile through the introduction of various substituents. The strategic placement of a bromine atom, a fluorine atom, and a methyl group, as seen in this compound, is a rational design strategy aimed at modulating the compound's electronic, steric, and lipophilic properties to enhance its interaction with biological targets.

This guide will dissect the influence of these substitutions by comparing the known biological activities of various bromoquinoline derivatives, providing a predictive framework for the potential of this compound, for which direct comparative data is not yet publicly available.

The Influence of Substitution Patterns on Biological Activity: A Comparative Analysis

The therapeutic efficacy of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[4] Understanding these structure-activity relationships is paramount for the rational design of novel drug candidates.

The Role of the Bromo Group

The introduction of a bromine atom can significantly enhance the biological activity of the quinoline scaffold. This is attributed to several factors, including its ability to form halogen bonds, increase lipophilicity (facilitating membrane permeability), and act as a leaving group in certain reactions. Bromoquinolines have shown significant promise as anticancer and anti-inflammatory agents.[4][5] For instance, derivatives with bromine at the C-5 and C-7 positions have demonstrated notable antiproliferative activity.[6]

The Impact of the Fluoro Group

Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of quinolines, a fluorine atom, particularly at the C-8 position, can influence the compound's electronic properties and its interaction with biological targets.[7] Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] The presence of an 8-fluoro substituent can modulate this activity and also impact other biological properties such as cytotoxicity.[7]

The Contribution of the Methyl Group

A methyl group, as seen at the C-6 position in the target molecule, can also play a crucial role in defining the biological activity profile. The methyl group can influence the molecule's lipophilicity and steric interactions with target proteins. Derivatives of 6-methylquinoline have been reported to possess antimicrobial and anticancer properties.[3]

Comparative Biological Assay Data

While direct experimental data for this compound is not available in the public domain, the following tables summarize the biological activities of structurally related bromoquinoline derivatives to provide a comparative context.

Anticancer Activity of Bromoquinoline Derivatives

The antiproliferative effects of bromoquinoline derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical)18.2[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human colon)10.9[4]
6-bromo-5-nitroquinolineC6 (rat glioblastoma)12.5[6]
6-bromo-5-nitroquinolineHeLa (human cervical)15.8[6]
6-bromo-5-nitroquinolineHT29 (human colon)9.8[6]
Antimicrobial Activity of Fluoroquinolone Derivatives

The antibacterial efficacy of fluoroquinolone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismMIC Range (µg/mL)Reference
8-Nitrofluoroquinolone derivatives (e.g., p-toluidine derivative)Staphylococcus aureus~3.5[9]
8-Nitrofluoroquinolone derivatives (e.g., p-chloro derivative)Staphylococcus aureus~4.0[9]
8-Nitrofluoroquinolone derivatives (e.g., aniline derivative)Staphylococcus aureus~5.0[9]

Postulated Mechanism of Action: A Logical Framework

Based on the activities of related compounds, the biological effects of this compound can be hypothesized to stem from its interaction with key cellular pathways.

G cluster_0 Cellular Processes cluster_1 Potential Drug Targets DNA_Replication DNA Replication & Repair Cell_Cycle Cell Cycle Progression Apoptosis Apoptosis Topoisomerases Topoisomerases (I & II) Topoisomerases->DNA_Replication Inhibition Kinases Protein Kinases Kinases->Cell_Cycle Dysregulation Bcl2_Family Bcl-2 Family Proteins Bcl2_Family->Apoptosis Induction 3_Bromo_8_fluoro_6_methylquinoline This compound 3_Bromo_8_fluoro_6_methylquinoline->Topoisomerases 3_Bromo_8_fluoro_6_methylquinoline->Kinases 3_Bromo_8_fluoro_6_methylquinoline->Bcl2_Family

Caption: Postulated mechanisms of action for this compound.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12][13]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15][16][17][18]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and other test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the pursuit of novel therapeutic agents. While direct biological data for this compound is currently limited, a comprehensive analysis of its structural analogues provides a strong rationale for its potential as a bioactive molecule, likely exhibiting anticancer and/or antimicrobial properties. The strategic combination of bromo, fluoro, and methyl substituents offers a promising avenue for the development of potent and selective drug candidates.

Further investigation is warranted to synthesize this compound and evaluate its biological activity using the standardized assays outlined in this guide. Such studies will be instrumental in validating the predictive SAR models and could unveil a novel therapeutic lead with significant clinical potential.

References

  • MTT Proliferation Assay Protocol. ResearchGate. (2025-06-15). Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Matsumoto M, et al. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrob Agents Chemother. 1992;36(8):1715-1719. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Balouiri M, Sadiki M, Ibnsouda SK. Broth microdilution for antibacterial testing as recommended by CLSI protocol. J Vis Exp. 2016;(112):53932. Available from: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. (2013-11-15). Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. (2025-07). Available from: [Link]

  • Antibacterial Activity Using a Microdilution Assay. Bio-protocol. Available from: [Link]

  • Al-Hiari YM, et al. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. 2007;12(6):1240-1250. Available from: [Link]

  • Al-Hiari YM, et al. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. 2007;12(6):1240-1250. Available from: [Link]

  • Ökten S, et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chem Biol Drug Des. 2025;105(5):e15219. Available from: [Link]

  • 6-Methylquinoline. PubChem. Available from: [Link]

  • This compound. BIOFOUNT. Available from: [Link]

  • Kumar S, Bawa S, Gupta H. Biological activities of quinoline derivatives. Mini Rev Med Chem. 2009;9(14):1648-1654. Available from: [Link]

  • Solomon VR, Lee H. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Medchemcomm. 2011;2(8):684-697. Available from: [Link]

  • Vijayakumar V. An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. 2016;9(3):629-634. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. Available from: [Link]

  • BLD Pharmatech Co., Limited. ChemBuyersGuide.com. Available from: [Link]

  • Al-Majedy YK, Kadhum AAH, Al-Amiery AA. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2017;22(9):1432. Available from: [Link]

Sources

Comparative Reactivity of 3-Bromo-8-fluoro-6-methylquinoline: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of this scaffold is paramount for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide focuses on 3-Bromo-8-fluoro-6-methylquinoline , a highly versatile, yet underexplored, building block. Its unique substitution pattern—a bromine atom poised for cross-coupling, an activating fluorine atom for nucleophilic substitution, and a methyl group for electronic and steric modulation—offers multiple, orthogonal handles for molecular elaboration.

This document provides a comparative analysis of the reactivity of this scaffold. We will dissect the electronic and steric influences of its substituents and provide experimentally grounded protocols for its derivatization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.

Molecular Architecture: Electronic and Steric Considerations

The reactivity of this compound is dictated by the interplay of its three key substituents on the quinoline core.

  • 3-Bromo Group: The bromine atom at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst, serving as a versatile linchpin for introducing new carbon-carbon and carbon-heteroatom bonds.[3][4]

  • 8-Fluoro Group: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.[5] Positioned at C8, it modulates the overall electron density of the quinoline system. Crucially, this C-F bond is a potential site for nucleophilic aromatic substitution (SNAr), a reaction pathway activated by electron-deficient aromatic rings.[5][6] The rate of SNAr is often accelerated by fluorine's ability to stabilize the intermediate Meisenheimer complex, even though the C-F bond itself is strong.[5]

  • 6-Methyl Group: The methyl group at C6 is a weak electron-donating group. Its electronic influence is modest compared to the other substituents but can subtly affect the reactivity of the carbocyclic ring.[1] Perhaps more importantly, it enhances lipophilicity and can provide steric hindrance that may influence reaction selectivity in certain cases.[7]

Collectively, the electron-withdrawing nature of the pyridinic nitrogen and the C8-fluoro group makes the entire ring system relatively electron-poor, which generally accelerates the rate-determining oxidative addition step in many cross-coupling reactions compared to more electron-rich aryl bromides.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The C3-bromo handle is the most versatile site for synthetic elaboration. Palladium-catalyzed reactions provide a powerful toolkit for creating diverse analogs.[4][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base in Flask P2 Establish Inert Atmosphere (e.g., Argon/Nitrogen Purge) P1->P2 P3 Add Degassed Solvent P2->P3 R1 Heat Mixture to Specified Temperature with Vigorous Stirring P3->R1 R2 Monitor Progress (TLC, GC, LC-MS) R1->R2 W1 Cool Reaction & Quench (e.g., add water) R2->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry Organic Layer (e.g., Na₂SO₄) W2->W3 W4 Concentrate Under Reduced Pressure W3->W4 P4 Purify via Column Chromatography W4->P4

General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for forming biaryl and heteroaryl-aryl structures.[9][10] For 3-bromoquinolines, the choice of catalyst, ligand, and base is critical for achieving high yields.[9] The electron-deficient nature of the this compound substrate is anticipated to facilitate the initial oxidative addition step.

// Side inputs and outputs ArX [shape=none, label="Ar-X"]; ArR [shape=none, label="Ar-R"]; R_BOH2 [label="R-B(OH)₂", shape=none]; Base [label="Base", shape=none]; BX_Base [label="[B(OH)₂X]-Base", shape=none];

ArX -> "Pd(0)L₂" [style=invis]; "Ar-Pd(II)(R)L₂" -> ArR [style=invis]; R_BOH2 -> "Ar-Pd(II)(X)L₂" [style=invis]; Base -> R_BOH2 [style=invis]; "Ar-Pd(II)(X)L₂" -> BX_Base [style=invis];

// Node styling "Pd(0)L₂" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L₂"]; "Ar-Pd(II)(X)L₂" [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Ar-Pd(II)(X)L₂"]; "Ar-Pd(II)(R)L₂" [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)(R)L₂"]; }

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)
13-BromoquinolinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90~85-95[9]
23-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterVaries (Optimization Study)DBUTHF/H₂OAmbientVaries[11][12]
3This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O90-100Predicted: 85-98
4This compound 4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene100Predicted: >90

Causality Behind Protocol Choices: For challenging substrates, bulky, electron-rich monophosphine ligands like XPhos are often effective.[3] The use of K₃PO₄ as a base is common in modern Suzuki couplings as it is often more effective than carbonate bases for difficult couplings.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol), and potassium carbonate (2.0 mmol).[9]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.[9]

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[9]

  • Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a key transformation in organic synthesis.[13][14][15] The reaction is tolerant of a wide range of functional groups.

// Side inputs and outputs ArX [shape=none, label="Ar-X"]; Alkene [shape=none, label="Alkene"]; Product [shape=none, label="Substituted\nAlkene"]; Base [shape=none, label="Base"]; BaseH [shape=none, label="[Base-H]⁺X⁻"];

ArX -> "Pd(0)L₂" [style=invis]; Alkene -> "Ar-Pd(II)(X)L₂" [style=invis]; "Sigma-Alkyl-Pd(II)" -> Product [style=invis]; Base -> "Sigma-Alkyl-Pd(II)" [style=invis]; "Pd(0)L₂" -> BaseH [style=invis];

// Node styling "Pd(0)L₂" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L₂"]; "Ar-Pd(II)(X)L₂" [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="ArPd(X)L₂"]; "Alkene-Complex" [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Alkene\nComplex"]; "Sigma-Alkyl-Pd(II)" [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="σ-Alkyl\nPd(II)"]; }

Simplified catalytic cycle of the Heck reaction.[13][14]

Comparative Data: Heck Reaction Conditions

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)AcONaEthanol140 (mw)71[13]
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1) / P(o-tol)₃ (2)Et₃NAcetonitrile8095[13]
3This compound StyrenePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DMF120Predicted: 75-90

Causality Behind Protocol Choices: A polar aprotic solvent like DMF is often used to ensure solubility of the reactants and the base. Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[14]

Experimental Protocol: Heck Reaction

  • To an oven-dried flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (1.5 mmol) and a magnetic stir bar.

  • Seal the flask, and purge with an inert gas.

  • Add anhydrous DMF (5 mL) followed by the alkene (e.g., styrene, 1.2 mmol) via syringe.[13]

  • Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.[13]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[13]

  • Combine the organic phases, wash with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Accessing Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing valuable pharmaceutical intermediates.[16][17] The reaction typically requires both palladium and copper(I) catalysts.[16]

G

Interlinked catalytic cycles of the Sonogashira coupling.

Comparative Data: Sonogashira Coupling Conditions

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
16,8-Dibromo-2-aryl-dihydroquinolin-4-onePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF60Good (Selective at C8)[18]
2Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃, CuIi-Pr₂NEtDioxaneRTHigh[19]
3This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF60Predicted: 80-95

Causality Behind Protocol Choices: The combination of Pd(PPh₃)₂Cl₂ and CuI is the classic catalytic system for Sonogashira couplings. Triethylamine (Et₃N) serves as both the base and often as a solvent, facilitating the deprotonation of the terminal alkyne to form the reactive copper(I) acetylide intermediate.[16]

Experimental Protocol: Sonogashira Coupling

  • Dissolve this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL) in a sealed tube.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne (1.1 mmol) and seal the tube.

  • Heat the reaction mixture to 60 °C for 6-12 hours, until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a powerful and general method, often succeeding where classical methods fail.[20][21] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[20][22]

// Side inputs and outputs ArX [shape=none, label="Ar-X"]; Amine [shape=none, label="R₂NH"]; Base [shape=none, label="Base"]; Product [shape=none, label="Ar-NR₂"]; BaseH [shape=none, label="[Base-H]⁺X⁻"];

ArX -> "Pd(0)L₂" [style=invis]; Amine -> "Ar-Pd(II)(X)L₂" [style=invis]; Base -> Amine [style=invis]; "Amido-Complex" -> Product [style=invis]; "Pd(0)L₂" -> BaseH [style=invis];

// Node styling "Pd(0)L₂" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L₂"]; "Ar-Pd(II)(X)L₂" [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="ArPd(X)L₂"]; "Amido-Complex" [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="ArPd(NR₂)L₂"]; }

Simplified catalytic cycle for the Buchwald-Hartwig amination.[23][24]

Comparative Data: Buchwald-Hartwig Amination Conditions

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
13-BromoquinolineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80High (General)[3]
2Aryl HalidesPrimary AminesPd₂(dba)₃ / BrettPhosK₂CO₃t-AmylOH110High (General)
3This compound AnilinePd(OAc)₂ / XPhosK₃PO₄Toluene100Predicted: 85-95

Causality Behind Protocol Choices: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in this reaction to facilitate the deprotonation of the amine coordinated to the palladium center.[23] Toluene and dioxane are favored solvents due to their high boiling points and ability to dissolve the various components of the reaction.[21]

Experimental Protocol: Buchwald-Hartwig Amination

  • Charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and purge with argon.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Heat the sealed tube in an oil bath at 80-110 °C until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C8-Position

The C8-fluoro group, activated by the electron-deficient quinoline ring, presents a secondary site for functionalization via nucleophilic aromatic substitution (SNAr).[6][25][26] This reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion known as a Meisenheimer complex.

SNAr_Mechanism

The addition-elimination mechanism of SNAr.

The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[5][26] In our target molecule, the pyridinic nitrogen acts as an effective electron sink, activating the C8 position for nucleophilic attack.

Comparative Reactivity and Conditions

Compared to a simple 8-fluoroquinoline, the additional C3-bromo and C6-methyl groups will have secondary electronic effects. The bromo group is electron-withdrawing, which should further activate the ring toward nucleophilic attack, potentially leading to faster reaction rates or allowing for milder conditions compared to analogs lacking this feature.

Comparative Data: SNAr Reaction Conditions

EntryFluoro-AromaticNucleophileBaseSolventTemp (°C)Outcome
14-FluoronitrobenzenePiperidineK₂CO₃DMSO100High Yield
2Pyridine (Chichibabin)NaNH₂-Toluene1102-Aminopyridine[6]
3This compound Sodium Methoxide-MethanolRefluxPredicted: High yield of 8-methoxy product
4This compound MorpholineK₂CO₃DMSO120Predicted: High yield of 8-morpholino product

Causality Behind Protocol Choices: High-boiling polar aprotic solvents like DMSO are ideal for SNAr reactions as they can dissolve ionic nucleophiles and effectively solvate the cation, leaving a "naked," more reactive anionic nucleophile. They also allow for the high temperatures often required to overcome the activation energy of the initial nucleophilic attack.

Experimental Protocol: SNAr with an Amine

  • In a sealable reaction vessel, combine this compound (1.0 mmol), the amine nucleophile (e.g., morpholine, 2.0 mmol), and powdered potassium carbonate (2.5 mmol).

  • Add anhydrous DMSO (5 mL).

  • Seal the vessel and heat the mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Summary and Outlook

This compound is a strategically designed building block offering orthogonal reactivity.

  • Primary Reactivity: The C3-bromo position is the preferred site for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The electron-deficient nature of the quinoline ring facilitates these transformations.

  • Secondary Reactivity: The C8-fluoro position is activated for nucleophilic aromatic substitution, allowing for the introduction of O- and N-nucleophiles under relatively forcing conditions. This provides a secondary avenue for diversification after the C3 position has been functionalized.

This dual reactivity allows for a stepwise and controlled approach to the synthesis of complex molecular architectures. A medicinal chemist could, for example, first perform a Suzuki coupling at C3 to install a key aryl group and then displace the C8-fluoro group with an amine to modulate solubility or introduce a new hydrogen-bonding interaction. This guide provides the foundational data and protocols to enable such strategic synthetic planning, paving the way for the discovery of novel chemical entities in drug development and materials science.

References

  • Novikov, V. L., & Klimova, E. I. (Year). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Journal of Structural Chemistry, Vol(Issue), pages.
  • BenchChem. (2025). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines. BenchChem.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • Klasinc, L., et al. (Year). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • Bouabbaci, H., & Khorief Nacereddine, A. (Year). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Journal of Molecular Structure.
  • Various Authors. (Year). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
  • Deady, L. W., & Korytsky, O. L. (1979). Steric Effects in Forward and Reverse Menschutkin Reactions of Some Pyridines, Quinolines and Thiazoles. Australian Journal of Chemistry.
  • Various Authors. (2025). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline.
  • Wikipedia contributors. (Year).
  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Reddit Community. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry on Reddit.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry.
  • Wikipedia contributors. (Year).
  • Various Authors. (2018). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. BenchChem.
  • Various Authors. (Year).
  • ACS GCI Pharmaceutical Roundtable. (Year).
  • Wikipedia contributors. (Year). Heck reaction. Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Various Authors. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (Year). Heck Reaction.
  • Organic Chemistry Portal. (Year). Sonogashira Coupling.
  • Wikipedia contributors. (Year). Sonogashira coupling. Wikipedia.
  • Reddy, C. R., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters.
  • Various Authors. (Year). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. (Year). Buchwald-Hartwig Cross Coupling Reaction.
  • Common Organic Chemistry. (Year).
  • Various Authors. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
  • Epistemeo. (2012).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (Year). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline....
  • Various Authors. (Year). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Chemistry LibreTexts. (2025). 16.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry Steps. (Year).
  • PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline.
  • Master Organic Chemistry. (2016).
  • PubChemLite. (n.d.). This compound (C10H7BrFN).
  • Various Authors. (Year). 8-Bromo-2-methylquinoline. PubMed Central.
  • ResearchGate. (Year). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, quinoline scaffolds are of paramount importance, serving as the foundational structure for a multitude of therapeutic agents.[1][2] The precise functionalization of the quinoline ring is critical for modulating pharmacological activity, and as such, the unambiguous validation of synthesized derivatives is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth, experience-driven protocol for the synthesis of 3-Bromo-8-fluoro-6-methylquinoline, a compound with significant potential as a versatile building block. More importantly, it establishes a rigorous, multi-technique spectroscopic workflow for its structural confirmation, comparing expected outcomes with experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind the experimental choices for robust and reproducible results.

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, integral to drugs with activities ranging from anticancer and antimicrobial to anti-inflammatory.[3] The introduction of halogen atoms, such as bromine and fluorine, along with alkyl groups, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic functionalization can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Consequently, the synthesis of specifically substituted quinolines like this compound is a task of significant interest.

However, the synthesis of such multi-substituted heterocycles can often yield a mixture of regioisomers. Therefore, a robust analytical validation process is not merely a quality control step but an essential component of the discovery process, ensuring that the correct molecular architecture has been assembled. This guide champions an orthogonal analytical approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide unequivocal structural proof.

A Validated Synthetic Pathway: The Skraup-Doebner-von Miller Approach

While numerous methods exist for quinoline synthesis[2][4], the Skraup-Doebner-von Miller reaction remains a robust and reliable choice for this specific substitution pattern, starting from a readily available aniline precursor. This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, generated in situ, under strong acidic and oxidizing conditions.

Rationale for Method Selection: The choice of the Skraup-Doebner-von Miller synthesis is deliberate. It is a one-pot reaction that is highly effective for producing the quinoline core. The use of 2-fluoro-4-methylaniline as the starting material directly installs the fluoro and methyl groups at the desired 8- and 6-positions, respectively. The subsequent electrophilic bromination is directed to the electron-rich C-3 position of the pyridine ring.

Experimental Protocol: Synthesis

Step 1: Synthesis of 8-fluoro-6-methylquinoline

  • To a 250 mL round-bottom flask, add concentrated sulfuric acid (30 mL) and cool the flask in an ice bath.

  • Slowly add 2-fluoro-4-methylaniline (12.5 g, 0.1 mol) to the cooled sulfuric acid with stirring.

  • Add glycerol (23 g, 0.25 mol) to the mixture.

  • Carefully add sodium m-nitrobenzenesulfonate (15 g, 0.067 mol) as the oxidizing agent.

  • Heat the reaction mixture to 140-150°C for 4-5 hours. The reaction is exothermic and should be controlled carefully.

  • Cool the mixture to room temperature and pour it onto 200 g of crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This will precipitate the crude product.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 8-fluoro-6-methylquinoline.

Step 2: Bromination to this compound

  • Dissolve the purified 8-fluoro-6-methylquinoline (10 g, 0.062 mol) in glacial acetic acid (100 mL).

  • Slowly add a solution of bromine (10.9 g, 0.068 mol) in acetic acid (20 mL) dropwise at room temperature.

  • Stir the mixture at 60°C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a sodium bisulfite solution to quench excess bromine.

  • Neutralize with sodium bicarbonate and extract the product with ethyl acetate (3 x 80 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the solid from ethanol to obtain pure this compound.

The Spectral Validation Workflow

Unambiguous structural confirmation relies on a workflow where each analytical technique provides complementary information, culminating in a single, coherent structural assignment.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Confirmation Synthesis Synthesis of Target (this compound) Purification Purification (Chromatography & Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Interpretation Data Analysis & Comparison to Predicted Values NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Final Structure Confirmed Interpretation->Confirmation

Caption: Overall workflow for the synthesis and spectral validation.

Multi-Technique Spectral Analysis

The following sections detail the expected spectral data for this compound. This a priori analysis is crucial for guiding the interpretation of experimental results.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides the most detailed information about the hydrogen framework of a molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.

Experimental Protocol: ¹H NMR Acquisition

  • Dissolve ~10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Record standard ¹H spectra, referencing the residual CHCl₃ peak at 7.26 ppm.

Predicted vs. Experimental Data Comparison

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-28.9 - 9.1dJ ≈ 2.5Deshielded by adjacent N and Br.
H-48.1 - 8.3dJ ≈ 2.5Deshielded by adjacent N.
H-57.8 - 8.0dJ ≈ 1.5Meta-coupled to H-7.
H-77.4 - 7.6ddJ ≈ 9.0, 1.5Ortho-coupled to F, meta-coupled to H-5.
-CH₃2.5 - 2.7sN/ATypical benzylic methyl proton signal.

Note: The fluorine atom at position 8 will cause through-space coupling to H-7, resulting in a doublet of doublets.

¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint

¹³C NMR spectroscopy confirms the number of unique carbon atoms and provides insight into their electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum at 100 MHz (corresponding to a 400 MHz ¹H instrument).

  • Reference the CDCl₃ triplet at 77.16 ppm.

Predicted vs. Experimental Data Comparison

Carbon AssignmentPredicted δ (ppm)Rationale for Prediction
C-2~152Adjacent to N.
C-3~120Carbon bearing bromine (C-Br bond).
C-4~138Deshielded carbon in the pyridine ring.
C-4a~128Bridgehead carbon.
C-5~126Aromatic CH.
C-6~136Carbon bearing the methyl group.
C-7~115 (d)Coupled to Fluorine (¹JCF ≈ 250 Hz).
C-8~155 (d)Carbon bearing fluorine (¹JCF).
C-8a~145Bridgehead carbon adjacent to N.
-CH₃~22Typical methyl carbon signal.

Note: Carbons C-7 and C-8 will appear as doublets due to coupling with the fluorine atom.[5]

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

HRMS provides an extremely accurate mass measurement, confirming the molecular formula. The presence of bromine is definitively confirmed by its characteristic isotopic pattern.

Experimental Protocol: HRMS Acquisition

  • Dissolve a small sample (~1 mg) in methanol or acetonitrile.

  • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Data Interpretation

  • Molecular Formula: C₁₀H₇BrFN

  • Calculated Exact Mass: 238.9800 [M+H]⁺

  • Isotopic Pattern: A crucial validation point for halogenated compounds is the isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6][7] Therefore, the mass spectrum must show two peaks of almost equal intensity separated by 2 m/z units:

    • [M+H]⁺ peak corresponding to the ⁷⁹Br isotope.

    • [M+2+H]⁺ peak corresponding to the ⁸¹Br isotope.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall aromatic structure.

Experimental Protocol: IR Acquisition

  • Place a small amount of the solid product directly on the ATR crystal of an FTIR spectrometer.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance
3100 - 3000C-H Aromatic StretchConfirms the aromatic quinoline core.
1610 - 1580C=C & C=N Ring StretchCharacteristic of the quinoline scaffold.[8][9]
1250 - 1150C-F StretchIndicates the presence of the fluorine substituent.
850 - 800C-H Out-of-plane BendPattern can be indicative of substitution.
650 - 550C-Br StretchConfirms the presence of the bromine substituent.

Integrated Data Analysis: Assembling the Proof

No single technique is sufficient for absolute proof. The power of this validation guide lies in the integration of all data points.

LogicDiagram cluster_data Experimental Data cluster_conclusion Structural Conclusions HRMS HRMS [M+H]⁺ = 238.9800 [M+2+H]⁺ peak present MolFormula Confirms Molecular Formula C₁₀H₇BrFN HRMS->MolFormula IR IR Spectrum Bands at ~1200 cm⁻¹ (C-F) and ~600 cm⁻¹ (C-Br) FuncGroups Confirms Presence of -CH₃, C-F, C-Br IR->FuncGroups H_NMR ¹H NMR ~2.5 ppm (s, 3H) 5 Aromatic Protons H_NMR->FuncGroups CoreStructure Confirms Substituted Quinoline Core H_NMR->CoreStructure C_NMR ¹³C NMR 10 Unique Signals 2 Doublets (C-F coupling) C_NMR->CoreStructure Final Structure Validated: This compound MolFormula->Final FuncGroups->Final CoreStructure->Final

Caption: Logical flow from spectral data to structural confirmation.

The HRMS data confirms the elemental composition. The IR spectrum verifies the presence of the key C-F and C-Br bonds. The ¹³C NMR confirms the 10-carbon skeleton, and the C-F coupling localizes the fluorine atom. Finally, the ¹H NMR, with its specific chemical shifts and coupling patterns, pieces together the precise arrangement of protons, confirming the 3, 6, and 8 positions of the bromo, methyl, and fluoro substituents, respectively.

Conclusion

The synthesis of highly functionalized heterocyclic compounds like this compound is a precise science that demands an equally precise validation strategy. By integrating data from NMR, MS, and IR spectroscopy, researchers can move forward with absolute confidence in their material's identity. This guide provides not only the protocols but also the underlying scientific rationale, empowering scientists to troubleshoot unexpected results and adapt these principles to new synthetic targets. The trustworthiness of any subsequent biological or material science data is fundamentally dependent on this rigorous initial validation.

References

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • RSC Publishing. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • PubMed Central (PMC). (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Organic Chemistry Portal. (2024). Synthesis of quinolines.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • MDPI. (2024). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • SpectraBase. (2025). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • NASA Astrophysics Data System. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • Oxford Academic. (1969). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Journal of the American Chemical Society. (1959). Infrared Spectral-Structural Correlations of Quinolines.
  • ResearchGate. (2011). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )....
  • ChemicalBook. Quinoline(91-22-5) IR Spectrum.
  • Chemguide. mass spectra - the M+2 peak.
  • ChemicalBook. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.
  • ResearchGate. (2018). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....
  • Benchchem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubMed Central (PMC). (2009). 8-Bromo-2-methylquinoline.
  • RSC Publishing. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • ResearchGate. (2020). The Skraup Synthesis of Quinolines.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ChemicalBook. 6-Methylquinoline(91-62-3) 13C NMR spectrum.
  • Semantic Scholar. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • PubChem. 8-Bromoquinoline.
  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX.
  • ChemicalBook. 6-bromoquinolin-8-amine synthesis.
  • Synblock. CAS 66438-78-6 | 3-Bromo-6-methylquinoline.
  • PubChem. 6-Bromo-8-methylquinoline.
  • Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum.
  • ChemicalBook. Quinoline(91-22-5) 13C NMR spectrum.

Sources

A Predictive Comparison of 3-Bromo-8-fluoro-6-methylquinoline's Biological Activity Against Known DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Disclaimer: To date, specific experimental data on the biological activity of 3-Bromo-8-fluoro-6-methylquinoline is not extensively available in the public domain. This guide, therefore, presents a predictive comparison based on the well-established structure-activity relationships (SAR) of the quinoline and fluoroquinolone classes of compounds. The primary aim is to provide a scientifically grounded framework for initiating research and evaluating the potential of this novel chemical entity.

Introduction: The Promise of a Novel Quinolone Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including potent antimicrobial and anticancer effects.[1][2][3] The subject of this guide, this compound, possesses key structural features characteristic of fluoroquinolone antibiotics, a class of drugs renowned for their broad-spectrum antibacterial action.[1] Specifically, the presence of a fluorine atom at the C-8 position and the overall quinoline core strongly suggest that its mechanism of action likely involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5]

Fluoroquinolones exert their bactericidal effects by stabilizing a covalent complex between these enzymes and the bacterial DNA, which leads to double-stranded breaks and ultimately cell death.[6][7] This guide will compare the predicted biological activity of this compound with that of two well-characterized fluoroquinolone inhibitors, Ciprofloxacin and Levofloxacin, providing the necessary experimental protocols to validate these predictions.

Predicted Mechanism of Action: Targeting Bacterial DNA Replication

Based on established Structure-Activity Relationship (SAR) studies of fluoroquinolones, the key structural motifs of this compound suggest its potential as an inhibitor of DNA gyrase and topoisomerase IV.[1][4] The fluorine atom at position 8 is known to contribute to good potency against Gram-negative pathogens.[5] The core quinolone structure is essential for binding to the enzyme-DNA complex.[1] These inhibitors function by forming a ternary complex with the enzyme and DNA, which obstructs the movement of the DNA replication fork.[8]

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Blocks DS_Break Double-Strand DNA Breaks Replication_Fork->DS_Break Leads to Cell_Death Bacterial Cell Death DS_Break->Cell_Death Gyrase_Assay_Workflow Start Start Reaction_Setup Set up reaction mix: - Relaxed pBR322 DNA - Assay Buffer - ATP Start->Reaction_Setup Compound_Addition Add this compound (or control inhibitor) Reaction_Setup->Compound_Addition Enzyme_Addition Add E. coli DNA Gyrase Compound_Addition->Enzyme_Addition Incubation Incubate at 37°C for 30-60 min Enzyme_Addition->Incubation Stop_Reaction Stop reaction with GSTEB buffer and Chloroform/isoamyl alcohol Incubation->Stop_Reaction Electrophoresis Run samples on 1% agarose gel Stop_Reaction->Electrophoresis Visualization Stain with Ethidium Bromide and visualize Electrophoresis->Visualization Analysis Analyze inhibition of supercoiling Visualization->Analysis End End Analysis->End

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing 5x Assay Buffer (final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (0.5 µg per reaction), and nuclease-free water. 2. Compound Addition: Aliquot the reaction mix into microfuge tubes. Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO) to the respective tubes. Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).

  • Enzyme Initiation: Add a predetermined amount of E. coli DNA gyrase to each tube to start the reaction. [9]4. Incubation: Incubate the reactions at 37°C for 30 to 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing GSTEB (Glycerol, SDS, Tris-EDTA, Bromophenol Blue) and chloroform/isoamyl alcohol (24:1). 6. Analysis: Centrifuge the tubes to separate the aqueous and organic phases. Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide. Separate the DNA forms by electrophoresis.

  • Visualization and Quantification: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the fast-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The IC50 value is the concentration of the compound that inhibits 50% of the gyrase activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol (Broth Microdilution):

  • Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., E. coli ATCC 25922) to the mid-logarithmic phase in a suitable broth medium. Adjust the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [10]

Cytotoxicity Assessment (MTT Assay)

Given that many quinoline derivatives exhibit anticancer activity, it is prudent to evaluate the cytotoxicity of this compound against human cell lines. [11]The MTT assay is a colorimetric assay for assessing cell metabolic activity. [12]

MTT_Assay_Workflow Start Start Cell_Seeding Seed human cancer cells (e.g., HeLa) in a 96-well plate Start->Cell_Seeding Incubation_24h Allow cells to attach for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of This compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent to each well Incubation_48_72h->MTT_Addition Incubation_1_4h Incubate for 1.5-4h to allow formazan crystal formation MTT_Addition->Incubation_1_4h Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_1_4h->Solubilization Absorbance_Measurement Measure absorbance at 492-570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. [13]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add MTT solution (e.g., 2 mg/mL) to each well. Incubate at 37°C for 1.5-4 hours. [13]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [13]5. Absorbance Reading: Measure the absorbance of the solution at a wavelength of 492-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration. [14]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a bacterial DNA gyrase and topoisomerase IV inhibitor. The comparative data from established fluoroquinolones like Ciprofloxacin and Levofloxacin offer valuable benchmarks for such an investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the antibacterial and cytotoxic properties of this novel compound. Future studies should focus on performing these assays to generate empirical data, which will be crucial in determining the therapeutic potential of this compound.

References

  • SAR of Fluroquinolone. Scribd. [Link]

  • Manzo, R. H., et al. (2010). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. CONICET.
  • Hoshino, K., et al. (1999). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 43(2), 319–321. [Link]

  • Cole, F. L., et al. (2020). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 6(6), 1339–1349. [Link]

  • Chauhan, A., & Kumar, R. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 28-42.
  • Maxwell, A. (1999). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 95, 153-168. [Link]

  • López-Serrano, B., et al. (2022). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 27(23), 8560. [Link]

  • Huband, M. D., et al. (2011). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(6), 2607–2618. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • SAR of Quinolones. Pharmapproach. [Link]

  • Shah, K., & Dixit, R. B. (2013). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Journal of Applied Pharmaceutical Science, 3(10), 1-7. [Link]

  • Szychowska, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1063. [Link]

  • Levofloxacin Susceptibility in Escherichia coli (EC): Asia 2005-2009. IHMA International Health Management Associates. [Link]

  • MIC values of levofloxacin among the 80 levofloxacin resistant E. coli isolates. ResearchGate. [Link]

  • Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(10), 4153–4159. [Link]

  • MacDougall, C., et al. (2009). Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin. Antimicrobial Agents and Chemotherapy, 53(10), 4216–4221. [Link]

  • Arsalan, A., et al. (2018). In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2181-2185.
  • Fluoroquinolone MICs for susceptible and resistant E. coli clinical isolates. ResearchGate. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

  • Ashley, R. E., & Osheroff, N. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences, 25(3), 1541. [Link]

  • Tsai, H., et al. (2021). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 6(1), 213–225. [Link]

  • Nakada, N., et al. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966–1971. [Link]

  • Singh, S., et al. (2018). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 3(10), 12514–12526. [Link]

  • IC 50 values (µg mL −1 and µM) of most active compounds (8a,8b,8d) against DNA gyrase supercoiling in E.coli using novobiocin and ciprofloxacin as standards. ResearchGate. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Miller, W. G., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 9(6), 1275–1283. [Link]

  • Non-Quinolone Inhibitors of the Bacterial DNA Gyrase. ResearchGate. [Link]

  • Covalent inhibitor drug discovery. Domainex. [Link]

  • Ashley, R. E., & Osheroff, N. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. MDPI. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • 8-Bromo-6-fluoro-3-methoxy-quinoline. PubChem. [Link]

Sources

The Quinoline Core: A Privileged Scaffold for Kinase Inhibitors – A Comparative Guide to 3-Bromo-8-fluoro-6-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling precise interactions with various biological targets. Among these, protein kinases have emerged as a particularly fruitful area for quinoline-based inhibitors, driven by the scaffold's ability to occupy the ATP-binding site. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-bromo-8-fluoro-6-methylquinoline analogs, drawing upon experimental data from closely related quinoline derivatives to inform the rational design of novel kinase inhibitors.

The Strategic Importance of Substitution on the Quinoline Ring

The biological activity of quinoline derivatives can be exquisitely modulated by the nature and position of substituents on the core structure. Halogen atoms, such as bromine and fluorine, and alkyl groups, like methyl, play crucial roles in fine-tuning the pharmacokinetic and pharmacodynamic properties of these molecules.

  • Fluorine (F): The introduction of a fluorine atom, particularly at the C8 position, can significantly impact a molecule's metabolic stability and binding affinity.[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups and lead to favorable electrostatic interactions with the target protein. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[4]

  • Bromine (Br): The larger bromine atom at the C3 position can serve as a valuable handle for further chemical modification through cross-coupling reactions.[5] From a SAR perspective, its size and lipophilicity can influence the compound's ability to fit into and interact with hydrophobic pockets within the kinase ATP-binding site. The position of the bromo substituent is critical, with different isomers often exhibiting vastly different biological activities.[6]

  • Methyl (CH₃): The methyl group at the C6 position is a small, lipophilic substituent that can enhance binding to hydrophobic regions of the target protein. Its presence can also influence the overall electronic properties of the quinoline ring system, subtly impacting the reactivity and binding of the entire molecule.

Comparative Analysis of Substituted Quinoline Analogs

While a comprehensive SAR study on the specific this compound scaffold is not extensively available in public literature, we can extrapolate valuable insights from studies on analogous substituted quinolines. The following sections compare the effects of various substitutions on different biological activities, primarily focusing on anticancer and kinase inhibitory properties.

Anticancer Activity of Halogenated Quinolines

Studies on various cancer cell lines have demonstrated the potent antiproliferative effects of halogenated quinoline derivatives. The nature and position of the halogen substituents are critical determinants of this activity.

Compound ScaffoldKey SubstitutionsTarget Cell Line(s)IC50 ValuesKey SAR Insights
8-Hydroxyquinoline 5,7-DibromoC6, HeLa, HT296.7 - 25.6 µg/mLDihalogenation at the 5 and 7 positions significantly enhances cytotoxic effects. The 8-hydroxyl group is also considered important for activity.[6]
Quinazolinone 6-Bromo, 6-Chloro, 6-FluoroCDK9 (kinase assay)Not specified, but bromo derivative showed high potencyHalogen substitution at the para-position (position 6 in this scaffold) of an acetanilide moiety attached to the core was favorable for CDK9 inhibition, with bromine being particularly effective.[7]
3-Benzylthioquinolinium p-Fluoro, p-Bromo, p-Chloro on benzyl ringC. neoformans (antifungal)Potent to very potentHalogen substituents on a benzylthio moiety at the 3-position of the quinoline ring led to potent antifungal activity.[5]

These findings suggest that the presence of bromine and fluorine on the quinoline core is a strong indicator of potential anticancer and kinase inhibitory activity. The specific positioning at C3 and C8 in our core scaffold likely contributes to a unique interaction profile with target kinases.

Synthetic Strategies and Methodologies

The synthesis of substituted quinoline analogs often involves well-established organic chemistry reactions. A general and adaptable synthetic route is crucial for generating a library of compounds for SAR studies.

General Synthetic Workflow

A plausible synthetic approach to this compound and its analogs could involve the following key steps, which are commonly employed in quinoline chemistry.

Synthetic Workflow A Starting Material (e.g., Substituted Aniline) B Cyclization Reaction (e.g., Skraup or Friedländer Synthesis) A->B Reagents C Halogenation (e.g., Bromination at C3) B->C Quinoline Core D Further Functionalization (e.g., Cross-coupling at C3) C->D 3-Bromo Intermediate E Final Analog D->E Diverse Analogs

Caption: A generalized workflow for the synthesis of substituted quinoline analogs.

Experimental Protocol: Synthesis of a 3-Bromoquinoline Intermediate

The following protocol is a representative example of a bromination reaction on a quinoline core, adapted from established methodologies.

Step 1: Dissolution of the Quinoline Precursor

  • Dissolve the 8-fluoro-6-methylquinoline precursor (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

Step 2: Addition of Brominating Agent

  • Slowly add a solution of N-bromosuccinimide (NBS) or elemental bromine (1-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

Step 3: Reaction Monitoring

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Purification

  • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Evaluation: Kinase Inhibition Assays

To assess the biological activity of the synthesized analogs, in vitro kinase inhibition assays are paramount. These assays provide quantitative data (e.g., IC50 values) that are essential for establishing a robust SAR.

General Kinase Inhibition Assay Workflow

Kinase Assay Workflow A Compound Preparation (Serial Dilutions) B Assay Plate Preparation (Kinase, Substrate, ATP) A->B C Incubation B->C D Detection (e.g., Luminescence, Fluorescence) C->D E Data Analysis (IC50 Determination) D->E

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 3-Bromo-8-fluoro-6-methylquinoline Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile template for designing molecules with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The ability to modify the quinoline nucleus with various substituents allows for the fine-tuning of its biological profile, making it a "privileged scaffold" in drug discovery.[1] This guide focuses on a specific, novel subclass: This compound derivatives. The introduction of halogen atoms (bromine and fluorine) and a methyl group can significantly modulate lipophilicity, metabolic stability, and target binding affinity, making these derivatives compelling candidates for in vitro screening.

This guide provides a comprehensive framework for the systematic in vitro evaluation of these novel derivatives. We will outline a logical, multi-tiered testing cascade designed to efficiently characterize their potential anticancer and antimicrobial activities. This process begins with broad cytotoxicity screening and progresses to more specific, mechanism-of-action studies, supported by detailed, field-proven protocols.

Proposed In Vitro Testing Cascade

A structured workflow is essential for the efficient evaluation of novel chemical entities. The initial step involves broad screening to identify general bioactivity, followed by more focused assays to elucidate specific mechanisms and potency. This hierarchical approach ensures that resources are concentrated on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Novel 3-Bromo-8-fluoro- 6-methylquinoline Derivatives B Cytotoxicity Screening (MTT Assay) Broad-spectrum cancer cell lines A->B C Antimicrobial Screening (MIC Assay) Gram (+) & Gram (-) bacteria A->C D Determine IC50 Values (Active Compounds) B->D Identifies cytotoxic hits E Determine MIC Values (Active Compounds) C->E Identifies antimicrobial hits F Kinase Inhibition Profiling (e.g., EGFR, VEGFR-2, Pim-1) D->F Elucidates target H Apoptosis Assay (Annexin V/PI Staining) D->H Confirms cell death pathway G DNA Gyrase Inhibition Assay E->G Elucidates target G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway, a potential target for quinoline derivatives.

Hypothetical Data Presentation:

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Pim-1 IC₅₀ (nM)
Derivative A 150220>1000
Derivative C 4588950
Cabozantinib (Control) 4025>1000

Note: Data are hypothetical for illustrative purposes.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability. [5][6][7][8][9]

  • Cell Seeding:

    • Culture selected cell lines (e.g., MCF-7, HeLa) to ~80% confluency.

    • Trypsinize, count, and prepare a cell suspension.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion. [6]

  • Compound Treatment:

    • Prepare stock solutions of the quinoline derivatives and Doxorubicin in DMSO.

    • Perform serial dilutions in serum-free medium to create a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls (vehicle control: medium with DMSO; untreated control: medium only).

    • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS. [7] * Add 10 µL of the MTT solution to each well. [9] * Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. [6]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. [9] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. [7][9] * Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. [5][8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Comparative Antimicrobial Activity Assessment

The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. [10][11]It is therefore logical and imperative to screen this compound derivatives for antimicrobial activity.

A. Primary Screening: Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [12][13]The broth microdilution method is a common and efficient way to determine MIC values for multiple compounds. [14] Experimental Rationale:

  • Bacterial Strain Selection: To assess broad-spectrum activity, testing should include representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. [4][15]* Positive Control: Ciprofloxacin, a widely used fluoroquinolone antibiotic, provides a potent clinical benchmark for comparison.

Hypothetical Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative A 1632
Derivative B 816
Derivative D 48
Ciprofloxacin 0.50.25

Note: Data are hypothetical for illustrative purposes.

B. Potential Mechanism of Action: DNA Gyrase Inhibition

Given the structural similarity to fluoroquinolones, a probable mechanism of action for active compounds is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair. [11]

G cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinoline Derivative A Supercoiled DNA B DNA Gyrase A->B C Relaxed DNA (Replication proceeds) B->C D Supercoiled DNA E DNA Gyrase D->E F Replication Blocked (Bacterial Death) E->F G Quinoline Derivative G->E Inhibition

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other established methods. [12][13][14]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus).

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [12]

  • Preparation of Compound Plate:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Prepare stock solutions of the quinoline derivatives in DMSO.

    • In well 1, add 100 µL of the compound solution (at twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 16-24 hours. [12]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

This guide presents a systematic and scientifically grounded framework for the initial in vitro characterization of novel this compound derivatives. By employing a tiered approach—starting with broad screening for cytotoxicity and antimicrobial activity, followed by more specific assays to determine potency (IC₅₀/MIC) and elucidate potential mechanisms of action—researchers can efficiently identify promising lead candidates for further development. The provided protocols for MTT and MIC assays represent robust, reproducible methods that are fundamental to modern drug discovery. The true potential of these derivatives will be revealed through the careful execution of these and subsequent, more advanced, in vitro and in vivo studies.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (URL: )
  • MTT Assay Protocol | Springer N
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (URL: [Link])

  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds - Benchchem. (URL: )
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

  • Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Quinoline derivative and their pharmacological & medicinal potential - Neliti. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (URL: [Link])

  • MTT Analysis Protocol - Creative Bioarray. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: [Link])

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (URL: [Link])

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (URL: [Link])

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis Online. (URL: [Link])

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (URL: [Link])

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC - NIH. (URL: [Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

  • Agar Dilution (MIC) Susceptibility Test Method - YouTube. (URL: [Link])

  • Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. (URL: [Link])

  • Synthesis new derivatives of quinoline and study the biological activity for some of them. (URL: [Link])

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate. (URL: [Link])

  • Activity of Three 8-Hydroxyquinoline Derivatives Against In Vitro Dental Plaque - PMC - NIH. (URL: [Link])

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])

  • Comparison of fluoride release protocols for in-vitro testing of 3 orthodontic adhesives - PubMed. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Coupling of 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the quinoline scaffold is a pivotal step in synthesizing a vast array of biologically active compounds. The strategic installation of substituents at the 3-position of the quinoline ring via cross-coupling reactions is a powerful tool in medicinal chemistry. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative analysis of various palladium-based catalyst systems for the coupling of 3-Bromo-8-fluoro-6-methylquinoline, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Due to the specificity of this substrate, this guide synthesizes experimental data from analogous and structurally related aryl bromides to provide a robust framework for catalyst selection and reaction optimization.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic and steric effects of its substituents. The fluorine atom at the 8-position, being highly electronegative, renders the quinoline ring electron-deficient. This can facilitate the oxidative addition step of the catalytic cycle. However, the proximity of the 8-fluoro group to the reacting center may also introduce steric hindrance, potentially impacting ligand coordination and subsequent steps. The methyl group at the 6-position is an electron-donating group, which can modulate the overall electron density of the ring system. The interplay of these factors necessitates careful selection of the catalytic system to achieve optimal results.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The selection of the palladium catalyst and ligand is critical for achieving high yields, especially with electron-deficient heteroaryl halides.[1]

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075A standard, often effective catalyst for a range of substrates.[2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100Highdppf is a robust ligand, often providing good yields with heteroaryl bromides.[3]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky, electron-rich monophosphine ligands like XPhos are generally effective for challenging substrates.[2]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O80-100HighSPhos is another bulky monophosphine ligand known for its high activity in Suzuki couplings.

Expert Insights: For an electron-deficient substrate like this compound, catalyst systems employing bulky and electron-rich phosphine ligands such as XPhos or SPhos are often advantageous. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The use of a strong base like potassium phosphate is also beneficial in many cases.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Ar-Pd(II)L-X Ar-Pd(II)L-X Oxidative Addition->Ar-Pd(II)L-X Ar-X Amine Coordination Amine Coordination Ar-Pd(II)L-X->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HX Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation (from Cu cycle) Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne + Base Cu-C≡CR->Ar-Pd(II)L2-X Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, Catalyst, Base, etc.) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction_Execution Heat and Stir (Monitor Temperature and Time) Solvent_Addition->Reaction_Execution Reaction_Monitoring Monitor Progress (TLC, LC-MS) Reaction_Execution->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization End End Characterization->End

Sources

A Technical Guide to 3-Bromo-8-fluoro-6-methylquinoline and its Analogs as Prostaglandin F2α (FP) Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-Bromo-8-fluoro-6-methylquinoline and its analogs as potent and selective inhibitors of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. We will delve into the therapeutic rationale for FP receptor antagonism, the emergence of the quinoline scaffold as a promising non-prostanoid alternative, and a detailed analysis of their performance based on available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the structure-activity relationships and therapeutic potential of this novel class of compounds.

The Prostaglandin F2α Receptor: A Key Therapeutic Target

Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Prostaglandin F2α (PGF2α) is a key mediator involved in a multitude of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and reproductive functions.[1] PGF2α exerts its effects by binding to the FP receptor, a G protein-coupled receptor (GPCR).

The activation of the FP receptor initiates a signaling cascade, primarily through the Gq/11 pathway.[2] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3] This signaling pathway is integral to smooth muscle contraction, cell proliferation, and inflammatory responses.[1][2][3]

Given its central role in these processes, the FP receptor has emerged as a significant therapeutic target. While FP receptor agonists are widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure,[4][5][6] there is a growing interest in the therapeutic potential of FP receptor antagonists for conditions such as preterm labor, endometriosis, and certain inflammatory disorders.[7][8][9]

The Rise of the Quinoline Scaffold in FP Receptor Antagonism

Historically, the development of FP receptor antagonists has focused on modifications of the natural prostaglandin structure. However, these prostanoid-based antagonists often suffer from limitations such as metabolic instability and off-target effects. This has spurred the search for non-prostanoid antagonists, with the quinoline scaffold emerging as a particularly promising chemotype.[7][8]

The quinoline ring system is a versatile and privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[10][11] Its rigid structure provides a good platform for the spatial orientation of functional groups, allowing for high-affinity interactions with biological targets. The development of quinoline-based inhibitors for various receptors, including the epidermal growth factor receptor (EGFR) and the P2X7 receptor, has demonstrated the adaptability of this core structure.[10][12][13]

Recent research has identified quinoline derivatives as potent and selective antagonists of the FP receptor.[14][15] The compound This compound represents a key example of this novel class of inhibitors, with its specific substitution pattern designed to optimize potency and pharmacokinetic properties.

Comparative Analysis of Quinolone-Based FP Receptor Antagonists

The therapeutic potential of quinoline-based FP receptor antagonists is being actively explored, with a focus on understanding the structure-activity relationships (SAR) that govern their potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the quinoline core have provided valuable insights into the structural requirements for potent FP receptor antagonism. While specific data for this compound is part of ongoing research, studies on analogous series, such as 6-bromo-3-methylquinoline derivatives, have highlighted key determinants of activity.[16][9] Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being employed to rationalize these relationships and design novel analogs with improved inhibitory profiles.[16][9]

The discovery of BAY-6672, a potent and selective quinoline-based FP receptor antagonist, underscores the potential of this chemical class. The development of BAY-6672 from a high-throughput screening hit to a preclinical candidate involved extensive optimization of the quinoline scaffold to enhance both target affinity and drug-like properties.[14][15]

Performance Metrics: A Comparative Overview

The following table summarizes the performance of representative quinoline-based FP receptor antagonists in comparison to a well-characterized prostanoid-based antagonist, AL-8810.

CompoundChemical ClassFP Receptor IC50/KiSelectivity ProfileKey FindingsReference
AL-8810 Prostanoid-basedSub-micromolar>100-fold selective over other prostanoid receptorsA competitive antagonist, widely used as a research tool.[7][8][7][8]
BAY-6672 Quinoline-basedHigh potency (nM range)High selectivity for the human FP receptorDemonstrated in vivo efficacy in a preclinical model of lung fibrosis.[14][15][14][15]
6-Bromo-3-methylquinoline Analogs Quinoline-basedPotency varies with substitutionTo be fully determinedQSAR studies suggest specific substitutions enhance inhibitory activity.[16][9][16][9]

Experimental Protocols for Evaluation

The characterization of novel FP receptor antagonists relies on a suite of robust in vitro and in vivo assays. The following protocols provide a standardized framework for evaluating the performance of compounds like this compound and its analogs.

In Vitro Assays

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the FP receptor.

Protocol:

  • Prepare Receptor Source: Homogenize tissues or cells expressing the FP receptor (e.g., bovine corpus luteum) in a suitable buffer.

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the test compound.

  • Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay

This assay measures the ability of a test compound to inhibit the agonist-induced increase in intracellular calcium.

Protocol:

  • Cell Culture: Culture cells stably expressing the human FP receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., PGF2α) to stimulate the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the agonist response against the compound concentration.

In Vivo Evaluation

Model of Ocular Hypertension

This model is used to assess the in vivo efficacy of FP receptor antagonists in a physiologically relevant context.

Protocol:

  • Animal Model: Use a suitable animal model, such as normotensive rabbits or monkeys.

  • Baseline IOP: Measure the baseline intraocular pressure (IOP) using a tonometer.

  • Compound Administration: Topically administer the test compound (as an ophthalmic solution) to one eye and the vehicle to the contralateral eye.

  • Agonist Challenge: After a predetermined time, administer a topical FP receptor agonist to both eyes to induce a reduction in IOP.

  • IOP Measurement: Measure the IOP in both eyes at regular intervals after the agonist challenge.

  • Data Analysis: Evaluate the ability of the test compound to antagonize the IOP-lowering effect of the FP receptor agonist.

Future Directions and Conclusion

The emergence of this compound and its analogs marks a significant advancement in the pursuit of potent and selective non-prostanoid FP receptor antagonists. The quinoline scaffold has proven to be a highly tractable platform for the development of novel therapeutics targeting the FP receptor.

Future research will likely focus on:

  • Fine-tuning the SAR: Further optimization of the substitution pattern on the quinoline ring to enhance potency, selectivity, and pharmacokinetic properties.

  • Elucidating the Binding Mode: X-ray crystallography or cryo-electron microscopy studies to determine the precise binding mode of these antagonists within the FP receptor, which will guide further rational drug design.

  • Broadening the Therapeutic Applications: Exploring the efficacy of these compounds in a wider range of preclinical models for conditions where FP receptor antagonism is implicated.

Visualizations

FP_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Signaling PKC->Downstream Response Physiological Response Downstream->Response Calcium_Mobilization_Assay cluster_workflow Calcium Mobilization Assay Workflow start Start: FP Receptor- Expressing Cells dye_loading Load with Calcium- Sensitive Dye start->dye_loading compound_addition Add Test Compound (Antagonist) dye_loading->compound_addition agonist_stimulation Stimulate with FP Receptor Agonist compound_addition->agonist_stimulation signal_detection Measure Fluorescence (FLIPR) agonist_stimulation->signal_detection data_analysis Determine IC50 signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for a Functional Calcium Mobilization Assay.

References

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - Frontiers. [Link]

  • Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed. [Link]

  • Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC - PubMed Central. [Link]

  • Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed. [Link]

  • Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC - PubMed Central. [Link]

  • What are PGF2α agonists and how do they work? - Patsnap Synapse. [Link]

  • Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC - PubMed Central. [Link]

  • Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC - NIH. [Link]

  • Prostaglandin FP Receptor Antagonists: Discovery, Pharmacological Characterization and Therapeutic Utility - PubMed. [Link]

  • PhXA34--a Prostaglandin F2 Alpha Analogue. Effect on Intraocular Pressure in Patients With Ocular Hypertension - PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

  • Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. [Link]

  • Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed. [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed. [Link]

  • Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. - R Discovery. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. [Link]

  • Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - ResearchGate. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. [Link]

  • Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - Taylor & Francis Online. [Link]

  • Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Brominated Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Analysis for Drug Development Professionals

Disclaimer: To date, specific experimental data on the cytotoxicity of "3-Bromo-8-fluoro-6-methylquinoline" is not available in the public domain.[1] This guide therefore presents a comparative analysis of structurally similar brominated and fluorinated quinoline and quinazolinone derivatives to provide insights into their potential anticancer activities. The presented data is synthesized from peer-reviewed literature and should be interpreted as a predictive guide for future research and development.[1]

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology

The quinoline ring system, a nitrogen-containing heterocyclic nucleus, is a well-established "privileged scaffold" in medicinal chemistry.[2][3][4] Its rigid structure and versatile substitution points allow for the synthesis of compounds with a wide array of pharmacological activities, including potent anticancer effects.[3][5] Many successful anticancer drugs and clinical candidates, such as Camptothecin and its derivatives (Topotecan, Irinotecan), are built upon this core structure, underscoring its significance in oncology.[3][6]

The introduction of specific substituents, such as halogens (bromine, fluorine) and alkyl groups (methyl), can dramatically modulate a compound's pharmacokinetic and pharmacodynamic properties. Bromine can enhance binding affinity through halogen bonding and improve metabolic stability, while fluorine is often used to increase potency and alter electronic properties. This guide focuses on the cytotoxic potential of quinoline derivatives bearing these key functional groups, using available data to forecast the potential of novel structures like this compound.

Mechanistic Landscape: How Quinoline Derivatives Induce Cancer Cell Death

Quinoline derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes required for proliferation and survival.[2][6] Understanding these pathways is critical for designing targeted therapies and predicting potential efficacy.

Key mechanisms of action include:

  • Inhibition of Tubulin Polymerization: Many quinoline-based compounds function as antimitotic agents by binding to tubulin, the protein subunit of microtubules.[7][8] By targeting the colchicine binding site, these derivatives disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[9][10][11] This interference leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[9][12]

  • Topoisomerase Inhibition: Certain quinoline analogues can intercalate into DNA and inhibit the function of topoisomerase I and II.[2][6] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA strand breaks, genomic instability, and ultimately, programmed cell death.[3]

  • Kinase Inhibition: The quinoline scaffold is a key component in several kinase inhibitors.[4] By targeting the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/Akt pathway, these compounds can block the signaling cascades that drive uncontrolled cell proliferation, survival, and angiogenesis.[5][13][14]

  • Induction of Apoptosis: Regardless of the primary target, the ultimate downstream effect of many effective quinoline derivatives is the induction of apoptosis, or programmed cell death.[15] This can be triggered by various cellular stresses, including DNA damage, mitotic arrest, and the inhibition of critical survival signals.[5][16]

quinoline Brominated Fluoroquinoline Derivative tubulin Tubulin Polymerization Inhibition quinoline->tubulin topo Topoisomerase I/II Inhibition quinoline->topo kinase Kinase Signaling (EGFR, VEGFR) Inhibition quinoline->kinase mitotic Mitotic Spindle Disruption tubulin->mitotic dna DNA Strand Breaks topo->dna prolif Proliferation & Survival Signal Blocking kinase->prolif g2m G2/M Phase Cell Cycle Arrest mitotic->g2m apoptosis Apoptosis (Programmed Cell Death) g2m->apoptosis dna->apoptosis prolif->apoptosis

Key anticancer mechanisms of quinoline derivatives.

Comparative Cytotoxicity Data of Structurally Related Analogs

The following table summarizes published in vitro cytotoxicity data (IC₅₀ values) for various brominated quinoline and quinazolinone derivatives. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, serving as a standard measure of potency. This comparative data provides a framework for estimating the potential activity of novel derivatives.

Compound ClassSpecific DerivativeCancer Cell LineCell TypeIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
Brominated Quinazolinone 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (8a)MCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14[17][18]
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified[17][18]
MRC-5Normal Lung Fibroblast84.20 ± 1.72--[17][18]
Dibrominated Quinoline 5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)Not SpecifiedNot Specified[1]
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified[1]
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified[1]
Nitrated Bromoquinoline 6,8-Dibromo-5-nitroquinoline (17)C6Rat Brain Tumor50.05-FUNot Specified[1][19]
HT29Colorectal Adenocarcinoma25.05-FUNot Specified[1][19]
HeLaCervical Carcinoma12.55-FUNot Specified[1][19]
Methoxy Bromoquinoline 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6Rat Brain Tumor9.65-FUNot Specified[19]
HT29Colorectal Adenocarcinoma5.455-FUNot Specified[19]
HeLaCervical Carcinoma7.35-FUNot Specified[19]
Fluoro-Quinazoline 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7Breast Adenocarcinoma168.78Doxorubicin10 (24h)[20]
T-24Bladder Carcinoma257.87DoxorubicinNot Specified[20]

Expert Analysis of Structure-Activity Relationships (SAR):

  • Selectivity: The 6-bromo-quinazolinone derivative (8a) demonstrates favorable selectivity, with an IC₅₀ value on normal MRC-5 fibroblasts that is over 4-5 times higher than on the tested cancer cell lines, suggesting a potential therapeutic window.[17][18]

  • Potency of Poly-bromination: The methoxy-dibromo-hydroxyquinoline derivative (11) shows the highest potency among the listed compounds, with IC₅₀ values in the single-digit micromolar range against colorectal and cervical cancer cell lines.[19] This suggests that multiple bromine substitutions, combined with hydroxyl and methoxy groups, can significantly enhance cytotoxic activity.

  • Impact of Additional Groups: The introduction of a nitro group in 6,8-Dibromo-5-nitroquinoline (17) results in moderate to potent activity, particularly against HeLa cells.[19] This indicates that electron-withdrawing groups can play a crucial role in the compound's mechanism of action.

  • Fluorine Substitution: While the fluoro-quinazoline derivative (6e) shows weaker activity in these specific assays, its mechanism was linked to Aurora A kinase inhibition and apoptosis induction.[20] This highlights that different substitution patterns can engage distinct cellular targets.

Validated Experimental Protocols for Cytotoxicity Assessment

To ensure reproducible and reliable data, standardized assays are paramount. The following protocols are foundational for screening and characterizing the cytotoxic effects of novel quinoline derivatives.

General Workflow for In Vitro Cytotoxicity Screening

start Seed Cancer Cells in 96-Well Plates incubate1 Incubate (24h) for Cell Adherence start->incubate1 treat Treat with Serial Dilutions of Quinoline Derivatives incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 assay Perform Cytotoxicity Assay (MTT or LDH) incubate2->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Data Analysis: Calculate % Viability Determine IC50 Values measure->analyze

Standard workflow for screening compound cytotoxicity.
Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] It measures the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][21]

Causality: The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. A decrease in formazan indicates cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for untreated (vehicle) controls and blank (medium only) controls.

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1] Mix gently to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[1]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the loss of plasma membrane integrity.[22] Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or damage.[23]

Causality: The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells. This assay measures cytotoxicity directly, distinguishing it from the MTT assay which measures metabolic activity.[21][22]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to include controls for maximum LDH release (cells treated with a lysis buffer) and background (medium only).[22]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate. Add the LDH assay reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The released LDH will catalyze a reaction that results in a colored or fluorescent product.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting background values.

Conclusion and Future Outlook

The comparative analysis of structurally related compounds strongly suggests that the this compound scaffold holds significant promise as a source of novel anticancer agents. The potent activity observed in poly-brominated derivatives, coupled with the known benefits of fluorine substitution, provides a compelling rationale for the synthesis and evaluation of this specific compound and its analogues.[19]

Future research should focus on:

  • Chemical Synthesis: Synthesizing this compound and a focused library of related derivatives to directly assess their cytotoxic potential.

  • Broad-Spectrum Screening: Evaluating these novel compounds against a diverse panel of cancer cell lines (e.g., NCI-60) to identify specific cancer types that are particularly sensitive.[9]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways affected by the most potent compounds, including tubulin polymerization, kinase inhibition, and apoptosis induction assays.[12][14][15]

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their anti-tumor efficacy, pharmacokinetic properties, and safety profiles.[5]

By leveraging the insights from existing literature and employing rigorous, validated experimental protocols, the development of this novel class of quinoline derivatives can be systematically advanced, potentially leading to the discovery of next-generation cancer therapeutics.

References

  • G, Amrithanjali., Shaji, Gisna., C.S, Swathykrishna., & R, Arun Kumar. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A, Afzal., S, Al-Suwaidan., I, H, Bukhari., & K, Ilango. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. BioMed Research International. [Link]

  • Chen, Y., Chen, S., Wang, T., Lin, K., Wu, C., & Hsieh, P. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]

  • (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Abdel-Maksoud, M., El-Gamal, M., Al-Sha'er, M., Al-Tel, T., Al-Safial, Y., & Youssef, D. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Ökten, S., Özcan, H., Algül, Ö., & Göksu, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

  • Al-Warhi, T., Al-Mahmood, S., & Al-Rashood, S. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Khan, M., Khan, M., & Al-Marri, A. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Fathimoghadam, F., Zahmatkesh, E., & Emami, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • Yıldırım, S., Aktaş, G., & Çavuşoğlu, B. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

  • Kumar, A., & Singh, S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Abdel-Maksoud, M., El-Gamal, M., & Al-Sha'er, M. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source not available.
  • Churachara, R., P, B., & K, G. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. PubMed. [Link]

  • Upadhyay, K., D, D., & K, S. (2018). Synthesis and Biological Screening of Pyrano[3,2- c ]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ResearchGate. [Link]

  • Leśnik, U., M, K., & J, B. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed Central. [Link]

  • El-Sayed, N., Al-Ghorbani, M., & Youssif, B. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing. [Link]

  • Fathimoghadam, F., Zahmatkesh, E., & Emami, S. (2024). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

  • Chan, G., K, T., & D, M. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • Fotakis, G., & Timbrell, J. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Rotili, D., P, T., & A, M. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Wang, R., Li, Y., & Chen, Y. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed. [Link]

  • Al-Ostoot, F., A, A., & M, A. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PubMed Central. [Link]

  • Carlino, L., G, T., & M, S. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Institutes of Health. [Link]

  • Abdel-Maksoud, M., El-Gamal, M., & Al-Sha'er, M. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PubMed Central. [Link]

Sources

Safety Operating Guide

Operational and Disposal Protocol for 3-Bromo-8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Laboratory Professionals

The responsible management of chemical reagents is a foundational pillar of scientific research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-8-fluoro-6-methylquinoline, a halogenated quinoline derivative. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in the chemical principles that dictate these safety measures. Adherence to these procedures is not merely a matter of compliance but a commitment to a culture of safety and scientific integrity.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is critical to handling it safely. While a specific Safety Data Sheet (SDS) for the 6-methyl derivative is not widely available, we can infer a reliable hazard profile from the closely related compound, 3-Bromo-8-fluoroquinoline, and the general characteristics of halogenated heterocycles.[1]

The primary hazards are identified as:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]

Given its structure as a brominated and fluorinated organic molecule, it falls under the category of halogenated organic waste . This classification is paramount as it dictates the specific waste stream and disposal pathway required by environmental regulations.[3][4][5] Mixing halogenated and non-halogenated waste streams is a common and dangerous error in laboratory practice; it complicates the disposal process and can lead to regulatory non-compliance.

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Core Disposal Principle: Strict Segregation

The foundational rule for disposing of this compound is its strict segregation into a designated halogenated organic waste container.[5][6] The presence of bromine and fluorine atoms means it cannot be placed in a non-halogenated solvent waste container.[3] The ultimate disposal method for halogenated waste, typically high-temperature incineration with flue gas scrubbing, is different and more specialized than for non-halogenated waste.[7]

Step-by-Step Disposal Workflow

This protocol outlines the procedure from the point of generation to the point of collection by your institution's environmental safety personnel.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality is direct: the PPE serves as the primary barrier between you and the chemical's irritant properties.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Wear nitrile rubber gloves.[1] Gloves must be inspected for integrity before use and disposed of properly after handling.[8]

  • Body Protection: A fully buttoned lab coat is mandatory.[1] For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.[8]

Step 2: Waste Collection and Containerization

The integrity of the waste containment system is non-negotiable.

  • Select an Appropriate Container: Use a designated container provided by your institution's Environmental Health & Safety (EHS) office, often a polyethylene carboy specifically for halogenated waste.[4][9] If reusing a manufacturer's bottle, ensure it is completely empty, triple-rinsed, and the original label is fully defaced or removed to prevent confusion.[9][10] The container must be compatible with the chemical and have a secure, leak-proof cap.[6][9][11]

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[5][11] This minimizes the release of vapors and prevents spills. A funnel should never be left in the container opening.[11]

Step 3: Precise and Compliant Labeling

Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.[12] An unlabeled container is a dangerous unknown.

  • Affix Label Immediately: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[12]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[10][11]

    • The full, unabbreviated chemical name: "Waste this compound" . If it is in solution, list all components and their approximate percentages.[11]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[10]

    • The accumulation start date (the date the first waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated location in your lab for temporary waste storage is known as a Satellite Accumulation Area (SAA).[11][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[11][12]

  • Segregation: Store the halogenated waste container away from incompatible materials, especially strong bases, acids, and oxidizing agents, to prevent accidental reactions.[10][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[9][13] This prevents the spread of material in case of a leak.

Step 5: Arranging for Final Disposal

As a laboratory researcher, your responsibility ends with proper collection, labeling, and storage. The final disposal is a specialized, regulated process.

  • Contact EHS: When the waste container is approximately 90% full, schedule a pickup with your institution's EHS office.[11] Do not overfill containers.

  • Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The most probable disposal method is controlled incineration in a specialized facility equipped with scrubbers to neutralize the acidic gases (HBr, HF) produced during combustion.[7]

Emergency Procedures: Small Spill Management

Proper disposal planning includes being prepared for accidents.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: If not already in one, work within a certified chemical fume hood.[1]

  • Don PPE: Wear the PPE detailed in Step 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[14]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[14]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the steps above.

  • Decontaminate: Clean the spill area thoroughly.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposition Prep Assess Hazards: - Acute Toxicity - Skin/Eye Irritant - Halogenated Compound PPE Don Personal Protective Equipment: - Safety Goggles - Nitrile Gloves - Lab Coat Prep->PPE Handle with Care Container Select Compatible Halogenated Waste Container PPE->Container Generate Waste Label Affix 'Hazardous Waste' Label - Full Chemical Name - List Hazards - Start Date Container->Label First Drop Rule Spill Spill Occurs Container->Spill Potential Event Store Store in Satellite Accumulation Area (SAA) - Secondary Containment - Segregate Incompatibles Label->Store Secure & Store EHS Container 90% Full: Schedule Pickup with EHS/Waste Vendor Store->EHS Request Disposal Incineration Licensed Facility Disposal (e.g., High-Temp Incineration) EHS->Incineration Managed Transport Spill_Response Emergency Spill Protocol: 1. Alert 2. Absorb 3. Collect as Solid Waste Spill->Spill_Response Initiate Spill_Response->Label Containerize & Label Debris

Sources

Comprehensive Guide to Handling 3-Bromo-8-fluoro-6-methylquinoline: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Bromo-8-fluoro-6-methylquinoline, a halogenated quinoline derivative, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Landscape

Key Potential Hazards:

  • Acute Toxicity: Harmful if ingested, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Can cause serious irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.[5][6]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6]Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and disposed of after handling or if contaminated.[5]
Body Chemical-resistant lab coat or impervious clothing.[5][6]Prevents contamination of personal clothing and skin. For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Use in a certified chemical fume hood is mandatory.[1]A fume hood provides primary respiratory protection by containing vapors and dust. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge is required.[2]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Procedural Workflow for Safe Handling

This step-by-step workflow is designed to minimize exposure and ensure a safe laboratory environment from preparation to cleanup.

Pre-Handling Preparations
  • Designated Area: All handling of this compound must be conducted within a designated area, clearly marked with appropriate hazard signs.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, within the fume hood before starting.

  • PPE Donning: Put on all required PPE as outlined in the table above.

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper within the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the compound to the reaction vessel.

  • Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate absorbent materials.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and then with a cleaning solution.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

The following diagram illustrates the logical flow of the handling procedure.

G cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don All Required PPE prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 G cluster_waste_type Identify Waste Type cluster_collection Collection start Waste Generated is_solid Solid Waste (e.g., excess compound, contaminated consumables) start->is_solid is_liquid Liquid Waste (e.g., reaction mixtures, container rinsate) start->is_liquid collect_solid Collect in Labeled, Sealed Container for Solid Hazardous Waste is_solid->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquid Hazardous Waste is_liquid->collect_liquid disposal Dispose via Licensed Chemical Waste Contractor collect_solid->disposal collect_liquid->disposal

Caption: Disposal Pathway for this compound Waste.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. United Nations Office on Drugs and Crime. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]

  • 6-Methylquinoline - Safety Data Sheet. Chemos GmbH & Co.KG. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-fluoro-6-methylquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-8-fluoro-6-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.